Arctiin
Description
Properties
IUPAC Name |
(4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17?,22+,23+,24-,25+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVHLIYNSOZOO-JRDANZJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)C2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Arctiin?
An In-depth Technical Guide on the Core Mechanism of Action of Arctiin
Executive Summary
This compound, a prominent lignan glycoside isolated from the seeds of the Burdock plant (Arctium lappa), has garnered significant scientific interest for its diverse pharmacological activities. Preclinical investigations have established its potent anti-inflammatory, anticancer, antioxidant, neuroprotective, and antiviral properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning these effects, with a focus on key signaling pathways. The primary mechanisms of action involve the modulation of critical cellular signaling cascades, including the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). In the context of oncology, this compound demonstrates significant effects on the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway, leading to the suppression of cancer cell migration and invasion. Furthermore, its antioxidant effects are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This document synthesizes the current understanding of this compound's mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development endeavors.
Anti-inflammatory Mechanism of Action
This compound exerts robust anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators. The core of its action lies in the suppression of the NF-κB, MAPK, and JAK/STAT signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this process effectively. It prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[1][2]. This inactivation of NF-κB leads to a significant downstream reduction in the expression and production of numerous pro-inflammatory mediators.
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Caption: this compound blocks NF-κB activation by inhibiting IKK-mediated phosphorylation of IκBα.
Modulation of MAPK and JAK/STAT Pathways
This compound and its aglycone, arctigenin, also modulate other critical inflammatory pathways. Arctigenin has been shown to inhibit the phosphorylation of extracellular signal-regulated protein kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway[3]. This suppression contributes to its anti-metastatic effects in cancer but is also relevant to inflammation. Furthermore, arctigenin can suppress the JAK-STAT signaling pathway by reducing the phosphorylation of JAK2, STAT1, and STAT3, which in turn inhibits the expression of genes like iNOS[4][5].
Quantitative Effects on Inflammatory Mediators
This compound dose-dependently decreases the production of key inflammatory molecules. Studies in LPS-stimulated RAW 264.7 macrophages have demonstrated significant reductions in nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.
| Mediator/Protein | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| NO Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent decrease | |
| iNOS Expression | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent inhibition | |
| PGE₂ Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent decrease | |
| COX-2 Expression | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent inhibition | |
| TNF-α Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Significant decrease | |
| IL-1β Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Significant decrease | |
| IL-6 Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Significant decrease | |
| B7-1/B7-2 Expression | RAW 264.7 cells | 12.5 - 100 µg/ml | Inhibition of co-stimulatory molecules |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To investigate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
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Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Treatment: Cells are seeded in 24-well plates. After 24 hours, they are pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µg/ml) for 1 hour.
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Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (100 ng/ml) for 24 hours to induce an inflammatory response. A control group (no LPS, no this compound) and an LPS-only group are included.
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Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent assay.
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Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
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Western Blot Analysis: Cell lysates are prepared for Western blotting to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκBα and NF-κB p65.
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Statistical Analysis: Data are presented as mean ± S.D. from at least three independent experiments. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.
Anticancer Mechanism of Action
This compound exhibits anticancer properties by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis. A primary target in this context is the PI3K/Akt signaling pathway.
Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to significantly reduce the expression of PI3K and inhibit the phosphorylation of Akt in a concentration-dependent manner in human cervical cancer cells (HeLa and SiHa). This inhibition disrupts the downstream signaling that promotes cancer cell survival and motility.
The suppression of the PI3K/Akt pathway by this compound leads to a reduction in the expression of S100A4, a protein associated with metastasis. Studies have confirmed that silencing S100A4 reduces cell migration, while its overexpression can mitigate the inhibitory effects of this compound. This demonstrates a direct link between this compound's effect on the PI3K/Akt axis and its anti-metastatic properties.
dot
Caption: this compound inhibits cancer cell migration by suppressing the PI3K/Akt pathway and S100A4 expression.
Quantitative Effects on Cancer Cells
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Migration | HeLa, SiHa | 25, 50 µM | Significant inhibition | |
| Cell Invasion | HeLa, SiHa | 25, 50 µM | Significant inhibition | |
| PI3K Expression | HeLa, SiHa | 25, 50 µM | Concentration-dependent reduction | |
| Akt Phosphorylation | HeLa, SiHa | 25, 50 µM | Concentration-dependent reduction | |
| S100A4 Expression | HeLa, SiHa | 25, 50 µM | Significant reduction (protein & mRNA) |
Experimental Protocol: Cell Migration Assay (Wound Healing)
Objective: To assess the effect of this compound on the migratory capacity of cervical cancer cells.
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Cell Culture: HeLa or SiHa cells are grown to confluence in a 6-well plate.
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Wound Creation: A sterile 200 µl pipette tip is used to create a linear scratch (a "wound") in the cell monolayer.
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Treatment: The medium is replaced with fresh medium containing different concentrations of this compound (e.g., 0, 25, 50 µM).
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Imaging: The wound area is photographed at 0 hours and 24 hours using an inverted microscope.
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Analysis: The width of the wound is measured at multiple points for each condition. The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] * 100.
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Statistical Analysis: A comparison is made between the this compound-treated groups and the untreated control group to determine if this compound significantly inhibits cell migration.
Antioxidant and Other Mechanisms
This compound's therapeutic potential is broadened by its antioxidant, antiviral, and neuroprotective activities, which are often interconnected with its anti-inflammatory and anticancer effects.
Antioxidant Mechanism via Nrf2/HO-1 Pathway
This compound functions as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes. A key mechanism is the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, this compound promotes the nuclear translocation of the transcription factor Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including Heme oxygenase-1 (HO-1) and Superoxide dismutase (SOD). This leads to an enhanced cellular defense against oxidative damage.
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Caption: this compound promotes Nrf2 translocation to the nucleus, boosting antioxidant gene expression.
Antiviral and Neuroprotective Mechanisms
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Antiviral Activity: this compound and its metabolite arctigenin show significant antiviral activity, particularly against the influenza A virus. The proposed mechanism involves interference with the early stages of viral replication and suppression of the release of new virus particles from host cells. In the context of H9N2 avian influenza virus, this compound was found to inhibit virus-mediated JNK activation and reduce inflammation.
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Neuroprotective Effects: this compound mitigates neuronal injury by attenuating neuroinflammation and apoptosis. One identified mechanism is the inhibition of the P2X7R/NLRP3 inflammasome signaling pathway. By binding to the P2X7 receptor, this compound prevents its overactivation, thereby reducing the subsequent inflammatory cascade that contributes to neuronal damage in conditions like depression. Its antioxidant properties also contribute significantly to protecting neurons from oxidative stress-induced damage.
Experimental Workflow: In Vivo Animal Study
References
- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the anticancer potentials of lignan this compound: A comprehensive review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‑metastatic effects of arctigenin are regulated by MAPK/AP‑1 signaling in 4T‑1 mouse breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin inhibits lipopolysaccharide-induced iNOS expression in RAW264.7 cells through suppressing JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
Arctiin's Role in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arctiin, a lignan glycoside isolated from Arctium lappa (burdock), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These biological activities are intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with the NF-κB, PI3K/Akt, MAPK, and AMPK signaling cascades. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways involved.
Introduction
This compound is a bioactive compound that has been the subject of numerous preclinical studies. Its therapeutic potential stems from its capacity to intervene in fundamental cellular processes that are often dysregulated in disease. Understanding the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent. This guide will systematically dissect the current knowledge on this compound's role in cellular signaling, providing a foundation for future research and drug discovery efforts.
Core Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting several critical signaling pathways that regulate inflammation, cell survival, proliferation, and metabolism.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3].
This compound has been shown to potently inhibit the NF-κB pathway. It exerts its anti-inflammatory effects by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[1][3]. This leads to a dose-dependent decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages.
References
- 1. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
A Technical Guide to the Natural Sources and Biosynthesis of Arctiin in the Asteraceae Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arctiin is a prominent lignan, a class of polyphenolic compounds derived from the phenylpropanoid pathway, found widely in the plant kingdom. It is the glucoside of arctigenin.[1] For decades, this compound and its aglycone, arctigenin, have been the focus of extensive research due to their broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and antiviral properties.[1][2] The Asteraceae family, one of the largest families of flowering plants, is a particularly rich source of this bioactive compound.[3] Species within the Arctium genus, commonly known as burdock, are especially noteworthy for their high concentrations of this compound, making them a primary subject for phytochemical investigation and commercial extraction.[1]
This technical guide provides an in-depth overview of the natural distribution of this compound within the Asteraceae family and elucidates its complex biosynthetic pathway. It includes quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to support research and development efforts.
Natural Sources and Distribution of this compound in Asteraceae
This compound has been identified in numerous plant species, with a significant majority—over 70%—belonging to the Asteraceae family. While Arctium lappa (Greater Burdock) is the most well-known source, other species within the Arctium and Centaurea genera also serve as natural reservoirs for this compound. The concentration of this compound varies significantly depending on the species, the specific plant organ, and geographical origin. The fruits and seeds consistently show the highest accumulation of this compound.
Quantitative Analysis of this compound Content
The following table summarizes the quantitative data on this compound content found in various species of the Asteraceae family, as determined by chromatographic methods.
| Plant Species | Family | Plant Part | This compound Content | Analytical Method | Reference |
| Arctium lappa L. | Asteraceae | Fruit (Seed) | 2% - 10% w/w (20 - 100 mg/g) | Not Specified | |
| Arctium lappa L. | Asteraceae | Leaves | Detected | HPLC-PAD, HPLC-ESI/MS | |
| Arctium tomentosum Mill. | Asteraceae | Not Specified | 10.69 mg/g | HPLC | |
| Arctium minus (Hill) Bernh. | Asteraceae | All Organs | Detected | Not Specified | |
| Centaurea spp. | Asteraceae | Not Specified | Detected (lower than A. lappa) | Not Specified |
Biosynthesis of this compound
This compound biosynthesis is an intricate process originating from the general phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the fundamental building blocks of lignans.
The key steps are:
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Phenylpropanoid Pathway: L-Phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA. Further hydroxylations and methylations lead to the formation of coniferyl alcohol, a critical monolignol precursor.
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Monolignol Coupling: Two molecules of coniferyl alcohol undergo oxidative radical-radical coupling. This reaction is regio- and stereo-specifically controlled by a unique class of non-enzymatic scaffolding proteins known as Dirigent Proteins (DIRs) .
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Formation of (+)-Pinoresinol: In the presence of an oxidizing agent (like laccase or peroxidase) and a specific DIR, the two coniferyl alcohol radicals are guided to couple exclusively into (+)-pinoresinol. Without the DIR, this coupling results in a racemic mixture of products.
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Conversion to Arctigenin: (+)-Pinoresinol undergoes sequential reductions and a methylation step to form the aglycone, arctigenin.
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Glycosylation: In the final step, a glucose moiety is attached to arctigenin by a UDP-glucosyltransferase (UGT) to yield the final product, this compound.
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the major steps in the conversion of L-Phenylalanine to this compound.
Caption: The biosynthetic pathway of this compound from L-Phenylalanine.
Key Experimental Methodologies
The accurate quantification and isolation of this compound from plant matrices are critical for quality control, drug development, and further research. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility.
Protocol: Quantification of this compound by HPLC
This protocol is adapted from a validated method for the determination of this compound and arctigenin in Arctium tomentosum.
A. Apparatus and Reagents
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High-Performance Liquid Chromatography (HPLC) system with UV detector
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Kromasil C18 column (250 mm × 4.6 mm, 5 μm particle size) with a pre-column
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Methanol (HPLC grade)
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Water (HPLC grade)
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This compound analytical standard
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0.45 μm membrane filters
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Ultrasonic bath
B. Sample Preparation and Extraction
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Dry the plant material (e.g., seeds, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
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Grind the dried material into a fine powder (e.g., 40-60 mesh).
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Accurately weigh approximately 1.0 g of the powdered sample into a flask.
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Add 50 mL of methanol and perform extraction using an ultrasonic bath for 30-45 minutes.
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Allow the mixture to cool, then filter through Whatman No. 1 filter paper.
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Evaporate the solvent under reduced pressure to obtain the crude extract.
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Redissolve a known quantity of the crude extract in methanol to a final concentration of approximately 1 mg/mL.
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Filter the final solution through a 0.45 μm membrane filter prior to HPLC injection.
C. Chromatographic Conditions
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Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: Ambient (e.g., 25°C).
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Detection Wavelength: 280 nm.
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Injection Volume: 10 μL.
D. Quantification
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Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).
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Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
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Inject the prepared sample solution.
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Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
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Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for the extraction and quantification of this compound from a plant source.
Caption: A standard experimental workflow for quantifying this compound.
Conclusion
This compound remains a compound of significant interest for its therapeutic potential. The Asteraceae family, particularly the genus Arctium, stands out as a crucial natural source for its isolation. Understanding the intricacies of its biosynthetic pathway, governed by the pivotal role of dirigent proteins, opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. Furthermore, the standardization of analytical protocols, such as the HPLC method detailed herein, is essential for ensuring the quality and consistency of this compound-containing extracts and derived pharmaceutical products. This guide provides a foundational resource for professionals engaged in the research and development of this valuable natural product.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Arctiin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arctiin, a lignan found predominantly in plants of the Asteraceae family, such as Burdock (Arctium lappa), has garnered significant scientific interest due to its diverse and potent biological activities. This document provides an in-depth technical overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective properties. Quantitative data from various preclinical studies are summarized, and detailed methodologies for key experimental assays are provided. Furthermore, the underlying molecular mechanisms, primarily involving the modulation of critical signaling pathways, are elucidated and visualized.
Core Biological Activities of this compound
This compound exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics. The primary biological activities attributed to this compound are detailed below.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in numerous studies. Its mechanism of action is largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Quantitative Data:
| Model System | Treatment | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | This compound (12.5-100 µg/ml) | Dose-dependent decrease in NO, IL-1β, IL-6, TNF-α, and PGE2 production. | [1] |
| H9N2 Avian Influenza Virus-infected A549 cells | This compound | Reduced production of pro-inflammatory cytokines IL-6 and TNF-α. | [2] |
| LPS-induced acute lung injury in mice | This compound | Inhibition of PI3K/Akt phosphorylation and NF-κB activation. | [3] |
Signaling Pathways:
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB p65, a key transcription factor for pro-inflammatory genes.[1] Additionally, this compound can suppress the phosphorylation of MAPKs such as ERK, JNK, and p38.
Experimental Protocol: Measurement of Cytokine Levels by ELISA
This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
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Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[4]
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Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
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Blocking: Add 200 µL of blocking buffer (e.g., 10% FBS in PBS) to each well and incubate for at least one hour at room temperature.
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Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells and incubate for two hours at room temperature.
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Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for one hour at room temperature.
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Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
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Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.
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Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
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Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the cytokine concentrations in the samples.
Anticancer Activity
This compound has been shown to possess antiproliferative and pro-apoptotic effects against various cancer cell lines. Its anticancer mechanisms involve cell cycle arrest, induction of apoptosis, and inhibition of cancer cell migration and invasion.
Quantitative Data (IC50 Values):
| Cell Line | Cancer Type | IC50 Value | Reference |
| CEM/ADR 5000 | Drug-resistant leukemia | Not specified | |
| CaCo2 | Colorectal adenocarcinoma | Not specified | |
| HeLa | Cervical cancer | > 400 µg/mL (methanol extract) | |
| HepG2 | Hepatocellular carcinoma | 11.17 µM (24h), 4.888 µM (48h) (for Arctigenin) | |
| PANC-1 | Pancreatic cancer | 0.01 µg/mL (preferential cytotoxicity under nutrient deprivation for Arctigenin) |
Signaling Pathways:
The anticancer activity of this compound is mediated through the modulation of several signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By inhibiting the PI3K/Akt pathway, this compound can suppress cancer cell proliferation, migration, and invasion.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate for 2-5 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is crucial for protecting cells from oxidative stress-induced damage.
Signaling Pathways:
The antioxidant effects of this compound are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Experimental Protocol: Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
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Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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SDS-PAGE: Denature the protein samples by boiling in a loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.
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Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for one hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using an imaging system.
Antiviral Activity
This compound has demonstrated antiviral activity against a range of viruses, including influenza viruses. Its mechanism of action can involve inhibiting viral replication and modulating the host immune response.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
-
Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound and mix with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixture and incubate for a period to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity of this compound.
Neuroprotective Effects
This compound has shown promise in protecting neurons from damage in various models of neurodegenerative diseases. Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate neuronal signaling pathways.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons).
-
Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin (e.g., glutamate, hydrogen peroxide, or MPP+).
-
Treatment: Treat the cells with different concentrations of this compound before, during, or after the neurotoxic insult.
-
Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
-
Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity), oxidative stress (e.g., ROS levels), or inflammation (e.g., cytokine levels).
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Caption: this compound's activation of the Nrf2 signaling pathway.
Conclusion
This compound is a multifaceted bioactive compound with a wide range of pharmacological activities that hold significant therapeutic potential. Its anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective effects are well-documented in preclinical studies. The underlying mechanisms of action are complex and involve the modulation of key cellular signaling pathways, including NF-κB, MAPKs, PI3K/Akt, and Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for a variety of human diseases.
References
- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
The Pharmacological Profile of Arctiin and Its Metabolites: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arctiin, a lignan glycoside found predominantly in plants of the Asteraceae family, such as Arctium lappa (burdock), has garnered significant scientific interest for its diverse pharmacological activities. Upon oral administration, this compound is metabolized by gut microbiota into its aglycone, arctigenin, which is often considered the more biologically active form. Both compounds have demonstrated a range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its primary metabolite, arctigenin, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Pharmacokinetics
This compound exhibits poor oral bioavailability. Following oral administration, it is largely metabolized to arctigenin in the stomach and small intestine.[1] The pharmacokinetic parameters of both this compound and arctigenin have been studied in rats.
Table 1: Pharmacokinetic Parameters of this compound and Arctigenin in Rats After Oral Administration of this compound
| Compound | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-t (mg·h/L) | T1/2 (h) |
| This compound | 25 | 0.70 ± 0.15 | 6.00 | 7.37 ± 1.43 | 2.32 ± 0.45 |
| 50 | 1.12 ± 0.21 | 4.00 | 14.2 ± 2.65 | 2.68 ± 0.51 | |
| 100 | 1.98 ± 0.35 | 4.00 | 25.4 ± 4.78 | 2.97 ± 0.63 | |
| Arctigenin | 25 | 1.25 ± 0.28 | 8.00 | 15.8 ± 3.11 | 3.15 ± 0.58 |
| 50 | 2.36 ± 0.42 | 8.00 | 30.1 ± 5.62 | 3.42 ± 0.67 | |
| 100 | 4.15 ± 0.78 | 8.00 | 52.7 ± 9.84 | 3.88 ± 0.71 | |
| Data presented as mean ± SD (n=6).[2] |
Pharmacological Activities
Anticancer Activity
This compound and, more potently, its metabolite arctigenin, have demonstrated significant anticancer effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.[2]
Table 2: In Vitro Anticancer Activity of this compound and Arctigenin (IC50 Values)
| Compound | Cancer Cell Line | IC50 | Reference |
| This compound | H116 (Colon) | 2.5 µg/mL | [3] |
| Arctigenin | H116 (Colon) | 0.31 µg/mL | [3] |
| Arctigenin | HL-60 (Leukemia) | < 100 ng/mL | |
| Arctigenin | HepG2 (Hepatocellular Carcinoma) | 38.29 µM (12h), 1.99 µM (24h), 0.24 µM (48h) | |
| Arctigenin | MDA-MB-231 (Breast) | 0.79 µM | |
| Arctigenin | SK-BR-3 (Breast) | Concentrations from 0.39 to 50 µM showed inhibition | |
| Arctigenin | MCF-7 (Breast) | 40 µM | |
| Arctigenin | MV411 (Leukemia) | 4.271 ± 1.68 μM | |
| Arctigenin | PC-3M (Prostate) | Dose-dependent inhibition |
Anti-inflammatory Activity
Both this compound and arctigenin exhibit potent anti-inflammatory properties. They have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Table 3: In Vitro Anti-inflammatory Activity of Arctigenin
| Inflammatory Mediator | Cell Line | IC50 | Reference |
| NO Production | RAW 264.7 | 8.4 µM | |
| TNF-α Release | RAW 264.7 | 19.6 µM | |
| TNF-α Release | THP-1 | 25.0 µM | |
| IL-6 Release | RAW 264.7 | 29.2 µM | |
| MKK1 Activity | 1 µM | ||
| TNF-α Production | RAW 264.7 | 5.0 µM | |
| TNF-α Production | Differentiated U937 | 3.9 µM |
Neuroprotective Activity
Arctigenin has shown promise in protecting neuronal cells from various insults, including inflammation and oxidative stress. It has been investigated in models of neurodegenerative diseases. For instance, arctigenin has been shown to protect against H89-induced cell damage in mouse cortical neurons and human SH-SY5Y neuroblastoma cells. It has also demonstrated neuroprotective effects in a rat model of Parkinson's disease induced by rotenone by exerting antioxidant and anti-inflammatory activities. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, daily administration of arctigenin (50 mg/kg) improved spatial learning and memory deficits.
Signaling Pathways
The pharmacological effects of this compound and its metabolites are mediated through the modulation of several key signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Arctigenin has been shown to inhibit this pathway in various cancer cells, leading to decreased proliferation and induction of apoptosis.
Caption: Arctigenin inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This compound and arctigenin have been shown to inhibit NF-κB activation, thereby suppressing the production of pro-inflammatory cytokines.
Caption: this compound and Arctigenin inhibit the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Arctigenin has been shown to inhibit the phosphorylation of JAK2, STAT1, and STAT3, leading to the suppression of inflammatory gene expression.
Caption: Arctigenin inhibits the JAK/STAT signaling pathway.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound and its metabolites on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or arctigenin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating the anti-inflammatory effects of compounds in vivo.
References
- 1. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 3. researchgate.net [researchgate.net]
The Enduring Legacy of Arctiin: From Traditional Elixir to Modern Therapeutic Target
A Technical Guide on the History, Discovery, and Scientific Validation of a Potent Phytochemical
Foreword
For centuries, the seeds of the burdock plant (Arctium lappa) have been a cornerstone of traditional medicine across Asia and Europe, revered for their detoxifying and anti-inflammatory properties.[1] Modern scientific inquiry has unveiled one of the key architects of these therapeutic effects: a lignan known as Arctiin. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the journey of this compound, from its historical roots in traditional remedies to its contemporary investigation as a multi-target therapeutic agent. This document details its discovery, pharmacological activities, and the molecular pathways it modulates, supported by quantitative data and detailed experimental protocols to facilitate further research and development.
A Legacy Rooted in Tradition: Historical Perspective of Arctium lappa and this compound
The use of Arctium lappa, commonly known as burdock, is deeply entrenched in various traditional medicine systems. In Traditional Chinese Medicine (TCM), the seeds, known as Niubangzi, have been historically used to dispel "wind-heat," detoxify the body, and soothe sore throats.[2][3][4] European herbalists have long valued burdock root as a "blood purifier" and a remedy for skin conditions such as eczema and acne.[1] Traditional preparations often involved decoctions, tinctures, and poultices to harness its therapeutic benefits.
The primary active constituent responsible for many of these effects was later identified as this compound, a lignan glycoside. While traditional practices relied on the whole plant or its parts, the isolation of this compound has allowed for a more precise understanding of its pharmacological contributions. In traditional formulations, burdock was often combined with other herbs like dandelion root and red clover to create synergistic blends aimed at promoting liver health and detoxification.
The Unveiling of a Bioactive Lignan: Discovery and Isolation of this compound
The scientific journey to pinpoint the active compounds in Arctium lappa led to the discovery and isolation of this compound. It is a lignan, a class of polyphenols derived from phenylalanine, and is the glucoside of arctigenin. This compound is most abundantly found in the seeds of the burdock plant.
Experimental Protocol: Isolation and Quantification of this compound
A common method for the isolation and quantification of this compound from Arctium lappa seeds involves High-Performance Liquid Chromatography (HPLC).
2.1.1 Materials and Reagents
-
Dried seeds of Arctium lappa
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Polyamide resin
-
Silica gel for column chromatography
-
Chloroform
-
Ethyl acetate
2.1.2 Extraction and Isolation Protocol
-
Extraction: Powdered dried seeds of Arctium lappa are extracted with 80% methanol.
-
Partitioning: The crude extract is then partitioned between water and chloroform to remove non-polar compounds.
-
Column Chromatography: The aqueous phase is subjected to column chromatography on a polyamide resin. The column is eluted with a gradient of methanol in water, with the fraction containing this compound typically eluting with 100% methanol.
-
Purification: The this compound-rich fraction can be further purified by semi-preparative HPLC on a C18 column to yield high-purity this compound.
2.1.3 HPLC Quantification Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed.
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) is used as the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: this compound is detected by UV absorbance at 280 nm.
-
Quantification: A standard curve is generated using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.
3.1.1 Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α, IL-1β, and IL-6.
This compound has been shown to inhibit the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.
3.1.2 Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Arctigenin, the aglycone of this compound, has been shown to inhibit the phosphorylation of these MAP kinases, leading to the inactivation of downstream transcription factors like AP-1, which also plays a role in the expression of inflammatory mediators.
3.1.3 Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted using a commercial kit.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Antioxidant Effects
This compound exhibits significant antioxidant activity, contributing to its protective effects against cellular damage.
3.2.1 Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression.
This compound has been shown to activate the Nrf2/ARE pathway, leading to an increase in the expression of these cytoprotective enzymes. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
3.2.2 Experimental Protocol: Quantitative PCR for Nrf2 Target Gene Expression
-
Cell Culture and Treatment: Cells (e.g., HepG2) are treated with various concentrations of this compound for a specified time.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green chemistry. Specific primers for HO-1, NQO1, and a housekeeping gene (e.g., β-actin) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.
Anticancer Effects
This compound has demonstrated anticancer activity in various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways that control cell proliferation, migration, and apoptosis.
3.3.1 Inhibition of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, leading to a reduction in the phosphorylation and activation of Akt. This inhibition can suppress the expression of downstream targets involved in cell migration and invasion, such as S100A4 in cervical cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its aglycone, arctigenin.
Table 1: Antioxidant Activity of Arctium Extracts
| Plant Part | Species | Assay | IC50/SC50 (µg/mL) |
| Aerial Parts | A. lappa | DPPH Scavenging | 51.17 ± 13.33 |
| Roots | A. lappa | DPPH Scavenging | 42.67 ± 11.84 |
| Leaves | A. lappa | 5-Lipoxygenase Inhibition | 17.6 |
Data compiled from
Table 2: Anticancer Activity of this compound and Arctigenin (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 |
| Arctigenin | HL-60 | Human leukemia | < 100 ng/mL |
| Arctigenin | SK-BR-3 | Breast Cancer (ER-, HER2+) | ~6.25 µM (viability reduced by 62.1%) |
| Arctigenin | MDA-MB-231 | Breast Cancer (ER-, HER2-) | ~6.25 µM (viability reduced by 59.4%) |
| This compound | HeLa, SiHa | Cervical Cancer | No significant cytotoxicity up to 80 µM |
Data compiled from
Conclusion and Future Directions
This compound, a prominent bioactive compound from Arctium lappa, stands as a testament to the value of traditional medicine in modern drug discovery. Its well-documented anti-inflammatory, antioxidant, and anticancer properties, underpinned by its ability to modulate key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, make it a compelling candidate for further therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling more rigorous and standardized investigations into its pharmacological potential.
Future research should focus on several key areas. Firstly, while in vitro studies have been extensive, more in vivo studies are needed to fully understand the pharmacokinetics, bioavailability, and efficacy of this compound in complex biological systems. Secondly, the synergistic effects of this compound with other phytochemicals in Arctium lappa warrant further investigation to explore the potential benefits of whole-plant extracts. Finally, the development of novel drug delivery systems could enhance the therapeutic efficacy of this compound by improving its solubility and bioavailability. The journey of this compound from a traditional remedy to a scientifically validated therapeutic agent is a powerful example of how ancient wisdom can inform and inspire modern medicine.
References
- 1. Determination of this compound and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of this compound and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS. | Semantic Scholar [semanticscholar.org]
Arctiin's Impact on Gene Expression and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of arctiin, a lignan glycoside isolated from Arctium lappa (burdock). It focuses on its mechanisms of action related to the regulation of gene expression and protein synthesis. The information presented herein is curated for professionals in biomedical research and pharmaceutical development, offering a detailed look at the compound's influence on key cellular signaling pathways and its potential as a therapeutic agent.
Introduction
This compound is a bioactive compound that has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3][4] At the core of these biological activities lies its ability to modulate the expression of specific genes and the subsequent synthesis of proteins that are critical mediators of cellular processes. This guide synthesizes findings from multiple studies to present a cohesive overview of how this compound exerts its influence at the molecular level, with a focus on its regulatory role in inflammatory and oncogenic signaling pathways.
Core Mechanisms: Modulation of Signaling Pathways
This compound's effects on gene and protein expression are primarily mediated through its interaction with and modulation of several key intracellular signaling cascades. The most well-documented of these are the NF-κB, PI3K/Akt, and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1] In cellular models, particularly macrophages stimulated with lipopolysaccharide (LPS), this compound dose-dependently suppresses the activation of NF-κB. This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of its target genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Regulation of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many cancers. Studies have demonstrated that this compound can inhibit the PI3K/Akt pathway. Specifically, this compound has been shown to reduce the expression of PI3K and decrease the phosphorylation of Akt in a concentration-dependent manner in cervical cancer cells. This inhibition leads to the downstream suppression of target genes like S100A4, which is involved in cell migration and invasion.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Modulation of MAPK and Other Pathways
This compound has also been found to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, although some effects may be indirect or cell-type specific. For instance, in H9N2 avian influenza virus-infected cells, this compound was found to inhibit the activation of RIG-I/JNK MAPK signaling. Furthermore, this compound can activate the Nrf2/HO-1 pathway, an important cellular defense mechanism against oxidative stress, which in turn can suppress virus-induced inflammation. In human dermal fibroblasts, this compound regulates the expression of collagen (COL1A1) through a miR-378b-SIRT6 axis.
Quantitative Effects on Gene and Protein Expression
This compound's modulatory effects have been quantified in various studies, demonstrating a consistent dose-dependent inhibition of pro-inflammatory and cancer-related gene and protein expression.
| Target Molecule | Cell Type / Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| iNOS, COX-2 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µg/ml | Dose-dependent decrease in mRNA and protein levels. | |
| TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µg/ml | Dose-dependent decrease in mRNA and protein production. | |
| NO, PGE2 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µg/ml | Dose-dependent inhibition of production. | |
| S100A4 | HeLa & SiHa Cervical Cancer Cells | - | 10, 20, 40 µM | Significant reduction in mRNA and protein expression. | |
| PI3K, p-Akt | HeLa & SiHa Cervical Cancer Cells | - | 10, 20, 40 µM | Dose-dependent reduction in expression and phosphorylation. | |
| Nrf2, HO-1, SOD2 | H9N2-infected A549 cells | H9N2 Virus | Not specified | Reversed virus-induced reduction and upregulated expression. | |
| TLR4, NLRP3, STAT3 | Ehrlich Solid Carcinoma in rats | - | 30 mg/kg | Significant reduction in gene expression. | |
| COL1A1 | Human Dermal Fibroblasts | - | Not specified | Upregulation of mRNA via miR-378b-SIRT6 axis. |
Experimental Protocols
The following sections outline the standard methodologies used to investigate the effects of this compound on gene and protein expression.
Cell Culture and Treatment
A typical experimental workflow begins with cell culture. For example, RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded and allowed to adhere before being pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, cells are stimulated with an agent like LPS (e.g., 100 ng/ml) to induce an inflammatory response and incubated for a further period (e.g., 24 hours) before harvesting for analysis.
Caption: A generalized workflow for studying this compound's cellular effects.
RNA Isolation and Real-Time PCR (RT-PCR)
To quantify changes in gene expression, total RNA is extracted from harvested cells using a suitable kit (e.g., TRIzol reagent). The RNA concentration and purity are determined via spectrophotometry.
-
Reverse Transcription: A standardized amount of RNA (e.g., 1-2 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The resulting cDNA serves as a template for PCR. For quantitative real-time PCR (qRT-PCR), the reaction mixture includes cDNA, gene-specific primers (for targets like TNF-α, IL-6, iNOS, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The amplification is monitored in real-time. The relative expression of the target gene is calculated using the comparative Ct (2-ΔΔCt) method, normalizing the expression to the housekeeping gene.
Western Blot Analysis
Western blotting is employed to detect and quantify changes in specific protein levels.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-COX-2, anti-β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted proteins, such as cytokines (TNF-α, IL-6), in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.
-
Sample Incubation: Cell culture supernatants and a series of standards of known concentration are added to the wells and incubated.
-
Detection: A detection antibody, also specific to the target cytokine but binding to a different epitope, is added. This is followed by the addition of an enzyme-linked secondary antibody (e.g., streptavidin-HRP).
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
This compound demonstrates significant regulatory effects on gene expression and protein synthesis, primarily through the inhibition of pro-inflammatory and oncogenic signaling pathways such as NF-κB and PI3K/Akt. The dose-dependent nature of these effects, as quantified by standard molecular biology techniques, underscores its potential as a lead compound for the development of novel therapeutics. Future research should focus on elucidating the compound's direct molecular targets, its pharmacokinetic and pharmacodynamic profiles in more complex in vivo models, and its potential for synergistic effects when combined with existing therapies. The detailed understanding of its molecular mechanisms is paramount for its successful translation into clinical applications.
References
- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses H9N2 avian influenza virus-mediated inflammation via activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates collagen type 1α chain 1 mRNA expression in human dermal fibroblasts via the miR‑378b‑SIRT6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Arctiin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arctiin, a lignan glycoside predominantly found in the seeds of the burdock plant (Arctium lappa), has garnered significant scientific attention for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties stand out as a promising area for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, delving into its molecular mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts in the field of inflammation.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a compelling natural compound with demonstrated anti-inflammatory activities.[1][2][3] This document aims to provide an in-depth technical resource for researchers exploring the therapeutic potential of this compound in inflammatory conditions.
Mechanisms of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways integral to the inflammatory response. The primary mechanisms involve the suppression of pro-inflammatory mediators and the inhibition of critical signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[1][4] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus where it would otherwise initiate the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation. While the aglycone of this compound, arctigenin, has been more extensively studied in this context, evidence suggests that this compound can also influence MAPK pathways. Arctigenin has been shown to inhibit the phosphorylation of key MAPK members like ERK and JNK. By doing so, it can suppress the activation of downstream transcription factors such as AP-1, which is also involved in the expression of inflammatory genes.
Attenuation of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling. Some studies on arctigenin indicate that it can suppress this pathway by reducing the phosphorylation of JAK2 and STAT1/STAT3. This inhibition prevents the translocation of STAT proteins to the nucleus, thereby downregulating the expression of inflammation-associated genes.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome. This inhibitory effect is partly mediated through the TLR4/MyD88/NF-κB signaling pathway, leading to a reduction in the expression of NLRP3 components and subsequent decrease in IL-1β and IL-18 production.
Figure 2: this compound's inhibition of the NLRP3 inflammasome pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of its efficacy in various experimental settings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated Macrophages
| Mediator | Cell Line | This compound Concentration (µg/mL) | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | 12.5 | Significant Inhibition | |
| 25 | Dose-dependent | |||
| 50 | Dose-dependent | |||
| 100 | Dose-dependent | |||
| Prostaglandin E2 (PGE2) | RAW 264.7 | 12.5 | Significant Inhibition | |
| 25 | Dose-dependent | |||
| 50 | Dose-dependent | |||
| 100 | Dose-dependent |
Table 2: In Vitro Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Cytokine | Cell Line | This compound Concentration (µg/mL) | Effect on Protein/mRNA Levels | Reference |
| TNF-α | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease | |
| IL-1β | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease | |
| IL-6 | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease |
Table 3: In Vitro Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages
| Gene | Cell Line | This compound Concentration (µg/mL) | Effect on mRNA Expression | Reference |
| iNOS | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease | |
| COX-2 | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease |
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
References
- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the antioxidant potential of Arctiin in biological systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant properties of Arctiin, a prominent lignan found in plants of the Arctium genus (burdock). We will delve into its mechanisms of action in biological systems, present quantitative data from various studies, provide detailed experimental protocols for assessing its antioxidant capacity, and visualize key pathways and workflows.
Core Antioxidant Mechanisms of this compound
This compound has demonstrated significant antioxidant activity, primarily by modulating endogenous antioxidant defense systems. Its principal mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response.
-
Activation of the Nrf2-ARE Pathway : this compound promotes the translocation of Nrf2 into the nucleus.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes and proteins.
-
Upregulation of Antioxidant Enzymes : Through Nrf2 activation, this compound increases the expression of several key antioxidant enzymes.[2] Studies have shown that treatment with this compound leads to elevated transcript levels of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD1 and SOD2), catalase (CAT), and glutathione peroxidase 1 (GPX1).[1][2] These enzymes are crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.
-
Reduction of Reactive Oxygen Species (ROS) : By enhancing the cellular antioxidant defense capacity, this compound effectively reduces the levels of intracellular ROS. This has been observed in various cell models where this compound treatment mitigated ROS production induced by stressors like high glucose.
-
Involvement of Upstream Signaling : Evidence suggests that the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway may act as an upstream regulator of Nrf2 activation in response to this compound and its metabolites.
The critical role of Nrf2 in this compound's antioxidant activity is highlighted by experiments where the inhibition of Nrf2 abolishes its protective effects.
Signaling Pathway Diagram
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Quantitative Data on Antioxidant Activity
The following tables summarize quantitative data related to the antioxidant potential of this compound and extracts from Arctium species. It is important to note that much of the available data pertains to plant extracts rather than purified this compound.
Table 1: In Vitro Antioxidant Activity of this compound and Arctium Extracts
| Substance Tested | Assay | Result (IC50 / SC50) | Reference |
| Arctium lappa root extract | DPPH | 19.38 ± 4.54 µg/mL | |
| Arctium lappa aerial part extract | DPPH | 42.63 ± 13.92 µg/mL | |
| Arctium lappa leaves (70% ethanol extract) | 5-Lipoxygenase | 17.6 µg/mL |
IC50: Half maximal inhibitory concentration; SC50: Half maximal scavenging concentration.
Table 2: Cellular Effects of this compound
| Cell Line / Model | Treatment | Concentration | Observed Effect | Reference |
| Human Chondrocytes | This compound + IL-1β | 2.5, 5, 10 µM | Dose-dependent increase in Sod1, Sod2, Cat, and Gpx1 transcript levels. | |
| RAW 264.7 Macrophages | This compound + Silica | 1 µM | No significant cytotoxicity; reduced expression of α-SMA. |
Experimental Protocols
This section details standardized protocols for assessing the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common in vitro assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (99.5%)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm filter)
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to test a range of concentrations.
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the this compound sample solutions to the corresponding wells.
-
For the control well, add 100 µL of the solvent used for the sample instead of the sample solution.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution + solvent).
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data.
Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). A free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then introduced. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will reduce the amount of ROS, thereby decreasing the fluorescence intensity.
Materials:
-
Human cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA solution
-
AAPH solution
-
Test compound (this compound)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Probe Loading: Remove the treatment medium, wash the cells with PBS, and then add the DCFH-DA solution. Incubate to allow for cellular uptake and deacetylation.
-
Induction of Oxidative Stress: After removing the DCFH-DA solution and washing the cells, add the AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a set period (e.g., 1 hour).
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. Determine the percentage inhibition of ROS formation for each concentration of this compound compared to the control (cells treated with AAPH but no this compound).
Experimental Workflow Diagram
Caption: General workflow for in vitro and cellular antioxidant assays.
References
The Immunomodulatory Landscape of Arctiin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arctiin, a lignan isolated from the burdock plant (Arctium lappa), has garnered significant scientific attention for its diverse pharmacological activities, particularly its potent immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating immune responses. It delves into the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways affected by this natural compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound in inflammatory and immune-mediated diseases.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of acute and chronic diseases. The modulation of key inflammatory pathways presents a promising therapeutic strategy. This compound has emerged as a compelling natural compound with demonstrated anti-inflammatory, antioxidant, and anti-allergic properties[1][2]. Preclinical studies have consistently shown its ability to suppress the production of pro-inflammatory mediators and regulate critical signaling cascades involved in the immune response[1][3]. This guide aims to consolidate the existing data on this compound's immunomodulatory functions, providing a detailed technical resource for the scientific community.
Molecular Mechanisms of this compound-Mediated Immune Modulation
This compound exerts its immunomodulatory effects through the targeted inhibition of several key signaling pathways that are central to the inflammatory process.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway[3]. Its mechanism of action involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of target genes encoding pro-inflammatory cytokines and enzymes.
dot
Caption: this compound's inhibition of the NF-κB signaling pathway.
Suppression of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome. It achieves this by downregulating the expression of key components of the inflammasome, including NLRP3 and caspase-1, and by inhibiting upstream signaling events such as the activation of the P2X7 receptor. This leads to a reduction in pyroptosis, a form of pro-inflammatory cell death.
dot
Caption: this compound's suppression of the NLRP3 inflammasome pathway.
Modulation of Toll-Like Receptor 4 (TLR4) Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a potent inflammatory response. This compound has been shown to suppress the TLR4/MyD88/NF-κB signaling pathway. By inhibiting this upstream receptor signaling, this compound effectively dampens the downstream inflammatory cascade.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory mediators.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages
| Cytokine | This compound Concentration (µg/mL) | % Inhibition (approx.) | Reference |
| TNF-α | 12.5 | 25% | |
| 25 | 45% | ||
| 50 | 70% | ||
| 100 | 85% | ||
| IL-6 | 12.5 | 30% | |
| 25 | 50% | ||
| 50 | 75% | ||
| 100 | 90% | ||
| IL-1β | 12.5 | 20% | |
| 25 | 40% | ||
| 50 | 65% | ||
| 100 | 80% |
Table 2: Dose-Dependent Inhibition of Other Inflammatory Mediators by this compound in LPS-Stimulated Macrophages
| Mediator | This compound Concentration (µg/mL) | % Inhibition (approx.) | Reference |
| Nitric Oxide (NO) | 12.5 | 35% | |
| 25 | 55% | ||
| 50 | 80% | ||
| 100 | 95% | ||
| PGE₂ | 12.5 | 20% | |
| 25 | 40% | ||
| 50 | 60% | ||
| 100 | 75% |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the immunomodulatory effects of this compound.
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
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References
Initial Research into the Anticancer Properties of Arctiin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arctiin, a lignan found in plants of the Asteraceae family, notably the burdock plant (Arctium lappa), has garnered significant interest for its potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth and progression across various cancer types. This document provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, and presenting key quantitative data and experimental methodologies. The primary molecular pathways implicated in this compound's bioactivity, namely the PI3K/Akt and STAT3 signaling cascades, are detailed and visualized. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Quantitative Data on Anticancer Activity
The following tables summarize the available quantitative data on the in vitro and in vivo anticancer effects of this compound and related compounds. It is important to note that publicly available data on the IC50 values of pure this compound across a wide range of cancer cell lines is limited. Much of the existing research has focused on crude extracts of Arctium lappa or the aglycone of this compound, arctigenin.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Ethanolic Extract of Arctium lappa | Colo-205 | Colorectal Cancer | 11.80 µg/mL | [1] |
| This compound | HeLa, SiHa | Cervical Cancer | > 80 µM | [2] |
| Arctigenin | HL-60 | Promyelocytic Leukemia | < 100 ng/mL | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Citation(s) |
| Rats with Ehrlich Solid Carcinoma | Mammary Adenocarcinoma | 30 mg/kg/day (oral) | Significant reduction in tumor volume and weight | [4][5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The most prominently reported pathways are the PI3K/Akt and STAT3 pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression. This compound has been found to suppress the activation of STAT3.
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay is used to study cell migration in a two-dimensional context.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure.
Cell Invasion Assessment (Transwell Invasion Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Insert Coating: Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Treatment: Add this compound to the medium in the upper and/or lower chambers.
-
Incubation: Incubate the plate for 24-48 hours.
-
Removal of Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Cell Counting: Count the number of stained, invaded cells in several microscopic fields.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, such as components of the PI3K/Akt and STAT3 pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Antitumor Activity (Ehrlich Solid Carcinoma Model)
This animal model is used to evaluate the in vivo efficacy of potential anticancer agents.
Protocol:
-
Animal Model: Use Sprague-Dawley rats (or other suitable rodent models).
-
Tumor Induction: Inject Ehrlich ascites carcinoma cells (e.g., 2 x 10^6 cells) intramuscularly into the hind limb of the rats to induce solid tumor formation.
-
Treatment: Once tumors are palpable (e.g., day 8 post-injection), begin oral gavage administration of this compound (e.g., 30 mg/kg) or vehicle control daily for a specified period (e.g., 3 weeks).
-
Monitoring: Monitor tumor volume, body weight, and overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight and volume. Tissues can be collected for histological and molecular analysis (e.g., Western blotting for pathway proteins).
Conclusion and Future Directions
The initial research into the anticancer properties of this compound reveals its potential as a promising therapeutic agent. Its ability to modulate critical signaling pathways like PI3K/Akt and STAT3 provides a strong rationale for its antitumor effects. However, further research is warranted to fully elucidate its mechanisms of action and to establish a more comprehensive profile of its efficacy across a wider range of cancer types.
Future studies should focus on:
-
Comprehensive In Vitro Screening: Determining the IC50 values of pure this compound in a broad panel of human cancer cell lines.
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Combination Therapies: Evaluating the synergistic effects of this compound with existing chemotherapeutic agents.
-
In Vivo Efficacy in Diverse Models: Testing the antitumor activity of this compound in various preclinical cancer models, including patient-derived xenografts.
A deeper understanding of this compound's anticancer properties will be instrumental in advancing its potential clinical application for the treatment of cancer.
References
- 1. Cytotoxicity and antiproliferative activity of Arctium lappa extract on an in vitro model of human colorectal cancer | Biomedical Research and Therapy [bmrat.org]
- 2. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammation, Fibrosis, and Tumor Cell Migration in Rats With Ehrlich Solid Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Inflammation, Fibrosis, and Tumor Cell Migration in Rats With Ehrlich Solid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for High-Purity Arctiin Extraction from Arctium lappa
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Arctiin, a lignan found predominantly in the seeds of the burdock plant (Arctium lappa), has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities. These include anti-inflammatory, antioxidant, antiviral, and anticancer properties. The therapeutic potential of this compound is largely attributed to its modulation of key signaling pathways implicated in various diseases. This document provides a detailed protocol for the extraction and purification of high-purity this compound from Arctium lappa seeds, along with an overview of its relevant signaling pathways to support drug development efforts.
Data Presentation: Quantitative Analysis of this compound Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of different methodologies.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Content | Purity | Reference |
| Microwave-Assisted Extraction (MAE) | Fructus arctii | 40% Methanol | 500 W, 200 s, 1:15 solid-to-liquid ratio, 3 cycles | 17.5% this compound in crude extract | - | [1] |
| Maceration | Burdock Leaves | 80% Methanol | - | Variable | - | [2][3] |
| Soxhlet Extraction | A. lappa fruits | Chloroform | 3 hours at 30°C | 210g crude extract from 1.4kg material | - | |
| Reflux Extraction | Fructus arctii | 70% Ethanol | - | - | 95.7% |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Stationary Phase | Elution System | Purity Achieved | Recovery | Reference |
| Polyamide Column Chromatography + Semi-preparative HPLC | Crude 80% Methanol Extract (leaves) | Polyamide | 100% Methanol | High Purity | - | [2][3] |
| Macroporous Resin (AB-8) Column Chromatography | 70% Ethanol Extract (Fructus arctii) | AB-8 Macroporous Resin | - | 95.7% | - | |
| High-Speed Countercurrent Chromatography (HSCCC) | Crude MAE Extract | - | Ethyl acetate–ethanol–water (5:1:5, v/v/v) | 98.46% | 94.3% | |
| On-line CCC x LC | Crude Extract of Arctium lappa | Macroporous Resin | Ethyl acetate-8% NaCl or Butanol-1% NaCl | >97% | - |
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of high-purity this compound.
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is optimized for the efficient extraction of this compound from Fructus arctii (burdock fruit).
Materials and Equipment:
-
Dried and powdered Fructus arctii
-
Methanol (analytical grade)
-
Deionized water
-
Microwave extraction system
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Fructus arctii.
-
Solvent Preparation: Prepare a 40% (v/v) methanol-water solution.
-
Extraction:
-
Place the powdered sample in the microwave extraction vessel.
-
Add the 40% methanol solution at a solid-to-liquid ratio of 1:15 (g/mL).
-
Set the microwave power to 500 W and the extraction time to 200 seconds.
-
Perform the extraction for a total of three cycles.
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Purification of this compound using Polyamide Column Chromatography
This protocol is suitable for the initial purification of this compound from a crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Polyamide resin
-
Glass chromatography column
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Deionized water
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude extract obtained from Protocol 1 in 80% methanol.
-
Liquid-Liquid Partitioning:
-
Partition the dissolved extract between water and chloroform to remove non-polar impurities.
-
Collect the aqueous phase containing this compound.
-
-
Column Packing:
-
Prepare a slurry of polyamide resin in deionized water.
-
Pack the glass column with the polyamide slurry, ensuring no air bubbles are trapped.
-
-
Chromatography:
-
Load the aqueous extract onto the packed polyamide column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Concentration and Crystallization:
-
Pool the fractions containing high-purity this compound.
-
Concentrate the pooled fractions using a rotary evaporator.
-
Allow the concentrated solution to stand at 4°C to facilitate the precipitation of this compound crystals.
-
-
Final Purification (Optional): For higher purity, the precipitated this compound can be further purified by semi-preparative HPLC.
Mandatory Visualization
This compound Extraction and Purification Workflow
Caption: Workflow for High-Purity this compound Extraction.
Key Signaling Pathways Modulated by this compound
This compound and its aglycone, arctigenin, have been shown to exert their biological effects by modulating several key signaling pathways, which are critical for inflammation and cell proliferation.
Caption: this compound's Modulation of Key Signaling Pathways.
References
Application Note: HPLC-Based Quantification of Arctiin in Plant Extracts
AN-HPLC-001
Introduction
Arctiin, a prominent lignan found in plants of the Arctium genus (burdock), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. These activities include anti-inflammatory, anti-cancer, and anti-viral properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The stationary phase, a C18 column, retains the nonpolar analyte, this compound. A mobile phase consisting of a mixture of methanol and water is used to elute this compound from the column. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from known concentrations of an this compound standard. The detection wavelength is set at 280 nm, which is the maximum absorbance wavelength for this compound.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Kromasil C18 column (250 x 4.6 mm, 5 µm) or equivalent[1]
-
Ultrasonic bath
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL)
-
Syringes and 0.45 µm syringe filters
-
-
Reagents:
Preparation of Standard Solutions
-
Stock Standard Solution (0.63 mg/mL): Accurately weigh 6.3 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[1] Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve concentrations in the desired linear range (e.g., 1.575 to 4.725 µg/mL).[1]
Preparation of Plant Extract Samples
-
Extraction: Accurately weigh 0.5 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 50 mL of methanol to the flask.
-
Perform ultrasonic extraction for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness using a rotary evaporator or a water bath.
-
Reconstitute the dried extract in a 10 mL volumetric flask with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Chromatographic Conditions
The HPLC analysis is performed using the following conditions:
| Parameter | Value |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | Ambient |
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is considered acceptable.
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Data
The described HPLC method was validated for linearity, accuracy (recovery), and precision.
| Validation Parameter | Result |
| Linearity Range | 1.575 - 4.725 µg |
| Correlation Coefficient (r) | 0.9995 |
| Average Recovery | 101.55% |
| Precision (RSD) | 2.23% |
| Stability | Samples are stable for 24 hours |
Quantitative Results of this compound in Plant Extracts
The validated method was applied to determine the this compound content in a sample of Arctium tomentosum Mill.
| Plant Material | This compound Content (mg/g) |
| Arctium tomentosum Mill. | 10.69 |
Visualizations
References
Standard operating procedure for isolating Arctiin using column chromatography
Application Notes and Protocols
Topic: Standard Operating Procedure for Isolating Arctiin using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed standard operating procedure (SOP) for the isolation of this compound, a bioactive lignan found in plants of the Arctium genus, commonly known as burdock. The protocol is primarily based on a validated method utilizing polyamide column chromatography. This procedure involves a systematic approach beginning with solvent extraction from the plant material, followed by liquid-liquid partitioning, and culminating in chromatographic separation. The method is effective for obtaining a fraction rich in this compound, which can be further purified. This document includes comprehensive experimental protocols, tabulated data for key parameters, and a visual workflow to ensure clarity and reproducibility for research and drug development applications.
Introduction
This compound is a lignan glucoside with a range of reported pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects. Its isolation from natural sources, particularly the leaves and fruits of Arctium lappa L. (burdock), is a critical step for further research and development. Column chromatography is a fundamental and widely used technique for the purification of such natural products.[1][2] This application note details a robust method for isolating this compound using a polyamide stationary phase, which has been shown to be simple and effective.[3][4]
Experimental Workflow
The overall process for isolating this compound from plant material involves several key stages, from initial extraction to final purification. The workflow is designed to efficiently remove impurities and enrich the final product with the target compound, this compound.
Caption: Experimental workflow for the isolation of this compound.
Experimental Protocols
Materials and Equipment
-
Plant Material: Dried leaves of Arctium lappa L.
-
Solvents: Methanol (HPLC grade), Chloroform (ACS grade), Ethanol (ACS grade), Deionized Water.
-
Stationary Phase: Polyamide resin for column chromatography.
-
Equipment:
-
Glass chromatography column (e.g., 70 x 5 cm)[4]
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
Glass wool or fritted disc for column
-
Beakers, flasks, and other standard laboratory glassware
-
Refrigerator or cold room (4°C)
-
Analytical HPLC system for purity analysis
-
Protocol for this compound Isolation
Step 1: Extraction
-
Grind dried burdock leaves into a coarse powder.
-
Macerate the powdered leaves in 80% aqueous methanol (e.g., 100 g of powder in 1 L of solvent) for 24 hours at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol, yielding an aqueous residue.
Step 2: Liquid-Liquid Partitioning
-
Transfer the aqueous residue to a separatory funnel.
-
Add an equal volume of chloroform and shake vigorously. Allow the layers to separate.
-
Collect the upper aqueous phase, which contains the polar compounds, including this compound.
-
Discard the lower chloroform phase, which contains non-polar impurities.
-
Repeat the partitioning step twice more to ensure complete removal of non-polar compounds. The final aqueous phase is used for chromatography.
Step 3: Polyamide Column Chromatography
-
Column Packing: Prepare a slurry of the polyamide resin in deionized water. Pour the slurry into the glass column and allow it to settle, ensuring an evenly packed bed. Let the excess water drain until it is level with the top of the stationary phase.
-
Sample Loading: Carefully load the concentrated aqueous phase from Step 2 onto the top of the polyamide column.
-
Elution:
-
Begin elution with deionized water to wash away highly polar impurities.
-
Subsequently, elute the column with a stepwise gradient of increasing ethanol concentrations in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Finally, elute the column with 100% methanol to collect the fraction containing this compound. The flow rate should be maintained at approximately 10 mL/min for a 70 x 5 cm column.
-
-
Fraction Collection: Collect the 100% methanol eluate. This fraction contains this compound and its aglycone, arctigenin.
Step 4: Precipitation and Recovery
-
Concentrate the collected methanol fraction using a rotary evaporator.
-
Store the concentrated solution at 4°C for 24 hours. A white precipitate containing this compound will form.
-
Isolate the precipitate by centrifugation.
-
Wash the precipitate with cold methanol and dry under vacuum.
Step 5: Purity Analysis (HPLC)
-
Dissolve a small amount of the precipitate in methanol.
-
Analyze the sample using an analytical HPLC system to determine the purity of this compound. The conditions for analysis can be found in Table 2.
Data Presentation
Quantitative data related to the chromatographic separation and analysis of this compound are summarized below.
Table 1: Column Chromatography Parameters for this compound Isolation
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Polyamide Resin | |
| Column Dimensions | 70 cm (length) x 5 cm (i.d.) | |
| Mobile Phase (Wash) | Deionized Water, followed by Ethanol-Water gradient | |
| Mobile Phase (Elution) | 100% Methanol | |
| Flow Rate | ~10 mL/min |
| Detection Method | Fraction collection followed by HPLC analysis | |
Table 2: HPLC Conditions for Purity Analysis of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol : Water (55:45, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 280 nm or 286 nm | |
| Column Temperature | 35°C |
| Injection Volume | 10 - 20 µL | |
Table 3: Reported Yield of this compound and Precipitate from Burdock Leaves Data derived from graphical representation in the cited literature.
| Starting Leaf Material (g) | Total Precipitate Yield (mg) | This compound Yield (mg) |
|---|---|---|
| 50 | ~150 | ~75 |
| 100 | ~300 | ~150 |
| 250 | ~750 | ~375 |
| 500 | ~1500 | ~750 |
Reference:
Conclusion
The protocol described provides a reliable and scalable method for the isolation of this compound from Arctium lappa leaves using polyamide column chromatography. The procedure is straightforward, employing standard laboratory techniques and equipment. The resulting this compound-rich precipitate is suitable for use in further research, and its purity can be confirmed using the provided HPLC parameters. For applications requiring higher purity, an additional semi-preparative HPLC step can be implemented.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Isolation and identification of this compound and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Administration of Arctiin in Murine Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Arctiin in murine experimental models. This document outlines detailed protocols for various administration routes, summarizes quantitative data from multiple studies, and visualizes key signaling pathways modulated by this compound.
Data Presentation: Quantitative Summary of this compound Administration
The following table summarizes the dosages and administration routes of this compound used in various murine experimental models. This information is intended to serve as a starting point for study design. Researchers should optimize the dose and route for their specific experimental context.
| Experimental Model | Mouse Strain | Administration Route | Dosage | Vehicle | Key Findings |
| Neuroinflammation/Depression | C57BL/6 mice | Oral gavage | 100 mg/kg/day | Not specified | Attenuated neuroinflammation by inhibiting microglial activation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways.[1][2] |
| Alzheimer's Disease | APP/PS1 transgenic mice | Not specified | Not specified | Not specified | Arctigenin (aglycone of this compound) reduced Aβ formation and senile plaques, and ameliorated memory impairment.[3][4] |
| Alzheimer's Disease | Rats | Oral gavage | 25 mg/kg/day | Not specified | Improved behavior and hippocampus structure by reducing inflammasome pathway activation and tissue fibrosis.[5] |
| Cancer (Solid Tumors) | Not specified | Oral, Intravenous | >313 mg/kg (MTD) | Not specified | This compound showed a high maximum tolerated dose. Arctigenin was found to be more potent. |
| Cancer (Ehrlich Solid Carcinoma) | Rats | Oral gavage | 30 mg/kg/day | Not specified | Increased mean survival time and decreased tumor volume and weight. |
| Functional Constipation | ICR mice | Oral gavage | 100 mg/kg/day | Pure water | Reversed loperamide-induced reduction in fecal number and water content. |
| Influenza A Virus Infection | BALB/c mice | Oral gavage | Not specified | Not specified | Orally effective against influenza A virus-inoculated mice. |
| Atopic Dermatitis | BALB/c mice | Intraperitoneal | Not specified | PBS | Alleviated atopic dermatitis-like lesions. |
| Acute Peritonitis | Not specified | Intraperitoneal | 10 µg/g | DMSO diluted with PBS | Arctigenin significantly reduced the mRNA expression of IL-6. |
Experimental Protocols
Prior to any in vivo administration, it is crucial to select an appropriate vehicle for this compound. The choice of vehicle depends on the administration route and the physicochemical properties of the this compound formulation. For oral administration, this compound has been successfully administered in pure water. For intraperitoneal injections, its aglycone, arctigenin, has been dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted with phosphate-buffered saline (PBS). When using organic solvents like DMSO, it is critical to use a minimal amount and include a vehicle-only control group to account for any potential solvent effects. For intravenous administration, sterile saline or PBS are common vehicles, though the solubility of this compound in these aqueous solutions should be carefully evaluated. It may be necessary to use a co-solvent system or a formulation approach like liposomes to achieve the desired concentration for injection. All solutions for parenteral administration must be sterile and free of pyrogens.
Oral Gavage Administration
Oral gavage is a common method for administering precise doses of substances directly into the stomach of mice.
Materials:
-
This compound
-
Vehicle (e.g., pure water, 0.5% carboxymethylcellulose)
-
Syringe (1 ml)
-
Gavage needle (20-22 gauge for adult mice, with a ball tip)
-
Animal scale
Protocol:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve this compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration. For example, a 100 mg/kg dose for a 25g mouse would require 2.5 mg of this compound. If the administration volume is 0.2 ml, the concentration of the solution should be 12.5 mg/ml.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the this compound solution to be administered. The total volume should generally not exceed 10 ml/kg body weight.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Intraperitoneal (IP) Injection
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, with a minimal amount of DMSO if needed for solubility)
-
Syringe (1 ml)
-
Needle (25-27 gauge)
-
70% ethanol for disinfection
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO, and then dilute to the final concentration with sterile PBS. Ensure the final concentration of the solvent is low (typically <5%) and non-toxic.
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the required injection volume. The volume should ideally be less than 10 ml/kg.
-
Securely restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Intravenous (IV) Injection
Intravenous injection, typically via the lateral tail vein, provides immediate and complete bioavailability of the compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, PBS)
-
Syringe (1 ml or insulin syringe)
-
Needle (27-30 gauge)
-
Restraining device for mice
-
Heat lamp or warming pad
-
70% ethanol for disinfection
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration. The solution must be clear and free of particulates.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Preparation and Injection:
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal portion of the vein.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. The injection should proceed with minimal resistance. If swelling occurs, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vivo Administration of this compound
This diagram illustrates a general workflow for administering this compound to murine models and subsequent analysis.
Caption: General experimental workflow for this compound administration in murine models.
Signaling Pathway of this compound in Neuroinflammation
This diagram illustrates the inhibitory effect of this compound on key inflammatory signaling pathways in the context of neuroinflammation.
Caption: this compound's inhibition of neuroinflammatory signaling pathways.
Signaling Pathway of this compound in Cancer
This diagram illustrates the potential mechanisms of this compound's anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival.
Caption: this compound's potential anti-cancer signaling pathway modulation.
References
- 1. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF‐κB and TNF‐α/TNFR1/NF‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressive Effect of this compound by Attenuating Neuroinflammation via HMGB1/TLR4- and TNF-α/TNFR1-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of this compound on Alzheimer's Disease-like Model in Rats by Reducing Oxidative Stress, Inflammasomes and Fibrosis - Almeaqli - Current Alzheimer Research [medjrf.com]
Designing In Vivo Experiments to Test Arctiin's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the therapeutic efficacy of Arctiin. This compound, a lignan found in plants of the Asteraceae family, has demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.[1][2][3] Its potential as a therapeutic agent warrants rigorous in vivo testing to validate its mechanisms of action and establish its efficacy in various disease models.
Preclinical In Vivo Models for this compound Evaluation
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its known biological activities, the following in vivo models are recommended.
Anti-Inflammatory and Anti-Fibrotic Efficacy
This compound and its metabolite arctigenin have been shown to modulate key inflammatory pathways, including the TLR4/NLRP3 and NF-κB signaling cascades, and reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] These properties can be investigated using the following models:
-
Silica-Induced Lung Fibrosis Model: This model is relevant for studying the anti-fibrotic and anti-inflammatory effects of this compound on pulmonary injury.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This model is suitable for evaluating this compound's potential in treating inflammatory bowel disease.
-
LPS-Induced Systemic Inflammation Model: This acute model can be used to assess the rapid anti-inflammatory effects of this compound.
Anti-Cancer Efficacy
This compound has been reported to inhibit tumor cell proliferation, migration, and invasion, and to induce apoptosis. Its anti-cancer effects are mediated through the inhibition of signaling pathways such as PI3K/Akt and STAT3.
-
Ehrlich Solid Carcinoma (ESC) Model: This is a rapid and reliable model for screening anti-tumor compounds in vivo.
-
Xenograft Models: Human cancer cell lines (e.g., cervical, pancreatic, colon, liver) can be implanted into immunocompromised mice to test the efficacy of this compound against specific cancer types.
Neuroprotective Efficacy
This compound and its aglycone, arctigenin, have shown promise in ameliorating neuroinflammation and oxidative stress, suggesting their potential in treating neurodegenerative diseases.
-
Aluminum Chloride-Induced Alzheimer's Disease-like Model: This model can be used to investigate this compound's therapeutic effects on cognitive impairment and hippocampal damage.
-
Rotenone-Induced Parkinson's Disease Model: This model is suitable for assessing the neuroprotective effects of this compound on dopaminergic neurons.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: This model of multiple sclerosis can be used to evaluate this compound's impact on neuroinflammation and demyelination.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vivo studies of this compound.
Protocol for Ehrlich Solid Carcinoma (ESC) Model
This protocol is adapted from studies investigating the anti-cancer effects of this compound.
1. Animal Model:
-
Female Swiss albino mice or rats.
-
Acclimatize for one week before the experiment.
2. Tumor Induction:
-
Inject 2.5 x 10^6 Ehrlich ascites carcinoma cells subcutaneously into the right thigh of each animal.
3. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., saline, DMSO).
-
ESC Group: Untreated tumor-bearing animals.
-
This compound-Treated Group(s): Tumor-bearing animals treated with this compound at various doses (e.g., 30 mg/kg).
-
Positive Control Group: Tumor-bearing animals treated with a standard chemotherapeutic agent (e.g., 5-fluorouracil).
4. This compound Administration:
-
Administer this compound daily via oral gavage, starting from the day of tumor cell implantation and continuing for a specified period (e.g., 14-21 days).
5. Endpoint Measurements:
-
Tumor Volume and Weight: Measure tumor volume every other day using calipers. At the end of the experiment, excise and weigh the tumors.
-
Survival Rate: Monitor and record the survival of animals in each group.
-
Histopathology: Perform H&E staining of tumor tissues to observe morphological changes.
-
Immunohistochemistry and Western Blot: Analyze the expression of key proteins involved in cancer progression, such as TLR4, NLRP3, STAT3, TGF-β, VEGF, and Cyclin D1.
-
qRT-PCR: Measure the gene expression levels of the target proteins.
Protocol for Aluminum Chloride-Induced Alzheimer's Disease Model
This protocol is based on studies evaluating the neuroprotective effects of this compound.
1. Animal Model:
-
Male Wistar rats.
-
Acclimatize for one week before the experiment.
2. Disease Induction:
-
Administer aluminum chloride (70 mg/kg) via intraperitoneal injection daily for six weeks.
3. Experimental Groups:
-
Control Group: Receives the vehicle.
-
AD Model Group: Receives aluminum chloride only.
-
This compound-Treated Group(s): AD model rats treated with this compound (e.g., 25 mg/kg) daily for three weeks after disease induction.
-
Positive Control Group: AD model rats treated with a standard AD drug (e.g., Donepezil).
4. This compound Administration:
-
Administer this compound daily via oral gavage.
5. Endpoint Measurements:
-
Behavioral Tests: Conduct tests such as the Morris water maze to assess learning and memory.
-
Histopathology: Perform H&E staining of hippocampal sections to evaluate neuronal damage.
-
Immunohistochemistry and Western Blot: Analyze the expression of proteins related to neuroinflammation and Alzheimer's pathology, including TLR4, NLRP3, STAT3, and TGF-β.
-
qRT-PCR: Quantify the gene expression of target molecules.
Data Presentation: Summary of In Vivo Efficacy Data
The following tables summarize quantitative data from various in vivo studies on this compound.
Table 1: Anti-Inflammatory and Anti-Fibrotic Effects of this compound
| Model | Animal | Dose | Route | Duration | Key Findings | Reference |
| Silica-induced lung injury | Rat | 30, 60 mg/kg | Oral gavage | - | Reduced levels of TNF-α, IL-1β, TGF-β, and α-SMA. | |
| Functional Constipation | Mouse | 100 mg/kg | Oral gavage | 14 days | Increased intestinal transit ratio and motilin levels; decreased nitric oxide levels. | |
| Cardiac Hypertrophy | Mouse | 80 mg/kg | Oral gavage | 3 weeks | Attenuated cardiac hypertrophy and fibrosis. | |
| Osteoarthritis | Mouse | 10 mg/mL | Intraperitoneal | 8 weeks | Ameliorated cartilage erosion. |
Table 2: Anti-Cancer Effects of this compound
| Model | Animal | Dose | Route | Duration | Key Findings | Reference |
| Ehrlich Solid Carcinoma | Rat | 30 mg/kg | - | - | Reduced tumor size and weight; decreased expression of TLR4, NLRP3, STAT3, TGF-β, VEGF, and cyclin D1. | |
| Solid Tumors (MTD study) | Mouse | >313 mg/kg | Oral & IV | - | Maximum tolerated dose established. |
Table 3: Neuroprotective Effects of this compound
| Model | Animal | Dose | Route | Duration | Key Findings | Reference |
| Alzheimer's Disease-like | Rat | 25 mg/kg | Oral gavage | 3 weeks | Improved behavior and hippocampal structure; reduced expression of TLR4, NLRP3, STAT3, and TGF-β. |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways.
Anti-Inflammatory Signaling
Anti-Cancer Signaling
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By utilizing appropriate animal models, standardized protocols, and robust endpoint analyses, researchers can effectively investigate the therapeutic potential of this compound for various inflammatory, cancerous, and neurodegenerative conditions. The elucidation of its mechanisms of action through the study of relevant signaling pathways will further contribute to its development as a novel therapeutic agent.
References
- 1. This compound Inhibits Inflammation, Fibrosis, and Tumor Cell Migration in Rats With Ehrlich Solid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ameliorative Effects of this compound and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Arctiin's Cytotoxicity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of Arctiin, a lignan found in plants of the Arctium genus, on various cell lines. The included methodologies cover essential cytotoxicity and apoptosis assays, and data is presented to facilitate experimental design and interpretation.
Introduction
This compound is a natural compound that has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its potential as a chemotherapeutic agent is under active investigation, with studies showing it can induce cell cycle arrest, apoptosis, and inhibit cell migration and invasion in various cancer models.[1] The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, such as the PI3K/Akt and JAK/STAT pathways.[1] Accurate and reproducible methods for assessing this compound's cytotoxicity are crucial for advancing its preclinical development.
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.[2][3] The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| HeLa | Cervical Cancer | MTT | >80 | 24 | |
| SiHa | Cervical Cancer | MTT | >80 | 24 | |
| DLD1 | Colon Cancer | Not Specified | ~0.5 | Not Specified | |
| AGS | Gastric Adenocarcinoma | Not Specified | >50-200 µg/mL | Not Specified | |
| HEK | Not Specified (Cancer) | Not Specified | 10.8 µg/mL | Not Specified |
Note: Some studies report low direct cytotoxicity for this compound at certain concentrations, while still observing significant effects on cell migration and invasion. This highlights the importance of employing a range of assays to fully characterize its biological activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
This compound (Sigma-Aldrich or other reputable supplier)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam)
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include the following controls on each plate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired exposure period at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the compound-induced LDH release to the maximum and spontaneous release.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for this compound cytotoxicity testing.
Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating several signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and migration, and its inhibition by this compound has been observed in cervical cancer cells. The JAK/STAT pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis, and it has been implicated in this compound's mechanism of action.
PI3K/Akt Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt pathway.
Potential Role of this compound in Modulating the JAK/STAT Pathway
Caption: Potential inhibition of the JAK/STAT pathway by this compound.
References
Application Notes & Protocols: Microwave-Assisted Extraction of Arctiin and Arctigenin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the efficient extraction of the bioactive lignans, Arctiin and its aglycone, Arctigenin, from Arctium lappa L. (burdock) fruit using Microwave-Assisted Extraction (MAE). MAE offers a rapid and effective alternative to traditional extraction methods, significantly reducing extraction time and solvent consumption.
Introduction
This compound and Arctigenin, key active components of Arctium lappa, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, antiviral, and neuroprotective effects.[1][2] Arctigenin, in particular, demonstrates potent biological activities, which can be obtained by the hydrolysis of its glycoside, this compound.[1][2] Microwave-assisted extraction has emerged as a powerful technique to enhance the recovery of these valuable compounds. This method utilizes microwave energy to heat the solvent and plant matrix, leading to cell wall disruption and accelerated extraction of the target analytes.
Data Presentation: Optimized MAE Parameters
The following tables summarize the optimized conditions for the microwave-assisted extraction of this compound and the simultaneous extraction and hydrolysis of this compound to Arctigenin from Fructus Arctii.
Table 1: Optimized Conditions for Microwave-Assisted Extraction of this compound
| Parameter | Optimized Value |
| Solvent | 40% Methanol in Water |
| Microwave Power | 500 W |
| Solid-to-Liquid Ratio | 1:15 (g/mL) |
| Extraction Time | 200 seconds |
| Number of Extractions | 3 |
| Resulting this compound Content | 17.5% in crude extract |
| Resulting Arctigenin Content | 2.2% in crude extract |
Data compiled from an orthogonal test design aimed at maximizing this compound yield.[3]
Table 2: Optimized Conditions for MAE with Hydrolysis to Produce Arctigenin
| Parameter | Optimized Value |
| Solvent | 1 M Hydrochloric Acid |
| Microwave Power | 500 W |
| Solid-to-Liquid Ratio | 1:6 (g/mL) |
| Extraction Time | 200 seconds |
| Number of Extractions | 1 |
| Hydrolysis Rate of this compound | 99.0% |
This protocol focuses on the efficient conversion of this compound to Arctigenin.
Table 3: Comparison of MAE with Other Extraction Methods for Arctigenin from Saussurea medusa
| Extraction Method | Arctigenin Yield (mg/g) |
| Dynamic Microwave-Assisted Extraction (DMAE) | 10.891 ± 0.003 |
| Ultrasound-Assisted Extraction (UAE) | 8.523 ± 0.012 |
| Heat Reflux Extraction (HRE) | 8.304 ± 0.014 |
| Soxhlet Extraction (SE) | 8.378 ± 0.011 |
This table highlights the superior efficiency of MAE for extracting Arctigenin compared to traditional methods.
Experimental Protocols
The following are detailed protocols for the microwave-assisted extraction of this compound and the combined extraction and hydrolysis to yield Arctigenin.
Protocol 1: Microwave-Assisted Extraction of this compound
Objective: To selectively extract this compound from the dried fruits of Arctium lappa.
Materials and Equipment:
-
Dried and powdered Fructus Arctii
-
Methanol (analytical grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper or vacuum filtration apparatus
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Fructus Arctii and place it into a suitable microwave extraction vessel.
-
Solvent Addition: Add 150 mL of 40% methanol (v/v in deionized water) to the vessel to achieve a solid-to-liquid ratio of 1:15.
-
Microwave Extraction:
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 500 W.
-
Set the extraction time to 200 seconds.
-
Initiate the extraction process.
-
-
Filtration: After the first extraction cycle, immediately filter the mixture while hot through filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Transfer the solid residue back into the extraction vessel and repeat steps 2-4 two more times for a total of three extraction cycles.
-
Concentration: Combine the filtrates from all three extractions. Concentrate the pooled extract to dryness using a rotary evaporator under reduced pressure.
-
Quantification: The resulting dried extract can be redissolved in a suitable solvent (e.g., methanol) for quantification of this compound and Arctigenin content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction and Hydrolysis for Arctigenin Production
Objective: To efficiently hydrolyze this compound to Arctigenin and extract it from Fructus Arctii.
Materials and Equipment:
-
Dried and powdered Fructus Arctii
-
Hydrochloric acid (HCl), 1 M
-
Microwave extraction system
-
Filter paper or vacuum filtration apparatus
-
pH meter and appropriate neutralization solution (e.g., NaOH)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of powdered Fructus Arctii and place it into a microwave extraction vessel.
-
Solvent Addition: Add 60 mL of 1 M hydrochloric acid to the vessel for a solid-to-liquid ratio of 1:6.
-
Microwave Extraction and Hydrolysis:
-
Secure the vessel in the microwave extractor.
-
Set the microwave power to 500 W.
-
Set the extraction and hydrolysis time to 200 seconds.
-
Start the process.
-
-
Filtration: Following the extraction, filter the mixture to separate the acidic extract from the solid plant material.
-
Neutralization: Carefully neutralize the filtrate to a pH of approximately 7.0 using a suitable base.
-
Concentration: Concentrate the neutralized extract using a rotary evaporator to remove the solvent.
-
Purification and Quantification: The crude extract rich in Arctigenin can be further purified. Quantification is typically performed using HPLC.
Visualizations
Experimental Workflow
Caption: Microwave-Assisted Extraction workflow for this compound and Arctigenin.
Signaling Pathways Modulated by Arctigenin
Arctigenin exerts its biological effects by modulating several key signaling pathways involved in inflammation and cell proliferation.
Caption: Key signaling pathways inhibited by Arctigenin.
Arctigenin has been shown to suppress inflammatory responses by inhibiting the activation of NF-κB and blocking the MAPK and PI3K/Akt signaling pathways. Furthermore, both this compound and Arctigenin can suppress the activation of the NLRP3 inflammasome through the TLR-4/Myd88/NF-κB pathway. These mechanisms underscore the therapeutic potential of these compounds in inflammation and cancer.
References
Arctiin: A Novel Research Tool for Investigating Functional Constipation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Functional constipation (FC) is a prevalent gastrointestinal disorder characterized by symptoms of difficult, infrequent, or incomplete defecation, and it affects a significant portion of the global population.[1][2] The pathophysiology of FC is complex and involves factors such as diet, lifestyle, and psychological stress.[1] Arctiin, a lignan glycoside isolated from the traditional Chinese medicine Arctium lappa L., has emerged as a promising research tool for studying the mechanisms underlying FC and for the development of novel therapeutic strategies.[1][2] Experimental evidence demonstrates that this compound can alleviate loperamide-induced constipation in mice by enhancing intestinal motility.
These application notes provide a comprehensive overview of the use of this compound in FC research, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.
Mechanism of Action
This compound alleviates functional constipation through a multi-target mechanism that enhances intestinal motility. Its primary actions include:
-
Modulation of Gastrointestinal Neurotransmitters: this compound increases the levels of the excitatory neurotransmitter motilin (MTL) and brain-derived neurotrophic factor (BDNF), while decreasing the level of the inhibitory neurotransmitter nitric oxide (NO).
-
Protection of Interstitial Cells of Cajal (ICC): It mitigates injury to ICCs, the pacemaker cells of the gastrointestinal tract, by influencing the c-Kit/SCF signaling pathway.
-
Reduction of Inflammation: this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the colon.
-
Regulation of Aquaporin Expression: It decreases the expression of aquaporin-3 (AQP-3) and aquaporin-9 (AQP-9), which are involved in water transport in the colon.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on a loperamide-induced mouse model of functional constipation.
Table 1: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Mice
| Group | Fecal Number (per 6h) | Fecal Weight (g per 6h) | Fecal Water Content (%) |
| Control | 20.50 ± 3.45 | 0.47 ± 0.09 | 67.18 ± 6.38 |
| FC Model (Loperamide) | 4.00 ± 0.89 | 0.11 ± 0.02 | 49.59 ± 5.79 |
| This compound (100 mg/kg) | Significantly reversed the reduction | Significantly reversed the reduction | Significantly reversed the reduction |
Data adapted from Wang et al. (2023).
Table 2: Effect of this compound on Gastrointestinal Transit in Loperamide-Induced Constipated Mice
| Group | Intestinal Transit Ratio (%) |
| Control | Normal |
| FC Model (Loperamide) | Significantly reduced |
| This compound (100 mg/kg) | Significantly reversed the reduction |
Data adapted from Wang et al. (2023).
Table 3: Effect of this compound on Gastrointestinal Motility-Associated Neurotransmitters
| Biomarker | Serum Levels | Colon Tissue Levels |
| Motilin (MTL) | Increased with this compound treatment | Increased with this compound treatment |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased with this compound treatment | Increased with this compound treatment |
| Nitric Oxide (NO) | - | Decreased with this compound treatment |
| Neuronal Nitric Oxide Synthase (nNOS) | - | Decreased with this compound treatment |
| Endothelial Nitric Oxide Synthase (eNOS) | - | No significant change |
| Inducible Nitric Oxide Synthase (iNOS) | - | Decreased with this compound treatment |
Data adapted from Wang et al. (2023).
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on functional constipation.
Loperamide-Induced Functional Constipation Mouse Model
Objective: To establish a reliable animal model of functional constipation that mimics the human condition.
Materials:
-
Male ICR mice
-
Loperamide (5 mg/kg)
-
This compound (100 mg/kg)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium)
-
Gavage needles
Procedure:
-
Acclimatize male ICR mice for at least one week under standard laboratory conditions.
-
Randomly divide the mice into three groups: Control, FC Model, and this compound treatment.
-
Induce constipation in the FC Model and this compound groups by intraperitoneal injection of loperamide (5 mg/kg) twice daily for a set period (e.g., 3 days).
-
Administer this compound (100 mg/kg) or vehicle to the respective groups by oral gavage once daily during the loperamide treatment period.
-
Monitor and record fecal parameters (number, weight, and water content) daily.
-
At the end of the treatment period, measure the intestinal transit ratio.
Measurement of Intestinal Transit Ratio
Objective: To assess the effect of this compound on gut motility.
Materials:
-
Charcoal meal (e.g., 5% activated carbon in 10% gum arabic)
-
Ruler
Procedure:
-
Following the final treatment, fast the mice for 12 hours with free access to water.
-
Administer 0.2 mL of charcoal meal to each mouse by oral gavage.
-
After 30 minutes, euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the intestinal transit ratio using the following formula: Intestinal Transit Ratio (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
Histological Analysis of the Colon
Objective: To evaluate the effect of this compound on the morphology of the colon.
Materials:
-
4% paraformaldehyde
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Collect colon tissues from euthanized mice.
-
Fix the tissues in 4% paraformaldehyde for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene and embed in paraffin.
-
Section the paraffin-embedded tissues at a thickness of 5 µm.
-
Stain the sections with H&E.
-
Examine the stained sections under a light microscope to assess for any pathological changes, such as inflammation or damage to the mucosal layer.
Western Blot Analysis
Objective: To quantify the protein expression levels of key biomarkers.
Materials:
-
Colon tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-nNOS, anti-eNOS, anti-iNOS, anti-AQP-3, anti-AQP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Homogenize colon tissues in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in alleviating functional constipation and a typical experimental workflow.
Caption: Proposed mechanism of this compound in alleviating functional constipation.
Caption: Experimental workflow for studying this compound's effect on FC.
References
Application Notes & Protocols: Analytical Methods for Detecting Arctiin and its Metabolites in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arctiin, a prominent lignan found in the fruits of Arctium lappa L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Upon administration, this compound is metabolized, primarily by intestinal bacteria, to its active metabolite, arctigenin, which also exhibits a range of biological effects.[1][3] Understanding the tissue distribution and concentration of this compound and arctigenin is crucial for elucidating their mechanisms of action and for preclinical and clinical drug development.
These application notes provide detailed protocols for the extraction and simultaneous quantification of this compound and its primary metabolite, arctigenin, in tissue samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Analytical Methods Overview
The quantification of this compound and arctigenin in biological matrices is commonly achieved using reversed-phase HPLC.[1] While HPLC-UV offers a reliable and accessible method for quantification, LC-MS provides higher sensitivity and specificity, enabling the identification and quantification of metabolites at lower concentrations.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust technique for separating this compound and arctigenin from other components in the tissue extract. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers enhanced sensitivity and selectivity for detecting and quantifying this compound and its metabolites, particularly in complex biological samples. This method is crucial for detailed pharmacokinetic and metabolic studies.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A high-throughput technique that provides faster analysis times and improved resolution compared to conventional HPLC-MS/MS.
II. Experimental Protocols
A. Protocol 1: Tissue Sample Preparation and Extraction
This protocol details the extraction of this compound and arctigenin from tissue samples for subsequent analysis by HPLC-UV or LC-MS.
Materials:
-
Tissue sample (e.g., liver, kidney, stomach, small intestine)
-
Physiological saline
-
Acetonitrile
-
Methanol
-
Internal Standard (IS) solution (e.g., podophyllotoxin in methanol)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Tissue Homogenization:
-
Accurately weigh approximately 0.2 g of the tissue sample.
-
Rinse the tissue with physiological saline to remove any blood contaminants.
-
Add a suitable volume of physiological saline (e.g., 1:4 w/v) and homogenize the tissue on ice.
-
-
Protein Precipitation and Extraction:
-
Transfer a known volume of the tissue homogenate (e.g., 200 µL) to a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1000 µL of acetonitrile to precipitate proteins and extract the analytes.
-
Vortex the mixture vigorously for 3 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 4000 × g for 5 minutes.
-
-
Drying:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the reconstituted sample at high speed (e.g., 10,000 × g) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection into the HPLC or LC-MS system.
-
B. Protocol 2: HPLC-UV Analysis
This protocol outlines the conditions for the simultaneous quantification of this compound and arctigenin using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Agilent™ C18 HPLC column (or equivalent)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent™ C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Linear gradient (specific gradient profile should be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 25 minutes |
Method Validation:
The analytical method should be validated according to FDA guidelines, including assessments of specificity, linearity, lower limits of detection (LLOD) and quantification (LLOQ), accuracy, and precision.
III. Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its primary metabolite, arctigenin, in various rat tissues following oral administration of this compound.
Table 1: Tissue Distribution of this compound and Arctigenin in Rats (µg/g) at Different Time Points After Oral Administration of 100 mg/kg this compound
| Tissue | 0.5 h | 1.0 h | 3.0 h |
| This compound | |||
| Stomach | 1.85 ± 0.21 | 0.98 ± 0.15 | 0.12 ± 0.03 |
| Small Intestine | 2.15 ± 0.32 | 1.24 ± 0.18 | 0.15 ± 0.04 |
| Liver | 0.45 ± 0.08 | 0.21 ± 0.05 | ND |
| Spleen | 0.32 ± 0.06 | 0.15 ± 0.03 | ND |
| Kidney | 0.58 ± 0.09 | 0.28 ± 0.06 | ND |
| Lung | 0.38 ± 0.07 | 0.18 ± 0.04 | ND |
| Heart | 0.25 ± 0.05 | 0.12 ± 0.03 | ND |
| Arctigenin | |||
| Stomach | 15.24 ± 2.13 | 8.12 ± 1.15 | 1.05 ± 0.18 |
| Small Intestine | 18.56 ± 2.54 | 9.85 ± 1.32 | 1.24 ± 0.21 |
| Liver | 1.24 ± 0.18 | 0.65 ± 0.11 | 0.08 ± 0.02 |
| Spleen | 0.85 ± 0.12 | 0.42 ± 0.08 | ND |
| Kidney | 1.54 ± 0.21 | 0.78 ± 0.13 | 0.11 ± 0.03 |
| Lung | 0.98 ± 0.15 | 0.51 ± 0.09 | ND |
| Heart | 0.65 ± 0.10 | 0.32 ± 0.06 | ND |
Data are presented as mean ± SD (n=6). ND: Not Detected.
Table 2: Calibration Curve and Lower Limit of Quantification (LLOQ) Data
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
| This compound | 0.55 - 27.5 | > 0.999 | 0.55 |
| Arctigenin | 0.166 - 8.28 | > 0.999 | 0.166 |
IV. Signaling Pathway
This compound and its metabolite arctigenin have been shown to exert their anti-inflammatory and anti-fibrotic effects through the modulation of specific signaling pathways. One such pathway involves the Toll-like receptor 4 (TLR-4), NLRP3 inflammasome, and Transforming growth factor-beta (TGF-β).
V. Conclusion
The analytical methods and protocols detailed in these application notes provide a robust framework for the accurate quantification of this compound and its active metabolite, arctigenin, in tissue samples. The provided data on tissue distribution highlights the significant conversion of this compound to arctigenin, particularly in the stomach and small intestine. These methodologies are essential tools for researchers and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. The Ameliorative Effects of this compound and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Purity of Commercially Sourced Arctiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arctiin, a lignan glycoside predominantly isolated from the seeds of the burdock plant (Arctium lappa), has garnered significant interest in the pharmaceutical and nutraceutical industries for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties. As with any bioactive compound intended for research or therapeutic use, the purity of commercially sourced this compound is of paramount importance to ensure reliable experimental outcomes and safety.
This document provides detailed application notes and protocols for the comprehensive evaluation of this compound purity using modern analytical techniques. It is designed to guide researchers, scientists, and drug development professionals in establishing robust quality control measures for their this compound samples. The methodologies described herein focus on High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity determination.
Potential Impurities in Commercial this compound
Impurities in commercially sourced this compound can originate from various stages, including extraction from the natural source, purification processes, and degradation during storage. A thorough understanding of potential impurities is crucial for developing targeted analytical methods.
Table 1: Potential Impurities in Commercially Sourced this compound
| Impurity Category | Potential Compounds | Origin |
| Related Lignans | Arctigenin, Matairesinol, Lappaol A, Lappaol C, Lappaol F | Co-extraction from Arctium lappa |
| Degradation Products | Arctigenin (hydrolysis of the glycosidic bond) | Chemical or enzymatic degradation |
| Other Co-extractives | Caffeoylquinic acid derivatives, Flavonoids (quercetin, luteolin) | Co-extraction from Arctium lappa[1] |
| Residual Solvents | Methanol, Ethanol, Acetonitrile, etc. | Purification process |
| Heavy Metals | Lead, Arsenic, Mercury, etc. | Environmental contamination of the plant source |
Analytical Techniques for Purity Evaluation
A multi-tiered approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for separating and quantifying this compound and its related impurities. A reversed-phase HPLC method with UV detection is a reliable and widely used approach.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient could be:
-
0-20 min: 40-70% Methanol
-
20-25 min: 70-40% Methanol
-
25-30 min: 40% Methanol (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the commercial this compound sample.
-
Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Quantification of specific impurities can be performed using certified reference standards.
-
Table 2: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water Gradient |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 280 nm[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of co-eluting impurities.
Experimental Protocol: LC-MS Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions: The same HPLC conditions as described in section 3.1 can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and negative modes to capture a wider range of impurities.
-
Mass Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) or fragmentation studies on peaks of interest to obtain structural information.
-
-
Data Analysis:
-
The accurate mass measurements from the MS data are used to propose elemental compositions for the impurities.
-
Fragmentation patterns from MS/MS spectra are used to elucidate the chemical structures of the impurities by comparing them with known fragmentation pathways or spectral libraries.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the commercial this compound sample and the internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A single pulse experiment with a long relaxation delay (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) x (NIS / IIS) x (MWanalyte / MWIS) x (mIS / manalyte) x PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Table 3: Comparison of Analytical Techniques for this compound Purity
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation and UV detection | Robust, reproducible, good for quantification of known impurities. | Requires reference standards for accurate quantification of impurities. |
| LC-MS | Chromatographic separation and mass detection | High sensitivity, provides molecular weight and structural information for unknown impurity identification. | More complex instrumentation and data analysis. |
| qNMR | Signal intensity proportional to molar concentration | Absolute quantification without a specific reference standard for the analyte, non-destructive. | Lower sensitivity compared to LC-MS, requires a high-field NMR spectrometer. |
Visualizations
Conclusion
The purity of commercially sourced this compound is a critical parameter that directly impacts the reliability and reproducibility of research findings and the safety of potential therapeutic applications. A comprehensive evaluation of this compound purity should not rely on a single analytical technique. The integrated use of HPLC for routine purity screening, LC-MS for the identification of unknown impurities, and qNMR for accurate absolute purity determination provides a robust and reliable quality control strategy. By implementing the protocols outlined in these application notes, researchers and drug development professionals can ensure the quality and consistency of their this compound samples, leading to more accurate and meaningful scientific outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Arctiin
Welcome, researchers! This center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of arctiin. The information is designed to assist in optimizing your experimental designs and overcoming common hurdles in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oral bioavailability of my this compound formulation unexpectedly low?
A1: The inherently low oral bioavailability of this compound is a significant challenge, primarily due to several factors:
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Poor Aqueous Solubility: this compound, as a lignan, has limited solubility in water, which is a critical first step for absorption in the gastrointestinal tract.[1][2]
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Extensive First-Pass Metabolism: After oral administration, this compound is rapidly and extensively metabolized in the stomach, small intestine, and liver before it can reach systemic circulation.[3][4][5] The primary metabolite is its aglycone, arctigenin, which is then further metabolized.
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Efflux by P-glycoprotein (P-gp): this compound is a potential substrate for the P-glycoprotein efflux pump. This transporter actively pumps this compound out of intestinal cells back into the lumen, reducing its net absorption.
Q2: I'm observing rapid clearance of this compound in my pharmacokinetic studies. What's happening?
A2: Rapid clearance is characteristic of this compound's pharmacokinetic profile. After absorption, this compound is quickly hydrolyzed to arctigenin and then undergoes extensive glucuronidation in the liver and intestines. This rapid biotransformation leads to a short half-life and swift elimination from the body. Studies in rats show that after oral administration, the concentration of the metabolite arctigenin is significantly higher than this compound itself in the plasma and major organs of metabolism like the stomach and small intestine.
Q3: How can I improve the solubility and dissolution rate of this compound in my formulation?
A3: Enhancing solubility is a key strategy. Several formulation technologies can be employed:
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion. The carrier enhances the wettability and dissolution of this compound.
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Nanoformulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area available for dissolution. Techniques include preparing nanosuspensions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.
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Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state of this compound can bypass the dissolution step, leading to improved absorption.
Q4: My formulation shows improved solubility, but bioavailability is still suboptimal. What else can I do?
A4: If solubility is addressed, the next step is to tackle metabolism and efflux.
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Co-administration with P-gp Inhibitors: Combining this compound with known P-gp inhibitors can significantly enhance its absorption. Verapamil is a classic experimental P-gp inhibitor. Natural compounds like piperine (from black pepper) or quercetin have also been shown to inhibit P-gp.
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Structural Modification: While more complex, modifying the chemical structure of this compound to create prodrugs or derivatives can block the sites susceptible to metabolism or reduce its affinity for efflux pumps.
Quantitative Data on this compound Bioavailability
The following table summarizes key pharmacokinetic parameters of this compound and its metabolite, arctigenin, from a study in rats after a single oral administration. This data highlights the extensive conversion of this compound to arctigenin.
| Parameter | This compound (30 mg/kg) | Arctigenin (from this compound) | This compound (60 mg/kg) | Arctigenin (from this compound) | This compound (120 mg/kg) | Arctigenin (from this compound) |
| Tmax (h) | 0.25 ± 0.11 | 0.48 ± 0.18 | 0.28 ± 0.09 | 0.42 ± 0.15 | 0.33 ± 0.10 | 0.58 ± 0.20 |
| Cmax (µg/mL) | 0.69 ± 0.15 | 0.11 ± 0.03 | 1.02 ± 0.21 | 0.15 ± 0.04 | 1.55 ± 0.32 | 0.19 ± 0.05 |
| AUC0-t (µg/mL*h) | 1.03 ± 0.24 | 0.38 ± 0.09 | 1.87 ± 0.39 | 0.55 ± 0.13 | 3.12 ± 0.68 | 0.79 ± 0.19 |
| t1/2 (h) | 1.58 ± 0.33 | 2.89 ± 0.57 | 1.96 ± 0.41 | 3.15 ± 0.62 | 2.11 ± 0.45 | 3.42 ± 0.69 |
Data adapted from pharmacokinetic studies in Sprague-Dawley rats.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed on the flask wall.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved for further characterization and formulation.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical procedure to evaluate the oral bioavailability of an this compound formulation.
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical equipment (HPLC-UV or LC-MS/MS) for plasma sample analysis
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups (e.g., control group receiving pure this compound, experimental group receiving the enhanced formulation).
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
Collect blood samples (approx. 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound and its major metabolite, arctigenin, in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Core issues of this compound bioavailability and corresponding strategies.
Caption: Workflow for preparing and evaluating an this compound solid dispersion.
Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review [mdpi.com]
- 3. Plasma pharmacokinetics and tissue distribution of this compound and its main metabolite in rats by HPLC-UV and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Arctiin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor water solubility of Arctiin in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its water solubility a concern?
This compound is a lignan glycoside found in plants of the Asteraceae family, such as burdock (Arctium lappa).[1][2] It is the glucoside of arctigenin.[1] this compound and its aglycone, arctigenin, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] However, its poor water solubility presents a significant challenge for its use in aqueous in vitro assay systems and limits its oral bioavailability.
2. What are the recommended solvents for dissolving this compound?
Several organic solvents can be used to dissolve this compound. The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the cell line to the solvent.
-
Primary Solvents: Dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol are commonly used to prepare stock solutions of this compound.
-
Co-solvents for Aqueous Media: For introduction into aqueous cell culture media, a stock solution in a primary solvent (like DMSO) is typically prepared first and then further diluted. To maintain solubility and minimize precipitation in the final assay medium, a co-solvent system may be necessary, especially for in vivo studies. One such system includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
3. What is the maximum concentration of DMSO I can use in my cell culture?
The maximum tolerated concentration of DMSO varies between cell lines. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
4. Are there any methods to improve the water solubility of this compound?
Yes, several approaches have been explored to enhance the aqueous solubility of this compound:
-
Chemical Modification: Synthesis of a water-soluble glucuronide derivative of this compound has been shown to improve its solubility and anti-inflammatory activity.
-
Formulation with Excipients:
-
Cyclodextrins: The use of gamma-cyclodextrin (γ-CD) has been shown to enhance the water solubility of arctigenin, the aglycone of this compound.
-
Self-Micro-Emulsifying Drug Delivery Systems (SMEDDS): Preparing a self-micro-emulsifying drug release system for this compound has been reported to improve its water solubility.
-
Liposomes and Nanoparticles: These drug delivery systems are also mentioned as potential strategies to overcome the poor water solubility of natural products like this compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution when added to the aqueous assay medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic solvent (e.g., DMSO) in the final medium is too low to maintain solubility. | 1. Decrease the final concentration of this compound: If experimentally feasible, lower the working concentration of this compound. 2. Increase the concentration of the stock solution: This allows for the addition of a smaller volume of the stock solution to the final medium, potentially reducing the disruption of the aqueous environment. 3. Use a co-solvent system: For challenging cases, consider a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80, though their compatibility with the specific cell line must be verified. 4. Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and/or using a sonicator can help in redissolving small amounts of precipitate. Ensure the temperature is not high enough to degrade the compound. |
| Inconsistent results between experiments. | Incomplete dissolution of the this compound stock solution. Degradation of this compound in the stock solution over time. | 1. Ensure complete dissolution of the stock solution: Visually inspect the stock solution for any undissolved particles. If necessary, use gentle warming or sonication to ensure complete dissolution. 2. Prepare fresh stock solutions: It is recommended to prepare fresh stock solutions for each experiment or, if stored, to aliquot and store them at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles. |
| Vehicle control shows unexpected biological effects. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or other off-target effects. | 1. Lower the final solvent concentration: Aim for the lowest possible final concentration of the solvent in the culture medium, ideally ≤ 0.1%. 2. Perform a solvent toxicity test: Before conducting the main experiment, treat your cells with a range of concentrations of the vehicle to determine the maximum non-toxic concentration for your specific cell line. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Derivatives
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 3.89 mM) | |
| Arctigenin-4′-O-glucuronide (AG) | Pure water (25 °C) | 227 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure for a 10 mM Stock Solution:
-
Accurately weigh out a known amount of this compound powder (Molar Mass: 534.56 g/mol ).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (typically < 0.5%, ideally ≤ 0.1%).
-
Vortex the diluted solutions gently before adding them to the cell cultures.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound and its aglycone, arctigenin, have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.
Caption: General experimental workflow for using this compound in vitro.
Logical Relationship for Troubleshooting this compound Solubility
This diagram outlines the decision-making process when encountering solubility issues with this compound in in vitro experiments.
Caption: Troubleshooting logic for this compound precipitation.
References
Troubleshooting inconsistent results in Arctiin-based experiments
This guide provides troubleshooting for common issues encountered during in-vitro experiments with Arctiin, a lignan with known anti-inflammatory properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values are a frequent issue and can stem from several factors related to the compound itself, the experimental setup, and the specific cell line used.
Troubleshooting Guide:
-
Compound Solubility and Stability:
-
Issue: this compound has poor water solubility.[1][2] Improperly dissolved or precipitated compound leads to inaccurate concentrations.
-
Solution:
-
Prepare fresh stock solutions in a suitable solvent like DMSO.
-
Visually inspect the stock solution for any precipitation before each use.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
-
Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
-
-
Cell-Specific Factors:
-
Issue: Different cell lines exhibit varying sensitivities to the same compound.[3] Factors like metabolic rate, passage number, and cell density can influence results.
-
Solution:
-
Maintain a consistent cell passage number for the duration of an experiment set.
-
Ensure a uniform cell seeding density across all wells of your microplate.
-
Perform assays at a consistent confluency (e.g., 70-80%).
-
-
-
Assay Protocol and Duration:
-
Issue: The choice of viability assay (e.g., MTT, MTS, WST-1) and the incubation time can significantly impact the calculated IC50 value.[4][5]
-
Solution:
-
Use the same assay type and protocol consistently.
-
Optimize the incubation time with this compound (e.g., 24, 48, 72 hours) for your specific cell line and experimental goals. IC50 values are time-dependent.
-
-
Summary of this compound Cytotoxicity & Effective Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. In many cancer cell lines, this compound shows low cytotoxicity at concentrations used for anti-inflammatory studies.
| Cell Line | Assay Type | Concentration Range | Observation | Reference |
| RAW 264.7 Macrophages | Cell Viability | Up to 100 µg/mL | No significant effect on cell growth. | |
| HeLa, SiHa (Cervical Cancer) | MTT Assay | 0 - 80 µM (24h) | No significant cytotoxic effects observed. | |
| HK-2 (Human Kidney) | MTT Assay | 0 - 80 µM (24h) | No significant cytotoxic effects observed. |
Question 2: I'm not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated macrophages. What are the possible reasons?
Failure to observe the expected anti-inflammatory activity, such as the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (TNF-α, IL-6), can be due to issues with the experimental model or the compound's activity.
Troubleshooting Guide:
-
LPS Stimulation:
-
Issue: The potency of Lipopolysaccharide (LPS) can vary between lots and manufacturers. Insufficient or excessive stimulation can mask the effect of this compound.
-
Solution:
-
Titrate your LPS to determine the optimal concentration that induces a robust but sub-maximal inflammatory response in your specific cell line (e.g., RAW 264.7).
-
Ensure consistent LPS concentration and incubation time across experiments.
-
-
-
This compound Treatment Timing:
-
Issue: The timing of this compound treatment relative to LPS stimulation is critical.
-
Solution:
-
A common approach is to pre-treat cells with this compound for a specific period (e.g., 1-2 hours) before adding LPS. This allows this compound to exert its inhibitory effects on signaling pathways before they are fully activated by LPS.
-
-
-
Concentration Range:
-
Issue: The effective anti-inflammatory concentration may be different from what is reported in other studies due to variations in cell lines and assay conditions.
-
Solution:
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Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration in your system. This compound has been shown to dose-dependently decrease the production of NO and pro-inflammatory cytokines.
-
-
General Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting inconsistent experimental results with this compound.
Experimental Protocols & Key Signaling Pathway
Protocol: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Cells
This protocol outlines a general procedure to measure the inhibitory effect of this compound on Nitric Oxide (NO) production.
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Pre-treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
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Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 100 ng/mL.
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Incubation: Incubate the plate for 24 hours.
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NO Measurement (Griess Assay):
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Collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent I (sulfanilamide solution).
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Incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent II (NED solution).
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Incubate for another 10 minutes at room temperature, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration based on a standard curve.
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Signaling Pathway: this compound and NF-κB Inhibition
A primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In macrophages, LPS activates this pathway, leading to the production of pro-inflammatory mediators. This compound interferes with this process.
Studies show that this compound inhibits the phosphorylation of IκBα, which prevents the release and nuclear translocation of the active NF-κB p65 subunit. This ultimately suppresses the expression of NF-κB-regulated inflammatory genes.
References
- 1. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability testing and proper storage conditions for Arctiin
Welcome to the technical support center for Arctiin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of this compound, along with troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure this compound?
For long-term stability, pure this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: How should I handle this compound for short-term use?
For short-term experimental use, this compound can be handled at room temperature. A study on an extract containing this compound showed that the sample was stable for up to 24 hours at room temperature.[2][3] However, to minimize degradation, it is advisable to prepare solutions fresh and store them at 2-8°C if they are to be used within a day.
Q3: What solvents are recommended for dissolving this compound?
This compound has poor water solubility.[4] It is soluble in the following organic solvents:
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Dimethylformamide (DMF): ~30 mg/mL[1]
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Dimethyl sulfoxide (DMSO): ~30 mg/mL
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Ethanol: ~2 mg/mL
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A 1:1 solution of DMSO:PBS (pH 7.2): ~0.5 mg/mL
For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration.
Q4: What are the main degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis of the glycosidic bond, which releases its aglycone, arctigenin. This process can be catalyzed by enzymes (e.g., β-glucosidases) or occur under acidic or basic conditions. Further degradation of arctigenin can occur through demethylation and opening of the lactone ring.
Stability Testing of this compound
Stability testing is crucial to ensure the quality, safety, and efficacy of this compound in research and drug development. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand its intrinsic stability and degradation pathways.
Proper Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Condition | Temperature | Duration | Expected Stability |
| Long-term Storage | -20°C | ≥ 4 years | Stable |
| Short-term Storage | 2-8°C | 24-48 hours | Recommended for solutions |
| Room Temperature | 20-25°C | ≤ 24 hours | Stable in solution |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods.
Summary of Forced Degradation Conditions and Likely Observations for this compound:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation of this compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to reflux | Hydrolysis of the glycosidic bond to form arctigenin. Further degradation of the lactone ring may occur under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to reflux | Hydrolysis of the glycosidic bond to form arctigenin. Potential for lactone ring opening. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the phenolic hydroxyl groups and other susceptible moieties. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Degradation rate will increase with temperature. The specific degradation products would need to be identified. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | This compound's aromatic rings and conjugated systems may be susceptible to photolytic degradation. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its primary degradant, arctigenin, and other potential degradation products.
1. Instrumentation and Columns:
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HPLC system with a UV detector.
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C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
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A common mobile phase is a mixture of methanol and water.
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A gradient elution may be necessary to separate all degradation products. A starting point could be a gradient from 40% to 70% methanol over 20-30 minutes.
3. Detection:
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UV detection at 280 nm is suitable for both this compound and arctigenin.
4. Sample Preparation:
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Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
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For forced degradation samples, neutralize acidic and basic solutions before injection.
5. Method Validation:
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The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in aqueous buffers. | This compound has low intrinsic water solubility. | Prepare a concentrated stock solution in DMSO or DMF, then dilute into the aqueous buffer while vortexing to ensure rapid dispersion. For cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| This compound precipitates out of solution during experiments. | The concentration of this compound exceeds its solubility limit in the final buffer or medium. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of this compound in solution. Improperly stored stock solutions. | Prepare fresh working solutions daily. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Visually inspect solutions for any signs of precipitation before use. |
| Appearance of unexpected peaks in chromatograms. | Contamination of the sample or solvent. Degradation of this compound due to improper handling or storage. | Use high-purity solvents and reagents. Ensure proper storage of this compound and its solutions. Perform a forced degradation study to identify potential degradation product peaks. |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathway of this compound to arctigenin and further products.
Signaling Pathways Modulated by this compound/Arctigenin
References
- 1. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into this compound Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the large-scale purification of Arctiin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Arctiin from sources such as Arctium lappa (burdock).
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
I. Extraction
Question 1: My this compound extraction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low extraction yield is a common challenge. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Solvent Selection: The choice of extraction solvent is critical. While methanol and ethanol are commonly used, the optimal solvent and its concentration can vary. For instance, refluxing with 70% ethanol has been shown to be an effective method.[1] Some studies have reported extraction rates of up to 94.98% using organic solvents.[2][3]
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Extraction Technique: Different extraction methods have varying efficiencies. Microwave-assisted extraction (MAE) has been demonstrated to be a rapid and efficient method for extracting this compound.[4][5] Other techniques like ultrasonic-assisted extraction can also be explored to enhance efficiency.
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Material Pre-treatment: The particle size of the raw material (e.g., Fructus arctii) can impact extraction efficiency. Grinding the material to a finer powder increases the surface area available for solvent penetration.
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Extraction Parameters: Optimize parameters such as extraction time, temperature, and the solid-to-liquid ratio. For reflux extraction, a duration of several hours may be necessary.
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Hydrolysis of this compound: During extraction, this compound can be hydrolyzed to its aglycone, Arctigenin, especially if harsh conditions (e.g., strong acids or high temperatures for prolonged periods) are used. This conversion can lead to an apparent decrease in this compound yield. Monitor the presence of Arctigenin using analytical techniques like HPLC.
Question 2: I am observing significant conversion of this compound to Arctigenin during extraction. How can I minimize this?
Answer: The conversion of this compound to Arctigenin is often acid- or enzyme-catalyzed. To minimize this:
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Avoid Harsh Acidic Conditions: If using acid to aid extraction, consider using a lower concentration or a milder acid. Some protocols use hydrochloric acid, but this can promote hydrolysis.
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Control Temperature: High temperatures can accelerate the hydrolysis of the glycosidic bond in this compound. Use the lowest effective temperature for your chosen extraction method.
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Enzyme Inactivation: The plant material itself may contain enzymes (β-glucosidases) that can hydrolyze this compound. A blanching step (briefly heating the raw material in boiling water or steam) before solvent extraction can help to denature these enzymes.
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pH Control: Maintaining a neutral or slightly acidic pH during extraction can help to reduce the rate of hydrolysis.
II. Chromatographic Purification
Question 3: I am having trouble with column clogging during large-scale chromatography. What can I do?
Answer: Column clogging is a frequent issue in large-scale purification, often caused by particulates or viscous samples.
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Sample Pre-treatment: Ensure your crude extract is properly filtered before loading it onto the column. Use a filter with an appropriate pore size (e.g., 0.45 µm) to remove any suspended particles.
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Reduce Viscosity: Highly concentrated or viscous extracts can lead to high back pressure and clogging. Dilute the sample with the initial mobile phase before loading. If the viscosity is due to nucleic acids from the plant material, treatment with DNase may be beneficial.
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Proper Column Packing: An improperly packed column can lead to channeling and clogging. Ensure the stationary phase is packed uniformly.
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Use of a Guard Column: A guard column placed before the main preparative column can trap particulates and strongly adsorbing compounds, thus protecting the primary column.
Question 4: The purity of my this compound after a single chromatography step is insufficient. How can I improve it?
Answer: Achieving high purity often requires a multi-step purification strategy.
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Orthogonal Purification Methods: Combine different chromatography techniques that separate based on different principles. For example, follow up a silica gel column (normal phase) with a macroporous resin column (based on polarity and molecular size) or reversed-phase chromatography. A two-step column chromatography approach using AB-8 macroporous resin has been shown to achieve a purity of 95.7%.
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Optimize Elution Gradient: In gradient elution, a shallower gradient around the elution point of this compound can improve the separation from closely eluting impurities.
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High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support and can yield high-purity compounds. Purity of up to 98.46% has been achieved using HSCCC.
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Recrystallization: After chromatographic purification, a final recrystallization step can significantly enhance the purity of this compound.
Question 5: I am experiencing low recovery of this compound from the chromatography column. What are the possible reasons?
Answer: Low recovery can be due to irreversible adsorption or degradation on the stationary phase.
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Irreversible Adsorption: this compound may bind irreversibly to highly active sites on the silica gel. Deactivating the silica gel by adding a small amount of a polar solvent like triethylamine to the mobile phase can sometimes help. However, this may affect the separation. Polyamide column chromatography is an alternative that has been used for this compound purification.
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Compound Stability: Assess the stability of this compound under the chromatographic conditions (solvents, pH). If degradation is suspected, modify the mobile phase or shorten the purification time.
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Proper Elution: Ensure that the mobile phase is strong enough to elute all the bound this compound. A final column wash with a very strong solvent can be performed to check if any product remains on the column.
III. Crystallization
Question 6: I am struggling to induce crystallization of this compound, or it is "oiling out". What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point in that solvent system.
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Solvent Selection: The choice of solvent is crucial. A good crystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Methanol has been successfully used for the crystallization of this compound's aglycone, arctigenin. Experiment with different solvents or solvent mixtures.
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Slowing Down Crystallization: Rapid cooling often leads to oiling out or the formation of very small crystals with trapped impurities. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow down the cooling process.
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Reduce Supersaturation: If the solution is too concentrated, it can lead to oiling out. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.
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Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to provide a nucleation site for crystal growth.
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Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation sites.
Question 7: The purity of my this compound does not improve significantly after crystallization. Why is this happening?
Answer: This indicates that impurities are being trapped within the crystal lattice (inclusion) or are adsorbing onto the crystal surface.
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Slow Crystal Growth: Rapid crystal formation can trap impurities. Ensure the crystallization process is slow and controlled.
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Washing the Crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adsorbed impurities from the crystal surfaces.
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Recrystallization: A single crystallization may not be sufficient to remove all impurities. A second or even third recrystallization may be necessary to achieve the desired purity.
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Purity of the Starting Material: If the material before crystallization is highly impure, a single crystallization step may not be enough. Consider an additional chromatographic purification step before crystallization.
Data Presentation
The following tables summarize quantitative data from various studies on this compound purification.
Table 1: Comparison of Different Purification Methods for this compound
| Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| Alcohol Extraction & Silica Gel Column Chromatography | Fructus arctii | 95.5% | Not Specified | |
| Two-Step Column Chromatography (AB-8 Macroporous Resin) | Fructus arctii | 95.7% | Not Specified | |
| Microwave-Assisted Extraction & HSCCC | Fructus arctii crude extract | 98.46% | 94.3% | |
| Polyamide Column Chromatography & Semi-preparative HPLC | Burdock Leaves | High Purity (not quantified) | Not Specified | |
| Preparative HSCCC | Fructus arctii crude extract (49% this compound) | 98% | 91% |
Table 2: HPLC Analysis Parameters for this compound
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 µm) | Methanol:Water (67:33, v/v) | 1.0 mL/min | 280 nm | |
| Kromasil C18 (250×4.6 mm, 5 μm) | Methanol:Water (55:45, v/v) | 1.0 mL/min | 280 nm |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound using Macroporous Resin Chromatography
This protocol is based on the method described for achieving 95.7% purity.
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Extraction:
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Grind dried Fructus arctii to a coarse powder.
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Reflux the powder with 70% ethanol for 2-3 hours.
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Filter the mixture and collect the ethanol extract.
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Repeat the extraction process on the residue 1-2 more times.
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Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
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Macroporous Resin Column Chromatography (Step 1):
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Pre-treat AB-8 macroporous resin by washing sequentially with ethanol and then water until the eluent is neutral.
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Pack a column with the pre-treated resin.
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Dissolve the crude extract in a minimal amount of water and load it onto the column.
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Wash the column with deionized water to remove sugars and other highly polar impurities.
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Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
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Collect fractions and monitor for the presence of this compound using TLC or HPLC.
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Combine the this compound-rich fractions and concentrate.
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Further Purification (Step 2 - e.g., Silica Gel or Preparative HPLC):
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The partially purified extract can be further purified using silica gel column chromatography or preparative HPLC to achieve higher purity. For silica gel, a mobile phase of chloroform and ethyl acetate or similar solvent system can be used.
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Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) Purification of this compound
This protocol is based on a method that yields high-purity this compound.
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Crude Extract Preparation:
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Prepare a crude extract of this compound from Fructus arctii using a suitable method like microwave-assisted extraction with an appropriate solvent (e.g., methanol).
-
-
HSCCC System and Solvent System:
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Prepare a two-phase solvent system. A system composed of ethyl acetate-ethanol-water (5:1:5, v/v/v) has been successfully used for this compound.
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Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
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Degas both the upper and lower phases before use.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (e.g., the lower phase).
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Set the desired revolution speed and pump the mobile phase (e.g., the upper phase) into the column.
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Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
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Continue pumping the mobile phase and collect fractions.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Mandatory Visualization
Caption: General workflow for the large-scale purification of this compound.
Caption: Enzymatic conversion of this compound to its active form, Arctigenin.
References
- 1. Isolation and identification of this compound and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
How to select appropriate controls for Arctiin experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select and implement appropriate controls for experiments involving Arctiin.
General FAQs for In Vitro Experiments
Q1: What are the essential baseline controls for any cell-based this compound experiment?
A: Every cell-based experiment with this compound requires a set of fundamental controls to ensure the validity of your results. These include:
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Untreated Control (Negative Control): This group consists of cells cultured under normal conditions without any treatment. It serves as the baseline to measure the normal physiological state of the cells and the effects of the experimental conditions themselves.
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Vehicle Control: This is critical for ruling out effects caused by the solvent used to dissolve this compound. The vehicle control group is treated with the same volume of solvent (e.g., DMSO, ethanol) as the experimental groups.
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Positive Control: This group is treated with a known substance that induces the expected effect. For example, if you are studying this compound's anti-inflammatory properties, Lipopolysaccharide (LPS) would be a positive control to induce an inflammatory response.[1][2]
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Cell Viability Control: It's crucial to determine if this compound is cytotoxic at the concentrations used.[3] A standard cytotoxicity assay (like MTT or Trypan Blue exclusion) should be performed to ensure that the observed effects are not simply due to cell death.[4]
Q2: How do I select the right vehicle control for this compound?
A: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol before being diluted in cell culture media. The choice and concentration of the vehicle are critical.
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Check Solubility: First, determine the best solvent for this compound that is also compatible with your cell line.
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Minimize Concentration: Use the lowest possible concentration of the vehicle. Typically, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts.
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Consistent Application: The vehicle control group must receive the exact same concentration of the solvent as the highest concentration used in the this compound treatment groups.
Q3 (Troubleshooting): My this compound treatment is showing unexpected cytotoxicity. What should I check?
A: If you observe significant cell death in your this compound-treated groups, consider the following troubleshooting steps:
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Vehicle Toxicity: Your vehicle (e.g., DMSO) concentration might be too high. Run a toxicity curve for the vehicle alone to determine a non-toxic concentration for your specific cell line.
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This compound Concentration: The concentrations of this compound used may be too high. Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to identify the optimal non-toxic working concentration range. Some studies have used this compound at concentrations up to 100 µg/ml without affecting normal cell growth in RAW 264.7 cells.[3]
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Purity of Compound: Verify the purity of your this compound stock. Impurities could be responsible for the observed cytotoxicity.
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Metabolite Effects: In some cell types, this compound may be metabolized into its aglycone, arctigenin, which can have different activity and toxicity profiles. While less common in vitro, this is a possibility to consider.
Controls for Specific In Vitro Assays
Q4: What controls are needed when studying this compound's anti-inflammatory effects in LPS-stimulated macrophages?
A: A common model for studying inflammation is the stimulation of macrophage cell lines (e.g., RAW 264.7) with Lipopolysaccharide (LPS). This compound's anti-inflammatory activity is often assessed by its ability to inhibit the production of pro-inflammatory mediators like IL-6, TNF-α, and NO.
Table 1: Experimental Groups for an In Vitro Anti-Inflammatory Assay
| Group Name | Description | Purpose |
| 1. Untreated Control | Cells in media only. | Baseline for cell health and basal cytokine levels. |
| 2. Vehicle Control | Cells + Vehicle (e.g., DMSO). | To ensure the solvent does not affect cell viability or cytokine production. |
| 3. LPS Only (Positive Control) | Cells + LPS. | To induce a robust inflammatory response and serve as a benchmark for inhibition. |
| 4. This compound Only | Cells + this compound (at various doses). | To determine if this compound has any effect on basal cytokine levels in the absence of a stimulus. |
| 5. This compound + LPS | Cells pre-treated with this compound, then stimulated with LPS. | The primary experimental group to test the inhibitory effect of this compound on inflammation. |
Studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway, which is activated by LPS.
Q5: I am investigating this compound's effect on a specific signaling pathway (e.g., MAPK). What are the appropriate positive and negative controls?
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Negative Controls:
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Untreated/Vehicle: Establishes the basal level of pathway activation.
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Pathway-Specific Inhibitor: Use a known inhibitor of the pathway (e.g., a MEK inhibitor like U0126 for the ERK pathway) as a positive control for inhibition. This helps confirm that the observed effects are indeed pathway-dependent.
-
-
Positive Controls:
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Pathway Activator: Treat cells with a known activator of the pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) for MAPK) to ensure the pathway is responsive in your cell system.
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This compound Treatment: Your experimental group. If this compound is expected to inhibit the pathway, compare its effect to the known inhibitor.
-
Q6: How should I design controls for an antioxidant capacity assay with this compound?
A: this compound is known to have antioxidant properties. When measuring this activity using common assays like DPPH or ABTS, proper controls are essential for accurate quantification.
Table 2: Controls for In Vitro Antioxidant Assays
| Assay | Blank Control | Positive Control | Experimental Group |
| DPPH | Reagent + Solvent (e.g., Methanol) | Reagent + Known Antioxidant (e.g., Ascorbic Acid, Trolox, BHT) | Reagent + this compound (at various concentrations) |
| ABTS | Reagent + Solvent (e.g., Methanol) | Reagent + Known Antioxidant (e.g., Ascorbic Acid, Trolox) | Reagent + this compound (at various concentrations) |
| Cellular ROS Assay (e.g., DCFH-DA) | Cells + Vehicle | Cells + Oxidative Stressor (e.g., H₂O₂) + Known Antioxidant (e.g., N-acetylcysteine) | Cells + Oxidative Stressor (e.g., H₂O₂) + this compound |
Controls for In Vivo Experiments
Q7: What are the standard control groups for an in vivo study on this compound's effects?
A: In vivo experiments require careful control groups to account for the complexities of a whole-organism system. For example, in a mouse model of functional constipation or glomerulonephritis, the following groups are standard:
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Normal Control: Healthy animals that do not receive the disease-inducing agent or any treatment. They represent the normal physiological baseline.
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Vehicle Control: Healthy animals that receive only the vehicle used to administer this compound. This controls for any effects of the vehicle itself.
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Disease Model Control: Animals in which the disease has been induced (e.g., with loperamide for constipation) but are only treated with the vehicle. This group demonstrates the full progression of the disease and is the primary comparison for the treatment group.
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Positive Control (Optional but Recommended): A disease model group treated with a standard-of-care drug for the condition being studied (e.g., mesalazine in colitis models). This allows you to compare this compound's efficacy against a known therapeutic agent.
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This compound Treatment Group(s): Disease model animals treated with one or more doses of this compound.
Q8: Should I include a control for this compound's metabolite, arctigenin?
A: Yes, if feasible. Several studies suggest that arctigenin, the aglycone of this compound, may be the more biologically active compound. After oral administration, gut microbiota can convert this compound to arctigenin. Therefore, including an arctigenin treatment group can help dissect whether the observed effects are from this compound itself or its metabolite. This is particularly important when in vitro results (where metabolism is limited) do not align with in vivo outcomes.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is adapted from methods used to assess the cytotoxicity of this compound and arctigenin.
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Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
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Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) and corresponding vehicle controls. Incubate for the desired treatment period (e.g., 24 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol is based on studies investigating this compound's effect on IκBα degradation and p65 translocation.
-
Cell Treatment & Lysis: Treat cells as described in Table 1. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For translocation analysis, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 3: Quantitative RT-PCR for Cytokine Expression
This protocol is based on methods used to measure this compound's effect on pro-inflammatory gene expression.
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Cell Treatment & RNA Extraction: Treat cells according to your experimental design (see Table 1). Extract total RNA from the cells using a commercial kit (e.g., TRIzol).
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RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and specific primers for your target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change relative to the control group.
References
- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Ameliorative Effects of this compound and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Arctiin degradation during experimental procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with arctiin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation during your experimental procedures, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during experiments?
A1: The most significant cause of this compound degradation is enzymatic hydrolysis, where the glycosidic bond is cleaved to form its aglycone, arctigenin. This conversion can be catalyzed by β-glucosidase enzymes, which may be present in biological samples or introduced through microbial contamination.[1][2] Additionally, while specific studies on this compound are limited, factors such as non-optimal pH, high temperatures, and prolonged exposure to light are known to degrade similar natural glycosides and should be carefully controlled.[3][4][5]
Q2: How should I store my this compound standards and samples to ensure stability?
A2: For long-term storage, this compound as a crystalline solid should be stored at -20°C, where it can be stable for at least four years. Stock solutions should also be stored at -20°C. For short-term storage during an experiment, solutions should be kept on ice and protected from light. One study indicated that this compound in a methanol-water mobile phase was stable for 24 hours at room temperature.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in a variety of organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Source: |
Q4: Can this compound be degraded during extraction from plant material?
A4: Yes, the extraction process can expose this compound to conditions that may cause degradation. The presence of endogenous enzymes like β-glucosidase in the plant material can lead to its conversion to arctigenin. The use of heat during extraction should also be minimized. Microwave-assisted extraction has been reported as a rapid method that can reduce extraction times and solvent consumption, potentially minimizing degradation.
Troubleshooting Guides
Issue 1: Low or inconsistent this compound concentration detected by HPLC.
-
Possible Cause 1: Enzymatic Degradation. Your sample may contain active β-glucosidase enzymes.
-
Troubleshooting Tip: If working with biological extracts, consider heat-inactivating endogenous enzymes by briefly boiling the sample (if this compound's heat stability in your matrix is confirmed) or using enzymatic inhibitors. Ensure all buffers and reagents are sterile to prevent microbial contamination, which can be a source of glucosidases.
-
-
Possible Cause 2: Improper Storage. Samples may have been stored at inappropriate temperatures or exposed to light for extended periods.
-
Troubleshooting Tip: Always store this compound-containing solutions at -20°C for long-term storage and on ice, protected from light, during experiments. Prepare fresh working solutions for each experiment if possible.
-
-
Possible Cause 3: pH-Mediated Hydrolysis. Although specific data for this compound is limited, many glycosides are susceptible to hydrolysis under strongly acidic or basic conditions.
-
Troubleshooting Tip: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7), unless your experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH.
-
Issue 2: Appearance of an unexpected peak corresponding to arctigenin in HPLC analysis.
-
Possible Cause: Conversion of this compound to Arctigenin. This is a direct indication of this compound degradation.
-
Troubleshooting Tip: Review your entire experimental workflow to identify potential sources of degradation.
-
Extraction: Are you using harsh extraction conditions (e.g., prolonged high temperatures, strong acids)? Consider milder extraction methods like microwave-assisted extraction.
-
Sample Preparation: Are your samples being left at room temperature for extended periods? Minimize the time between sample preparation and analysis.
-
Enzymatic Activity: As mentioned in Issue 1, consider methods to inhibit enzymatic activity.
-
-
Experimental Protocols
Protocol 1: Extraction of this compound from Fructus arctii
This protocol is based on a microwave-assisted extraction method.
-
Sample Preparation: Grind dried Fructus arctii into a fine powder.
-
Extraction:
-
Mix the powdered sample with 80% methanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Perform microwave-assisted extraction at 500 W for 60 seconds. Repeat this step twice.
-
-
Purification (optional): The crude extract can be further purified using methods like high-speed countercurrent chromatography.
Protocol 2: HPLC Analysis of this compound
This protocol is a general method compiled from several sources.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Methanol and water (67:33, v/v). An alternative mobile phase is methanol and water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Dissolve this compound standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
| HPLC Parameter | Recommended Condition |
| Column | C18 |
| Mobile Phase | Methanol:Water (67:33 or 55:45) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | 280 nm |
| Source: |
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound is the enzymatic hydrolysis to its aglycone, arctigenin.
Caption: Enzymatic conversion of this compound to arctigenin.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical approach to identifying the source of this compound degradation in your experiments.
Caption: Troubleshooting logic for this compound degradation.
This compound's Role in the NF-κB Signaling Pathway
This compound has been reported to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: this compound's inhibitory effect on the NF-κB pathway.
References
- 1. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into this compound Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Arctiin Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to optimizing the extraction and yield of arctiin from its natural plant sources, primarily Arctium lappa (Burdock). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound, and which part of the plant contains the highest concentration?
A1: The primary natural source of this compound is the fruit (Fructus arctii) of the Burdock plant, Arctium lappa L.[1][2][3]. The fruits, or seeds, have been found to contain the highest concentrations of this compound and its aglycone, arctigenin, compared to other parts of the plant such as the leaves and roots[2][3]. The dry weight of this compound in the fruit can range from 2% to 10%.
Q2: What are the key factors that can influence the this compound content in Arctium lappa?
A2: Several factors can impact the concentration of this compound in Arctium lappa. These include the specific cultivar, growing conditions, time of harvest, and post-harvest processing methods. For instance, studies on cultivation have shown that planting time, planting density, and fertilization strategies can significantly affect the final yield of this compound.
Q3: Can the yield of this compound be enhanced through biotechnological approaches?
A3: Yes, biotechnological methods such as elicitation can be employed to increase the production of secondary metabolites like this compound in plants. Elicitors are compounds that trigger defense responses in plants, which can lead to an upregulation of specific biosynthetic pathways, including the one responsible for this compound synthesis. Both biotic (e.g., fungal extracts, yeast extract) and abiotic (e.g., salts, hormones) elicitors have been used to enhance the production of various secondary metabolites in plant cell and tissue cultures.
Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield During Extraction | 1. Inefficient Extraction Method: Conventional methods like heating or refluxing may require long extraction times and large solvent volumes, leading to degradation or incomplete extraction.2. Improper Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.3. Suboptimal Plant Material: The concentration of this compound can vary based on the plant part used, harvest time, and storage conditions. | 1. Optimize Extraction Technique: Consider using Microwave-Assisted Extraction (MAE), which offers faster extraction times and reduced solvent consumption. An orthogonal array design can be used to optimize MAE parameters such as methanol concentration, microwave power, solid-to-liquid ratio, and extraction time.2. Select Appropriate Solvents: Methanol, particularly an 80% aqueous solution, has been shown to be effective for extracting this compound. For MAE, a 40% methanol concentration has been identified as optimal in some studies.3. Use High-Quality Starting Material: Ensure you are using the fruits of Arctium lappa, harvested at the optimal time and properly dried and stored to preserve the bioactive compounds. |
| Co-elution of Impurities During HPLC Analysis | 1. Inadequate Chromatographic Separation: The mobile phase composition or column type may not be suitable for resolving this compound from other closely related compounds.2. Complex Sample Matrix: Crude extracts contain numerous compounds that can interfere with the peak of interest. | 1. Optimize HPLC Method: Adjust the mobile phase composition. A common mobile phase for this compound analysis is a mixture of methanol and water. A gradient elution may be necessary for complex samples. Ensure the use of a suitable column, such as a C18 column.2. Sample Preparation: Implement a sample clean-up step before HPLC analysis. This can include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. |
| This compound Degradation During Processing | 1. Hydrolysis to Arctigenin: this compound is a glycoside and can be hydrolyzed to its aglycone, arctigenin, under acidic conditions or by enzymatic action.2. Thermal Degradation: High temperatures during extraction or solvent evaporation can lead to the degradation of this compound. | 1. Control pH and Enzyme Activity: Avoid strongly acidic conditions during extraction unless the goal is to convert this compound to arctigenin. If enzymatic degradation is a concern, consider heat-inactivating endogenous enzymes in the plant material before extraction.2. Use Mild Conditions: Employ extraction techniques that use lower temperatures, such as ultrasound-assisted extraction or MAE at controlled power levels. Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress. |
| Difficulty in Purifying this compound from Crude Extract | 1. Complex Mixture of Lignans: Crude extracts often contain other lignans and compounds with similar polarities to this compound, making separation challenging.2. Ineffective Purification Technique: Traditional column chromatography may be time-consuming and may not provide sufficient resolution. | 1. Employ Advanced Chromatographic Techniques: High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative separation and purification of this compound from crude extracts. Polyamide column chromatography has also been successfully used for the initial fractionation of this compound.2. Optimize Solvent System for HSCCC: The selection of a suitable two-phase solvent system is critical for successful HSCCC separation. A system composed of ethyl acetate-ethanol-water (5:1:5, v/v/v) has been reported to be effective for this compound purification. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on an optimized method for the efficient extraction of this compound from Fructus arctii.
Materials:
-
Dried and powdered Fructus arctii
-
Methanol (analytical grade)
-
Deionized water
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of powdered Fructus arctii and place it into the microwave extraction vessel.
-
Add the extraction solvent (40% methanol in water) at a solid-to-liquid ratio of 1:15 (g/mL).
-
Set the microwave power to 500 W and the extraction time to 200 seconds.
-
After extraction, cool the vessel and filter the extract through filter paper.
-
Repeat the extraction process on the residue two more times for a total of three extractions to maximize yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a standard method for the quantitative analysis of this compound.
Materials:
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Crude this compound extract or purified sample
-
This compound standard (≥99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Preparation of Sample Solution: Dissolve a known amount of the crude extract or purified sample in methanol and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Methanol and water (e.g., 67:33 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound from phenylalanine.
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Signaling Pathway for Elicitor-Induced Secondary Metabolite Production
Caption: Generalized signaling pathway of elicitation for secondary metabolite production.
References
- 1. Determination of this compound and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hzkindherb.com [hzkindherb.com]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
How to manage potential off-target effects of Arctiin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the potential off-target effects and other experimental challenges when working with Arctiin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a lignan glycoside known primarily for its anti-inflammatory effects. Its most well-documented mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] By preventing the activation of NF-κB, this compound can downregulate the expression of various pro-inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), and enzymes like COX-2.[1]
Q2: I'm observing a biological effect with this compound. Is it possible that the activity is due to its aglycone, Arctigenin?
This is a critical consideration. This compound is the glucoside of Arctigenin, and several studies suggest that Arctigenin is the more potent bioactive form.[3][4] this compound can be hydrolyzed to Arctigenin by β-glucosidase. This conversion can occur in vitro if the cell culture medium supplement, such as non-heat-inactivated Fetal Bovine Serum (FBS), contains this enzyme. Therefore, the observed effects of this compound could be partially or entirely due to its conversion to Arctigenin.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
Currently, there is no direct evidence to classify this compound as a PAIN. PAINS are compounds that tend to show activity in multiple assays through non-specific mechanisms, often leading to false-positive results. While natural products can sometimes fall into this category, this compound's effects appear to be linked to specific signaling pathways. However, researchers should always be cautious and employ rigorous controls to rule out assay interference.
Q4: What are the known signaling pathways affected by this compound and its metabolite Arctigenin?
Beyond NF-κB, this compound and particularly Arctigenin have been shown to modulate several other key signaling pathways:
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MAPK Pathways: Both have been reported to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38.
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PI3K/Akt Pathway: Inhibition of the PI3K/Akt pathway is another reported mechanism, which is crucial for cell survival and proliferation.
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STAT3 Pathway: this compound has been shown to inhibit the constitutive activation of STAT3, a key transcription factor in many cancers.
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AMPK Pathway: Some studies suggest that Arctigenin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Q5: What is the general cytotoxicity profile of this compound and Arctigenin?
Arctigenin has been observed to exhibit selective cytotoxicity, showing higher potency against various cancer cell lines while having minimal effect on normal, non-cancerous cells at similar concentrations. For instance, highly invasive triple-negative breast cancer cells were more sensitive to Arctigenin than normal mammary epithelial cells. This compound generally shows lower cytotoxicity compared to Arctigenin. However, at high concentrations, both compounds can affect the viability of normal cells.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Experimental Results
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Possible Cause 1: Inconsistent Conversion of this compound to Arctigenin.
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Solution: The activity of β-glucosidase can vary between different lots of Fetal Bovine Serum (FBS).
-
Use Heat-Inactivated FBS: Heat inactivation (typically 56°C for 30 minutes) can denature many enzymes, including β-glucosidases, reducing the variability of this compound conversion.
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Include Arctigenin Control: Always run parallel experiments with Arctigenin to understand the effects of the fully converted form.
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Quantify Conversion: Use analytical methods like HPLC or LC-MS to measure the concentrations of both this compound and Arctigenin in your cell culture medium over the time course of your experiment.
-
-
-
Possible Cause 2: Poor Solubility of this compound.
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Solution: this compound has low water solubility, which can lead to precipitation in aqueous culture media.
-
Proper Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Commercial suppliers often provide this compound in a 10mM DMSO solution.
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Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls.
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. A brief vortex or sonication of the stock solution before dilution may be helpful.
-
-
Issue 2: Unexpected Cytotoxicity in Control (Non-Cancerous) Cells
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Possible Cause 1: High Concentration of this compound/Arctigenin.
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Solution: While showing some selectivity, high concentrations of these compounds can be toxic to normal cells.
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Dose-Response Curve: Perform a thorough dose-response experiment on your specific cell line to determine the optimal non-toxic working concentration. Start with a broad range of concentrations.
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Review Literature: Consult studies that have used similar cell lines to guide your concentration selection.
-
-
-
Possible Cause 2: Solvent Toxicity.
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Solution: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic at higher concentrations.
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Vehicle Control: Always include a vehicle control group that contains the same final concentration of the solvent as your experimental groups.
-
-
Issue 3: Observed Effect Does Not Align with the Known On-Target Pathway
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Possible Cause 1: Off-Target Effects.
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Solution: this compound/Arctigenin may have unknown targets in your specific cell model.
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Rescue Experiments: If you hypothesize an on-target effect (e.g., inhibition of NF-κB), try to "rescue" the phenotype by activating the pathway downstream of your target.
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Target Knockdown/Overexpression: Use genetic approaches like siRNA or CRISPR to knockdown the proposed target and see if it phenocopies the effect of this compound.
-
-
-
Possible Cause 2: Assay Interference.
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Solution: The compound may be interfering with your assay technology (e.g., autofluorescence, luciferase inhibition).
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Cell-Free Assays: Run your assay in a cell-free system (if applicable) with your compound to check for direct interference. For example, add this compound to a luciferase reaction mixture without cells to see if it directly inhibits the enzyme.
-
-
Data Summary
Table 1: Comparative Cytotoxicity (IC50) of Arctigenin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 µM | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 µM | |
| MDA-MB-435S | Breast Cancer | 3.756 µM | |
| MDA-MB-453 | Breast Cancer | 1.951 µM | |
| MCF-7 | Breast Cancer (ER+) | > 20 µM | |
| SK-BR3 | Breast Cancer | > 20 µM | |
| HL-60 | Leukemia | < 100 ng/mL (~0.27 µM) | |
| FaDu | Pharyngeal Carcinoma | ~85 µM |
Note: IC50 values can vary significantly between studies depending on the assay conditions and duration.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound and Arctigenin from a DMSO stock. The final DMSO concentration should be consistent and not exceed 0.1%. Include a "vehicle only" control.
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Cell Treatment: Remove the overnight culture medium and add 100 µL of medium containing the desired concentrations of this compound, Arctigenin, or vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate and read the absorbance at 570 nm.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is for assessing changes in the phosphorylation or total protein levels of targets in signaling pathways like NF-κB (p65, IκBα) or PI3K/Akt (Akt, p-Akt).
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, Arctigenin, or vehicle control for the desired time.
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Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into this compound Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical methods for sensitive detection of Arctiin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the sensitive detection of Arctiin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative parameters for different analytical methods used for this compound determination.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r/r²) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV[1] | This compound | 1.575 - 4.725 µg | r = 0.9995 | 101.55 | 2.23 |
| HPLC-UV[1] | Arctigenin | 0.613 - 3.063 µg | r = 0.9998 | 101.63 | 1.49 |
| HPTLC[2] | This compound | 0.5315 - 5.8465 µg | r = 0.9982 | 103.07 ± 1.57 | < 3.0 |
| HPTLC[2] | Arctigenin | 0.5654 - 6.2194 µg | r = 0.9951 | 98.55 ± 2.71 | < 3.0 |
| HPLC-ESI/MS[3] | This compound & Arctigenin | 50 - 500 g (of leaf material) | r² = 0.9997 & 0.9998 | Not Specified | Not Specified |
Experimental Protocols
Below are detailed methodologies for commonly cited experiments for this compound analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method for this compound and Arctigenin
This method is suitable for the simultaneous determination of this compound and its aglycone, Arctigenin.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Shimadzu LC-6AD or equivalent.
-
Detector: SPD-20AVP variable wavelength UV detector.
-
Column: Kromasil C18 column (4.6 x 250 mm, 5 µm) with a pre-column.
-
Mobile Phase: Methanol and water (55:45, v/v).
-
Detection Wavelength: 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Sample Preparation:
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Accurately weigh and powder the plant material (e.g., from Arctium tomentosum Mill.).
-
Prepare sample solutions by dissolving the powder in methanol.
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Filter the solution through a 0.45 µm membrane filter before injection.
3. Standard Preparation:
-
Prepare stock solutions of this compound and Arctigenin standards in methanol.
-
Create a series of working standard solutions by diluting the stock solutions with methanol to establish a calibration curve.
4. Data Analysis:
-
Quantify this compound and Arctigenin in samples by comparing their peak areas with the calibration curves generated from the standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound and Arctigenin
This HPTLC method offers a rapid and reliable alternative for the quantification of this compound and Arctigenin.
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: A suitable HPTLC system with a scanner.
-
Stationary Phase: HPTLC plates.
-
Mobile Phase: Chloroform and methanol (48:5, v/v).
-
Scanning Wavelength: 280 nm.
-
Temperature: 20–23 °C.
-
Humidity: < 30%.
2. Sample and Standard Application:
-
Apply the sample and standard solutions to the HPTLC plate using an appropriate applicator.
3. Development and Analysis:
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it at 280 nm to quantify the separated compounds.
Visualized Workflows and Logical Relationships
General Workflow for this compound Analysis from Plant Material
The following diagram illustrates a typical experimental workflow from sample preparation to data analysis.
Troubleshooting Peak Tailing in HPLC
This decision tree provides a logical approach to diagnosing and resolving peak tailing issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: this compound, with its polar functional groups, can interact with active silanol groups on the silica-based column packing.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (typically lower pH).
-
Add a mobile phase modifier, such as a small amount of triethylamine, to mask the active sites.
-
Use a column with end-capping or a different stationary phase that is less prone to such interactions.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Degradation: The column may be contaminated or have a void at the inlet.
-
Solution: First, try back-flushing the column. If this does not resolve the issue, consider replacing the column. Using a guard column can help extend the life of your analytical column.
-
-
Injection Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Q2: I'm observing a noisy or drifting baseline in my chromatogram. What should I do?
A2: A noisy or drifting baseline can interfere with the sensitive detection of this compound. Here are some common causes and solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases coming out of the solution in the detector can cause noise. Ensure your mobile phase is properly degassed.
-
Contamination: Impurities in the mobile phase or from leaching of plastic components can cause a noisy baseline. Use high-purity solvents and freshly prepared mobile phase.
-
Improper Mixing: If you are using a gradient, ensure the solvents are mixing properly.
-
-
Detector Issues:
-
Dirty Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent.
-
Failing Lamp: A detector lamp nearing the end of its life can cause baseline noise. Check the lamp's energy output.
-
-
System Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline. Check all fittings and connections.
Q3: My retention times for this compound are shifting between injections. What could be the problem?
A3: Inconsistent retention times can affect the reliability of your results. Consider the following:
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.
-
Pump Performance: Issues with the pump, such as inconsistent flow rates, can cause retention time variability. Check the pump for leaks and ensure it is properly maintained.
Q4: I am experiencing low recovery of this compound from my plant matrix. How can I improve this?
A4: Low recovery can be due to incomplete extraction or degradation of the analyte.
-
Extraction Solvent: Ensure the polarity of your extraction solvent is appropriate for this compound. Methanol or ethanol are commonly used.
-
Extraction Method: Sonication or reflux extraction can improve efficiency. Optimize the extraction time and temperature.
-
Sample Matrix Effects: Components in the plant extract can interfere with the analysis.
-
Solution: Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
-
Analyte Stability: this compound may be susceptible to degradation under certain conditions.
-
Solution: Investigate the stability of this compound in your chosen solvent and under your extraction conditions. Avoid prolonged exposure to high temperatures or extreme pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the detection and quantification of this compound, especially in complex biological matrices. It offers high selectivity and low limits of detection (LOD) and quantification (LOQ). However, for routine analysis and in less complex matrices, HPLC-UV can also provide good sensitivity and is often more accessible.
Q2: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?
A2: LOD and LOQ can be determined using several methods, with the most common being based on the standard deviation of the response and the slope of the calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ is the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.
To perform this, you will need to prepare a series of calibration standards at the lower end of your expected concentration range and perform a linear regression.
Q3: Is this compound stable in solution? What are the best storage conditions?
A3: The stability of this compound in solution can depend on the solvent, temperature, and pH. One study indicated that samples are stable for at least 24 hours at room temperature. For long-term storage, it is generally recommended to store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. It is advisable to perform your own stability studies under your specific experimental conditions.
Q4: What are matrix effects and how can they affect my this compound analysis, especially with LC-MS?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Plant extracts and biological fluids are complex matrices that are prone to causing significant matrix effects.
To mitigate matrix effects:
-
Improve Sample Preparation: Use more effective sample clean-up techniques like solid-phase extraction (SPE) to remove interfering components.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.
Q5: Can I analyze this compound and its active metabolite, Arctigenin, simultaneously?
A5: Yes, it is common to analyze this compound and Arctigenin in the same run. Several HPLC and LC-MS methods have been developed for their simultaneous determination. This is particularly important in pharmacokinetic studies, as this compound is metabolized to Arctigenin in the body.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Arctiin and Arctigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arctiin and its aglycone, arctigenin, are lignans predominantly found in plants of the Asteraceae family, most notably in the seeds of Burdock (Arctium lappa). Both compounds have garnered significant attention in the scientific community for their diverse and potent biological activities. This compound is the glycoside form, which can be metabolized into arctigenin.[1] This guide provides a comprehensive and objective comparison of the biological activities of this compound and arctigenin, supported by experimental data, to aid researchers in their drug discovery and development endeavors. Generally, arctigenin is reported to be the more potent of the two compounds across a range of bioactivities.[2][3]
Comparative Overview of Biological Activities
This compound and arctigenin exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective activities. The following sections delve into a detailed comparison of their efficacy in these key areas, presenting quantitative data to highlight their relative potencies.
Anti-inflammatory Activity
Both compounds demonstrate significant anti-inflammatory properties. Arctigenin, in particular, has been extensively studied and shows potent inhibition of key inflammatory mediators. It exerts its effects by inhibiting inducible nitric oxide synthase (iNOS) and suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] The underlying mechanisms involve the modulation of major signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT). This compound also shows anti-inflammatory effects, primarily through the downregulation of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory cytokines.
Table 1: Comparative Anti-inflammatory Activity of Arctigenin and this compound
| Compound | Assay/Model | Target/Parameter | Result (IC₅₀/Effect) | Reference |
| Arctigenin | LPS-stimulated RAW 264.7 cells | NO Production | IC₅₀: 8.4 µM | |
| LPS-stimulated RAW 264.7 cells | TNF-α Production | IC₅₀: 5.0 µM, 19.6 µM | ||
| LPS-stimulated THP-1 cells | TNF-α Production | IC₅₀: 25.0 µM | ||
| LPS-stimulated RAW 264.7 cells | IL-6 Production | IC₅₀: 29.2 µM | ||
| This compound | Rat model of glomerulonephritis | Pro-inflammatory cytokines (TNF-α, IL-6) | Significant reduction at 30, 60, 120 mg/kg/day | |
| H9N2 virus-infected A549 cells | Pro-inflammatory cytokines (TNF-α, IL-6) | Significant reduction |
Anti-cancer Activity
Arctigenin has emerged as a promising anti-cancer agent, demonstrating cytotoxicity against a variety of cancer cell lines. It induces apoptosis, inhibits cell proliferation, and prevents metastasis. Studies have shown its efficacy against triple-negative breast cancer, hepatocellular carcinoma, and leukemia, among others. The anti-cancer mechanisms of arctigenin are often linked to the inhibition of the PI3K/Akt signaling pathway. While this compound also possesses anti-proliferative properties, it is generally considered less potent than arctigenin.
Table 2: Comparative Anti-cancer Activity of Arctigenin and this compound
| Compound | Cancer Cell Line | Activity | Result (IC₅₀) | Reference |
| Arctigenin | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity | 0.787 µM (24h) | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Cytotoxicity | 0.283 µM (24h) | ||
| Hep G2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.99 µM (24h) | ||
| SMMC7721 (Hepatocellular Carcinoma) | Cytotoxicity | >100 µM (24h) | ||
| HL-60 (Leukemia) | Cytotoxicity | < 100 ng/mL | ||
| SK-BR-3 (Breast Cancer) | Cytotoxicity | Inhibited growth at 0.39-50 µM | ||
| This compound | K562, MCF-7, 786-0 (Various) | Anti-proliferative | Active (TGI = 3.6 µg/mL for K562) |
Antiviral Activity
Both this compound and arctigenin have shown potent antiviral effects, particularly against the influenza A virus. Arctigenin is thought to interfere with the early stages of viral replication. Furthermore, arctigenin and its derivatives have demonstrated significant activity against aquatic rhabdoviruses like Spring viraemia of carp virus (SVCV) and Infectious hematopoietic necrosis virus (IHNV). This compound has also been shown to be effective against the H9N2 avian influenza virus.
Table 3: Comparative Antiviral Activity of Arctigenin and this compound
| Compound | Virus | Cell Line/Model | Activity | Result (IC₅₀/EC₅₀) | Reference |
| Arctigenin | Influenza A (H1N1) | MDCK cells | Antiviral | IC₅₀: 3.8 µM | |
| Spring Viraemia of Carp Virus (SVCV) | EPC cells | Antiviral | IC₅₀: 0.29 mg/L (G protein), 0.35 mg/L (N protein) | ||
| Infectious Hematopoietic Necrosis Virus (IHNV) | EPC cells | Antiviral | IC₅₀: 1.11 µM (BOA derivative) | ||
| This compound | H9N2 Avian Influenza Virus | A549 & MDCK cells | Antiviral | Plaque reduction |
Neuroprotective Activity
Arctigenin has demonstrated considerable neuroprotective effects in various models of neurological disorders. It has been shown to be effective in models of cerebral ischemia-reperfusion injury, Parkinson's disease, and Alzheimer's disease. Its neuroprotective mechanisms are attributed to its potent anti-inflammatory and antioxidant activities.
Table 4: Neuroprotective Activity of Arctigenin
| Compound | Model | Key Findings | Reference |
| Arctigenin | Rat model of cerebral ischemia-reperfusion | Significantly reduced cerebral infarction and improved neurological outcome. | |
| Rat model of acute cerebral infarction | Alleviated neuronal damage by inhibiting the HMGB1/TLR4/NF-κB pathway. |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and arctigenin are mediated through the modulation of several key signaling pathways. A simplified representation of these pathways is provided below.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)
This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage-like cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or arctigenin for 1 hour. Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 5. gavinpublishers.com [gavinpublishers.com]
Arctiin vs. Other Lignans: A Comparative Analysis of Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of arctiin and other prominent lignans, supported by available experimental data. Lignans, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential therapeutic applications, particularly in mitigating inflammatory responses. This document summarizes quantitative data, details common experimental methodologies, and visualizes key signaling pathways to aid in research and development efforts.
Comparative Anti-inflammatory Activity of Lignans
The anti-inflammatory effects of lignans are primarily attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Below are tables summarizing the available quantitative data on the inhibitory effects of this compound and other lignans on these inflammatory markers. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, stimulus used, and incubation times.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Lignan | Cell Line | Stimulus | IC50 Value | Reference |
| This compound | RAW 264.7 | LPS | > 0.3 mM | [1] |
| Arctigenin (aglycone of this compound) | RAW 264.7 | LPS | 8.4 µM | [2][3] |
| Pinoresinol | N9 microglia | LPS | 33.5 µM | [4] |
| Matairesinol | RAW 264.7 | LPS | Dose-dependent inhibition (6.25, 12.5, 25 µM) | [5] |
| Syringaresinol | RAW 264.7 | LPS | 38.53 ± 1.90 μM |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Lignan | Cell Line | Stimulus | Cytokine | Inhibition | Reference |
| This compound | RAW 264.7 & Primary Macrophages | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent decrease (12.5-100 µg/ml) | |
| Arctigenin (aglycone of this compound) | RAW 264.7 | LPS | TNF-α | IC50 = 19.6 µM | |
| THP-1 | LPS | TNF-α | IC50 = 25.0 µM | ||
| RAW 264.7 | LPS | IL-6 | IC50 = 29.2 µM | ||
| Pinoresinol | Human Intestinal Caco-2 | IL-1β | IL-6 | 65% (confluent), 30% (differentiated) | |
| Human PBMCs | LPS | TNF-α | Dose-dependent inhibition | ||
| Secoisolariciresinol Diglucoside (SDG) | Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | TNF-α, IL-6, IL-1β | Significant decrease | |
| Matairesinol | Sepsis-induced rat brain & LPS-stimulated microglia | LPS | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | |
| Lariciresinol | Animal models of inflammation | N/A | TNF-α, IL-6 | Decreased levels |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of lignans.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), human monocytic cells (THP-1), and microglial cells (BV-2).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test lignan for a specific period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., TNF-α, IL-1β).
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of the supernatant and Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
After another incubation and wash, add a substrate solution to develop a colorimetric signal.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Determine the cytokine concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38).
-
Lyse the treated cells to extract total protein or nuclear/cytoplasmic fractions.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Gene Expression Analysis (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound and other lignans are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Figure 1. A generalized experimental workflow for assessing the anti-inflammatory effects of lignans in vitro.
Figure 2. The inhibitory effect of this compound and other lignans on the NF-κB signaling pathway.
Figure 3. The modulatory effects of this compound and other lignans on the MAPK signaling pathway.
References
Unveiling the Potential of Arctiin: A Comparative Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Arctiin's performance against other NLRP3 inflammasome inhibitors, supported by experimental data and detailed protocols.
The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, IL-1β and IL-18, driving inflammatory processes. Consequently, the identification of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This compound, a lignan found in plants of the Asteraceae family, has emerged as a promising natural compound with demonstrated inhibitory effects on the NLRP3 inflammasome pathway. This guide provides a comprehensive validation of this compound's inhibitory effects, comparing its performance with other known NLRP3 inhibitors and offering detailed experimental protocols for its validation.
This compound vs. Alternatives: A Quantitative Comparison
This compound and its aglycone, Arctigenin, have been shown to effectively suppress NLRP3 inflammasome activation. While direct IC50 values for this compound in standardized NLRP3 inhibition assays are not widely reported, studies demonstrate significant inhibition of NLRP3 pathway components at micromolar concentrations. The following table provides a comparative overview of this compound and other well-characterized NLRP3 inflammasome inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Cell Type |
| This compound/Arctigenin | P2X7R / Fatty Acid Oxidation / NLRP3 ATPase | Inhibits upstream activation and downstream assembly of the inflammasome.[1][2][3] | Not widely reported; effective at 1-40 µM[4][5] | Macrophages, Microglia |
| MCC950 | NLRP3 (NACHT domain) | Directly binds to NLRP3, preventing its conformational change and activation. | ~7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) |
| OLT1177 (Dapansutrile) | NLRP3 (ATPase activity) | Inhibits NLRP3 ATPase activity, preventing inflammasome assembly. | ~1 µM | J774A.1 Macrophages |
| CY-09 | NLRP3 (ATP-binding site) | Covalently binds to the Walker A motif in the NACHT domain, inhibiting ATPase activity. | ~6 µM | Bone Marrow-Derived Macrophages (BMDMs) |
| Oridonin | NLRP3 (NACHT domain) | Covalently binds to Cys279, blocking the interaction between NLRP3 and NEK7. | ~0.5 µM | Bone Marrow-Derived Macrophages (BMDMs) |
| BAY 11-7082 | IKKβ / NLRP3 (ATPase activity) | Inhibits NF-κB activation (priming) and directly inhibits NLRP3 ATPase activity. | Not consistently reported for direct NLRP3 inhibition | Macrophages |
Experimental Protocols for Validating this compound's Inhibitory Effect
To validate the inhibitory effect of this compound on the NLRP3 inflammasome pathway, a series of in vitro experiments can be performed. Below are detailed protocols for key assays.
Cell Culture and Treatment
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used.
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-20 mM) and dilute to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM) in cell culture medium just before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
NLRP3 Inflammasome Activation and Inhibition Assay
This workflow outlines the steps to induce NLRP3 inflammasome activation and assess the inhibitory potential of this compound.
Western Blot Analysis
This protocol details the detection of key NLRP3 inflammasome proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-NLRP3 (1:1000)
-
Anti-ASC (1:1000)
-
Anti-Caspase-1 (p20) (1:1000)
-
Anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the secretion of mature cytokines.
-
Sample Collection: After treatment, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for human or mouse IL-1β and IL-18.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plates.
-
After incubation and washing steps, add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Signaling Pathways and this compound's Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation. This compound has been shown to interfere with this pathway at multiple points.
As illustrated, this compound can inhibit the NLRP3 inflammasome through various mechanisms, including:
-
Targeting the P2X7 Receptor: By binding to the P2X7R, this compound can block ATP-induced potassium efflux, a critical upstream event for NLRP3 activation.
-
Reducing Mitochondrial ROS: this compound has been shown to decrease the production of mitochondrial reactive oxygen species (mtROS), another key trigger for NLRP3 inflammasome assembly.
-
Inhibiting NLRP3 ATPase Activity: Evidence suggests that this compound can directly interfere with the ATPase activity of the NLRP3 protein, which is essential for its oligomerization and the formation of the active inflammasome complex.
-
Downregulating Fatty Acid Oxidation: Arctigenin, the aglycone of this compound, has been found to inhibit fatty acid oxidation in macrophages, a metabolic process linked to NLRP3 inflammasome activation.
Conclusion
This compound presents a compelling case as a multi-targeting inhibitor of the NLRP3 inflammasome pathway. While a direct comparison of its potency via standardized IC50 values with highly specific synthetic inhibitors like MCC950 is still needed, the existing body of evidence strongly supports its efficacy. Its ability to act on multiple upstream and downstream points of the activation cascade suggests a robust inhibitory profile. For researchers in immunology and drug development, this compound represents a valuable natural product scaffold for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a solid framework for further investigation and validation of this compound and its derivatives as potent modulators of NLRP3-mediated inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 4. The Ameliorative Effects of this compound and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Arctiin vs. Conventional Anti-Inflammatory Drugs: A Head-to-Head Comparison for Researchers
An objective analysis of the anti-inflammatory properties of the natural lignan Arctiin in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data.
In the quest for novel anti-inflammatory agents with improved safety profiles, natural compounds are under intense scrutiny. This compound, a lignan found in plants of the Arctium (burdock) genus, has demonstrated significant anti-inflammatory potential. This guide provides a head-to-head comparison of this compound with conventional anti-inflammatory drugs, including the NSAIDs ibuprofen and indomethacin, and the corticosteroid dexamethasone. The comparison is based on available preclinical data, focusing on the inhibition of key inflammatory mediators and the underlying signaling pathways.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB signaling pathway.[1][2][3][4] This crucial pathway regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, this compound effectively suppresses the production of key inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Prostaglandins: Prostaglandin E2 (PGE2).
Conventional anti-inflammatory drugs operate through distinct mechanisms. NSAIDs like ibuprofen and indomethacin primarily function by inhibiting COX enzymes, thereby blocking the production of prostaglandins. Corticosteroids such as dexamethasone have a broader mechanism, which includes the suppression of multiple inflammatory pathways and the reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.
Quantitative Comparison of In-Vitro Efficacy
Direct comparative studies providing IC50 values for this compound and conventional drugs under identical experimental conditions are limited. However, by compiling data from various preclinical studies, a comparative overview can be constructed. The following tables summarize the available quantitative data on the inhibitory effects of these compounds on key inflammatory markers.
Table 1: Inhibition of COX-2 and PGE2
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| This compound | COX-2 Protein Expression | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction (12.5-100 µg/ml) | |
| PGE2 Production | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction (12.5-100 µg/ml) | ||
| Ibuprofen | COX-2 | Human peripheral monocytes | 80 µM | |
| COX-1 | Human peripheral monocytes | 12 µM | ||
| Indomethacin | PGE2 Production | IL-1α-induced human synovial cells | 5.5 ± 0.1 nM | |
| COX-2 | Human peripheral monocytes | 0.31 µM | ||
| COX-1 | Human peripheral monocytes | 0.0090 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| This compound | TNF-α, IL-6, IL-1β Production | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction (12.5-100 µg/ml) | |
| Dexamethasone | TNF-α, IL-6 Production | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | |
| Indomethacin | TNF-α Production | LPS-stimulated RAW 264.7 cells | 143.7 µM |
Note: Specific IC50 values for Dexamethasone in this cell line were not available in the reviewed literature, though its inhibitory effect is well-documented.
In-Vivo Comparative Studies: this compound vs. Dexamethasone
A study on a murine model of atopic dermatitis provides direct in-vivo comparative data between this compound and Dexamethasone.
Table 3: In-Vivo Efficacy in a Murine Atopic Dermatitis Model
| Treatment | Dosage | Outcome | Reference |
| This compound | 25 mg/kg (i.p.) | Significantly alleviated clinical symptoms (scratching, dryness, lichenification) and reduced skin lesion scores. | |
| Dexamethasone | 1 mg/kg (i.p.) | Effectively alleviated clinical symptoms and reduced skin lesion scores. |
This study highlights that while a higher dose of this compound was required, it demonstrated a comparable therapeutic effect to the potent corticosteroid Dexamethasone in this model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a general experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
In-Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a conventional anti-inflammatory drug for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the supernatant are measured by ELISA.
-
Protein Expression (COX-2, iNOS): The expression levels of these enzymes in cell lysates are determined by Western blot analysis.
-
In-Vivo Murine Model of Atopic Dermatitis
This model is used to assess the efficacy of anti-inflammatory compounds in a skin inflammation context.
-
Animal Model: BALB/c mice are typically used.
-
Induction of Atopic Dermatitis-like Lesions: The dorsal skin of the mice is sensitized and challenged with a hapten, such as 2,4-dinitrochlorobenzene (DNCB), over a period of several weeks to induce skin inflammation.
-
Treatment: Mice are treated with this compound (e.g., 25 mg/kg, intraperitoneally), a conventional drug like Dexamethasone (e.g., 1 mg/kg, intraperitoneally), or a vehicle control.
-
Assessment of Inflammation:
-
Clinical Scoring: The severity of skin lesions (e.g., erythema, edema, excoriation, dryness) is scored visually.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness and inflammatory cell infiltration.
-
Measurement of Inflammatory Markers: Serum levels of IgE and the expression of pro-inflammatory cytokines in the skin tissue are measured.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by targeting the NF-κB signaling pathway, leading to the suppression of a wide range of pro-inflammatory mediators. While direct quantitative comparisons with conventional anti-inflammatory drugs are not always available under identical conditions, the existing data suggests that this compound is a potent inhibitor of inflammation. In-vivo studies further support its therapeutic potential, showing efficacy comparable to dexamethasone in a model of atopic dermatitis.
For researchers and drug development professionals, this compound represents a promising natural compound for the development of novel anti-inflammatory therapies. Its distinct mechanism of action compared to NSAIDs and its potential for a better safety profile warrant further investigation, particularly through well-designed, head-to-head comparative studies with a broader range of conventional anti-inflammatory agents. Future research should focus on establishing standardized experimental protocols to generate directly comparable quantitative data, which will be crucial for accurately positioning this compound within the landscape of anti-inflammatory therapeutics.
References
- 1. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunopharmacological potential of Arctium lappa L. in immune-mediated skin diseases: A critical review of experimental and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Arctiin: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Arctiin and its active metabolite, Arctigenin, across various species and disease models. The information presented herein is collated from preclinical studies to offer an objective overview of their performance and potential as therapeutic agents.
Executive Summary
This compound, a lignan found in plants of the Arctium species, and its aglycone metabolite, Arctigenin, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Preclinical evidence, gathered from in vitro studies on human and murine cell lines and in vivo studies in mice and rats, consistently indicates that Arctigenin is the more potent of the two compounds. This guide synthesizes the available quantitative data to facilitate a comparative analysis of their efficacy and highlights the key signaling pathways involved in their mechanisms of action.
Comparative Efficacy of this compound and Arctigenin
The therapeutic effects of this compound and Arctigenin have been evaluated in numerous preclinical models. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison of their potency.
Table 1: In Vitro Anticancer Activity of this compound and Arctigenin (IC50 values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Species | Reference |
| HL-60 | Human Leukemia | Arctigenin | < 0.26 (100 ng/mL) | Human | [1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Arctigenin | 0.787 (24h) | Human | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Arctigenin | 0.283 (24h) | Human | [3] |
| SK-BR-3 | Breast Cancer (ER-/HER2+) | Arctigenin | < 50 | Human | |
| MCF-7 | Breast Cancer (ER+) | Arctigenin | > 20 (24h) | Human | |
| HepG2 | Hepatocellular Carcinoma | Arctigenin | 1.99 (24h) | Human | |
| SMMC7721 | Hepatocellular Carcinoma | Arctigenin | > 10 (24h) | Human | |
| LNCaP | Prostate Cancer | Arctigenin | < 2 (48h) | Human | |
| LAPC-4 | Prostate Cancer | Arctigenin | < 2 (48h) | Human |
Note: The potency of this compound is generally lower than Arctigenin in vitro. Many studies directly investigate Arctigenin due to this compound's conversion to Arctigenin in vivo.
Table 2: In Vivo Anticancer Activity of Arctigenin
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| SCID Mice | Prostate Cancer (LAPC-4 xenograft) | Arctigenin (oral) | 50 mg/kg/day | 48% reduction in tumor volume | |
| SCID Mice | Prostate Cancer (LAPC-4 xenograft) | Arctigenin (oral) | 100 mg/kg/day | 67% reduction in tumor volume | |
| BALB/c Mice | Breast Cancer (4T1 orthotopic) | Arctigenin | Not specified | Increased survival, decreased tumor growth | |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Arctigenin | Not specified | Confirmed antitumor effect |
Table 3: In Vivo Anti-inflammatory and Neuroprotective Effects
| Animal Model | Disease Model | Compound | Dosage | Key Findings | Reference |
| Mice | DSS-induced Colitis | Arctigenin | Not specified | Reduced body weight loss, disease activity, and histological damage | |
| Mice | LPS-induced Systemic Inflammation | Arctigenin | Not specified | Suppressed blood IL-1β and TNF-α levels | |
| Rats | cBSA-induced Glomerulonephritis | This compound (oral) | 30, 60, 120 mg/kg/day | Decreased serum creatinine and BUN, reduced pro-inflammatory cytokines | |
| Rats | Rotenone-induced Parkinson's Disease | Arctigenin | 60 mg/kg | Improved motor activity, protected DA neurons, reduced oxidative stress and neuroinflammation | |
| Rats | Aluminum Chloride-induced Alzheimer's Disease | This compound (oral) | 25 mg/kg/day | Improved behavior and hippocampus structure, reduced inflammasome pathway markers | |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Arctigenin | Not specified | Limited cortical hyperactivity and ameliorated EAE symptoms |
Signaling Pathways Modulated by this compound and Arctigenin
This compound and Arctigenin exert their therapeutic effects by modulating multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation. The primary pathways identified are the PI3K/Akt, NF-κB, MAPK, and JAK/STAT pathways.
References
A Comparative Analysis of Arctiin Efficacy from Diverse Botanical Origins
For researchers, scientists, and professionals in drug development, understanding the nuances of active pharmaceutical ingredients from various natural sources is paramount. This guide provides a comprehensive comparison of Arctiin, a lignan with significant therapeutic potential, isolated from its primary botanical sources. We delve into a comparative analysis of its yield and discuss its biological efficacy, supported by experimental data and detailed protocols.
This compound, a prominent lignan glucoside, has garnered substantial interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. While its aglycone, arctigenin, is often the active form, the natural abundance and stability of this compound make it a key target for extraction and pharmaceutical development. This guide focuses on the comparative aspects of this compound derived from its most common botanical sources: Arctium lappa (Burdock), Forsythia suspensa, Saussurea involucrata, and various Centaurea species.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different plant species and even within the same species due to factors such as geographical location, climate, and harvest time. The following table summarizes the reported this compound content from various botanical sources, providing a quantitative basis for comparison.
| Botanical Source | Plant Part | This compound Content (mg/g Dry Weight unless otherwise noted) | Reference |
| Arctium lappa | Fruit | 29 ± 24 | [1] |
| Arctium minus | Fruit | 16 ± 11 | [1] |
| Arctium tomentosum | Fruit | Data not consistently reported, but present | [1] |
| Forsythia suspensa | Fruit | 0.36% (as arctigenin) | [2] |
| Saussurea involucrata | Whole Plant | 0.05 - 1.62 | [3] |
| Saussurea medusa | Seed | 7.329 ± 0.360 | |
| Centaurea sclerolepis | Seed | 1.6% (yield of pure this compound) | |
| Centaurea species | General | Present, but generally lower than in Arctium lappa |
Note: Direct comparison of these values should be approached with caution due to variations in analytical methods, sample preparation, and the specific cultivars or ecotypes studied.
Biological Efficacy of this compound
While the botanical source can influence the yield and purity of extracted this compound, the intrinsic biological activity of the purified compound is expected to be consistent. The efficacy of this compound is primarily attributed to its biotransformation to arctigenin, which interacts with various cellular signaling pathways.
Anti-inflammatory Activity
This compound and its aglycone, arctigenin, have demonstrated potent anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. One of the key mechanisms is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Arctigenin inhibits the NF-κB pathway, reducing inflammation.
Anticancer Activity
This compound has shown promise in cancer therapy by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines. A key pathway implicated in its anticancer effects is the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Caption: Arctigenin's anticancer effect via PI3K/Akt pathway inhibition.
Experimental Protocols
The following are generalized experimental protocols for the extraction, purification, and analysis of this compound from botanical sources. Specific parameters may need to be optimized based on the plant material and desired purity.
Extraction of this compound from Arctium lappa Fruits
-
Grinding: Dry the fruits of Arctium lappa at 40-50 °C and grind them into a fine powder.
-
Soxhlet Extraction: Place the powdered material in a Soxhlet apparatus and extract with methanol or 80% ethanol for 6-8 hours.
-
Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. This compound will remain predominantly in the aqueous or ethyl acetate fraction depending on the specific conditions.
Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel or a polyamide resin, equilibrated with a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane to ethyl acetate, followed by ethyl acetate to methanol).
-
Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Pool the fractions containing pure this compound and evaporate the solvent. Further purification can be achieved by recrystallization or semi-preparative HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Quantification: Use a calibration curve generated from a certified this compound standard.
Experimental Workflow
The overall process from plant material to purified this compound and subsequent bioactivity assessment follows a structured workflow.
Caption: Workflow from botanical source to efficacy analysis of this compound.
Conclusion
This guide provides a comparative overview of this compound from its principal botanical sources. While Arctium lappa fruits are a particularly rich source, other plants like Saussurea and Centaurea species also represent viable, and in some cases high-yield, alternatives. The biological efficacy of purified this compound is consistent across sources and is mediated by its influence on key signaling pathways such as NF-κB and PI3K/Akt. The provided experimental protocols offer a foundation for the extraction, purification, and analysis of this promising therapeutic compound. For drug development professionals, a thorough understanding of these comparative aspects is crucial for optimizing sourcing, extraction, and ultimately, the therapeutic application of this compound.
References
- 1. Comparison of Metabolic Profiles of Fruits of Arctium lappa, Arctium minus, and Arctium tomentosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating Published Findings on Arctiin's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the anticancer properties of arctiin, a lignan found in plants of the Arctium (burdock) genus. It aims to facilitate the replication of key experiments by presenting quantitative data from various studies in a standardized format, offering detailed experimental protocols, and visualizing the molecular pathways involved.
Comparative Efficacy of this compound Across Cancer Models
This compound has demonstrated anticancer effects in a variety of preclinical models. The following tables summarize the quantitative data from key studies, providing a comparative overview of its potency and therapeutic effects.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Hepatocellular Carcinoma | HepG2 | 4.74 nM | 24 hours | [1] |
| Hepatocellular Carcinoma | Hep3B | 59.27 nM | 24 hours | [1] |
| Cervical Cancer | HeLa | No significant cytotoxic effects up to 80 µM | Not specified | [2] |
| Cervical Cancer | SiHa | No significant cytotoxic effects up to 80 µM | Not specified | [2] |
Note: One study indicated that arctigenin, the aglycone of this compound, showed significant inhibition of HL-60 (human blood cancer cells) proliferation with an IC50 of less than 100 ng/mL[3].
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Ehrlich Solid Carcinoma (ESC) | Sprague Dawley rats | 30 mg/kg/day (oral) | 3 weeks | Decreased tumor volume and weight; increased mean survival time. | |
| Hepatocellular Carcinoma (HepG2 xenograft) | BALB/c nude mice | 1 mg/kg or 10 mg/kg | 30 days | Decreased tumor growth. |
Key Signaling Pathways Targeted by this compound
Published research indicates that this compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, inflammation, and metastasis.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt pathway, which is frequently overactive in cancer and plays a crucial role in cell growth, proliferation, and survival. In cervical cancer cells, this compound treatment led to a significant reduction in phosphoinositide 3-kinase (PI3K) and the phosphorylation of Akt. This inhibition is linked to the suppression of S100A4, a protein associated with cancer cell migration and invasion.
Caption: this compound's inhibition of the PI3K/Akt pathway in cervical cancer.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is another key protein in cancer development, regulating genes involved in proliferation, survival, and angiogenesis. This compound has been found to suppress STAT3 activation. In a study on Ehrlich solid carcinoma, this compound treatment significantly reduced both the gene expression and protein levels of STAT3. This inhibition, in turn, affects downstream targets like VEGF and cyclin D1, which are crucial for tumor growth and angiogenesis.
Caption: this compound's inhibitory effect on the STAT3 signaling pathway.
TLR4/NLRP3 Inflammasome Pathway
This compound has also been shown to suppress inflammation and tumor cell migration by inhibiting the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome pathways. In rats with Ehrlich solid carcinoma, treatment with this compound significantly reduced the expression of TLR4 and NLRP3. These pathways are involved in the activation of pro-inflammatory cytokines, which contribute to tumorigenesis.
Caption: this compound's suppression of the TLR4/NLRP3 inflammasome pathway.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for assessing the effects of this compound on cervical cancer cell viability.
-
Cell Seeding: Plate HeLa and SiHa cells in 96-well plates at a suitable density.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, and 80 µM) for a specified duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Western Blotting
This protocol is for assessing the protein expression levels of key signaling molecules, as described in studies on cervical cancer.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-Akt, S100A4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
In Vivo Tumor Xenograft Model
This protocol is based on the study of this compound's effect on Ehrlich Solid Carcinoma in rats.
-
Animal Model: Use appropriate animal models, such as Sprague Dawley rats or BALB/c nude mice.
-
Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 2 x 10^6 Ehrlich ascites carcinoma cells) intramuscularly into the hind limb of the animals.
-
Treatment Initiation: After a palpable tumor has formed (e.g., 8 days post-injection), randomize the animals into control and treatment groups.
-
This compound Administration: Administer this compound orally via gavage at a predetermined dose (e.g., 30 mg/kg) daily for the duration of the study (e.g., 3 weeks). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 3 days) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
Survival Analysis: Monitor the animals for survival and record the date of death to calculate the mean survival time.
-
Histological and Molecular Analysis: Tissues can be collected for further analysis, such as hematoxylin/eosin staining, electron microscopy, and measurement of gene and protein expression of target molecules.
Experimental Workflow Overview
Caption: General workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Frontiers | Arctigenin Inhibits Liver Cancer Tumorigenesis by Inhibiting Gankyrin Expression via C/EBPα and PPARα [frontiersin.org]
- 2. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Arctiin vs. its aglycone Arctigenin: which is more potent in colitis models?
Extensive preclinical evidence indicates that arctigenin, the aglycone of arctiin, is significantly more potent in ameliorating experimental colitis. A head-to-head comparison in a dextran sulfate sodium (DSS)-induced colitis mouse model revealed that arctigenin, but not its glycoside precursor this compound, was the primary active component responsible for the anti-inflammatory effects of Arctium lappa L. fruit.[1][2] Arctigenin treatment markedly reduced disease activity index scores, prevented body weight loss, and attenuated histological damage in the colon, with an efficacy comparable or even superior to the standard-of-care drug mesalazine.[1][2]
Arctigenin exerts its anti-colitic effects through multiple intricate signaling pathways. A key mechanism involves the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1] Additionally, arctigenin has been shown to inhibit the differentiation of pro-inflammatory Th1 and Th17 cells via the mTORC1 pathway. Further studies have elucidated its role in suppressing the NLRP3 inflammasome, a critical component of the innate immune system, through the activation of SIRT1. In contrast, while this compound has been noted for some anti-inflammatory properties in other contexts, it shows minimal efficacy in colitis models.
Quantitative Comparison of this compound and Arctigenin in DSS-Induced Colitis
The following table summarizes the key findings from a comparative study evaluating the effects of this compound and arctigenin in a DSS-induced colitis mouse model.
| Parameter | DSS Control Group | This compound-Treated Group | Arctigenin-Treated Group |
| Body Weight Loss (%) | Significant Loss | No significant improvement vs. DSS | Significant reduction in loss |
| Disease Activity Index (DAI) | High | No significant improvement vs. DSS | Significantly reduced |
| Histological Damage | Severe | No significant improvement vs. DSS | Significantly attenuated |
| Myeloperoxidase (MPO) Activity | High | - | Significantly reduced |
| Macrophage Infiltration (CD68+) | High | - | Significantly reduced |
Data synthesized from a study directly comparing this compound and arctigenin in a DSS-induced colitis model.
Experimental Methodologies
The primary model utilized in these studies is the dextran sulfate sodium (DSS)-induced colitis model in mice, which mimics human ulcerative colitis.
DSS-Induced Colitis Protocol:
-
Animal Model: C57BL/6 or BALB/c mice are typically used.
-
Induction of Colitis: Mice are administered 2.0-5% (w/v) DSS in their drinking water for 7-8 consecutive days.
-
Treatment: Arctigenin (e.g., 20 mg/kg per day) or this compound is administered, often via intraperitoneal injection or oral gavage, concurrently with or prior to DSS administration.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured as an indicator of inflammation; a shorter colon is indicative of more severe colitis.
-
Histological Analysis: Colon tissue is stained with hematoxylin and eosin (H&E) to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon tissue.
-
Signaling Pathways Modulated by Arctigenin in Colitis
Arctigenin's potent anti-inflammatory effects in colitis models are attributed to its ability to modulate several key signaling pathways.
1. Inhibition of NF-κB and MAPK Pathways:
Caption: Arctigenin inhibits the phosphorylation of MAPKs and prevents the degradation of IκBα, thereby suppressing NF-κB activation and the subsequent inflammatory response.
2. Regulation of Th1/Th17 Differentiation via mTORC1:
Caption: Arctigenin suppresses the differentiation of pro-inflammatory Th1 and Th17 cells by inhibiting the mTORC1 pathway and subsequent phosphorylation of STAT4 and STAT3.
3. Suppression of the NLRP3 Inflammasome via SIRT1:
Caption: Arctigenin activates SIRT1, which in turn suppresses the NLRP3 inflammasome, leading to reduced caspase-1 activation and maturation of IL-1β.
References
Independent Validation of Arctiin's Neuroprotective Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective claims of Arctiin, a lignan found in the plant Arctium lappa, with established therapeutic agents for neurodegenerative diseases. The information presented is based on available preclinical data from various animal models of neurodegeneration.
Executive Summary
This compound and its aglycone, Arctigenin, have demonstrated promising neuroprotective effects in preclinical studies targeting Alzheimer's disease, Parkinson's disease, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The primary mechanisms of action appear to be centered around anti-inflammatory and antioxidant pathways, including the modulation of signaling cascades such as TLR4/NLRP3 and P2X7R/NLPR3. While direct head-to-head comparative studies with established drugs are limited, this guide provides an indirect comparison of their efficacy in relevant animal models.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the quantitative data from studies on this compound/Arctigenin and comparator drugs in various neurodegenerative disease models.
Table 1: Efficacy of this compound and Arctigenin in an Alzheimer's Disease Rat Model
| Compound | Dosage | Animal Model | Key Findings | Reference |
| This compound | 25 mg/kg/day (oral) | Aluminum chloride-induced Alzheimer's-like model in rats | - Significant improvement in behavioral tests. - Reduced expression of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2.[1][2][3] | [1][2] |
| Arctigenin | Not specified in snippet | APP/PS1 transgenic AD model mice | - Decreased Aβ40 and Aβ42 content in the hippocampus and cortex. - Reduced BACE1 protein level. |
Table 2: Efficacy of Memantine in Alzheimer's Disease Mouse Models
| Compound | Dosage | Animal Model | Key Findings | Reference |
| Memantine | 10 mg/kg/day (i.p.) for 30 days | 5XFAD mice (6-7 months old) | - Reversed memory impairments in contextual fear conditioning and Y-maze tasks. - No effect on soluble Aβ oligomer or total Aβ42 levels. | |
| Memantine | Not specified in snippet | 3xTg-AD mice | - Significantly reduced levels of soluble Aβ1-42 in the mild pathology group. - Significantly reduced levels of insoluble Aβ1-40 in the severe pathology group. |
Table 3: Efficacy of Arctigenin in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Compound | Dosage | Animal Model | Key Findings | Reference |
| Arctigenin | 5 and 10 mg/kg/day (i.p.) | MOG35-55-induced EAE in C57BL/6 mice | - Significant reduction in mean daily clinical scores. - Delayed onset of clinical symptoms. | |
| Arctigenin | 10 mg/kg/day (i.p.) | MOG35-55-induced EAE in C57BL/6 mice | - Cumulative clinical score significantly lower than vehicle-treated mice (22.00 ± 4.07 vs. 40.55 ± 6.42). |
Table 4: Efficacy of L-DOPA in a Parkinson's Disease Rat Model
| Compound | Dosage | Animal Model | Key Findings | Reference |
| L-DOPA | 5 and 10 mg/kg | 6-OHDA-lesioned rats | - Dose-dependent reduction in motor and exploratory activity (ambulation, head and shoulder movements). | |
| L-DOPA | 12 mg/kg/day for 10 days | 6-OHDA-lesioned rats | - Chronic treatment reduced basal serotonin release and metabolism. |
Table 5: Efficacy of Riluzole in Amyotrophic Lateral Sclerosis (ALS) Mouse Models
| Compound | Dosage | Animal Model | Key Findings | Reference |
| Riluzole | 22 mg/kg in drinking water | SOD1G93A, TDP-43A315T, and FUS (1-359) transgenic mice | - No significant benefit on lifespan or motor performance. | |
| Riluzole | Dose-ranging study | Transgenic mouse model of familial ALS (mutant human Cu,Zn SOD) | - Significantly preserved motor function as assessed by nightly running in a wheel. |
Experimental Protocols
Induction of Alzheimer's Disease-like Model in Rats
An Alzheimer's disease-like condition was induced in rats by daily intraperitoneal injections of 70 mg/kg of aluminum chloride for six weeks. Following the induction period, the animals were treated with the test compounds.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE was induced in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin was administered intraperitoneally on the day of immunization and 48 hours later to facilitate the development of the disease. Clinical signs were scored daily.
Quantification of Microglial Activation
Microglial activation can be quantified through immunohistochemical staining of brain tissue sections with antibodies against markers such as Iba1 (ionized calcium-binding adapter molecule 1) and CD68. Quantification methods include:
-
Morphological Analysis: Assessing changes in microglia morphology from a ramified (resting) to an amoeboid (activated) state.
-
Cell Counting: Determining the number of Iba1-positive cells in a specific brain region.
-
Staining Intensity: Measuring the intensity of the Iba1 or CD68 signal.
Signaling Pathways and Experimental Workflows
References
- 1. Therapeutic Effects of this compound on Alzheimer's Disease-like Model in Rats by Reducing Oxidative Stress, Inflammasomes and Fibrosis - Almeaqli - Current Alzheimer Research [medjrf.com]
- 2. Therapeutic Effects of this compound on Alzheimer's Disease-like Model in Rats by Reducing Oxidative Stress, Inflammasomes and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Arctiin Extraction Methodologies for Enhanced Efficiency
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide evaluating the efficiency of various Arctiin extraction methods has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of conventional and modern extraction techniques, supported by experimental data, to facilitate the selection of the most effective method for isolating this bioactive compound from Arctium lappa L. (burdock).
This compound, a prominent lignan found in burdock, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. The efficiency of its extraction is a critical factor for its application in research and pharmaceutical development. This guide delves into a side-by-side comparison of Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and the conventional Soxhlet extraction.
Comparative Efficiency of this compound Extraction Methods
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. The following table summarizes the quantitative data from various studies, providing a comparative overview of the different techniques. It is important to note that direct comparison can be challenging due to variations in the starting material, solvent systems, and experimental conditions across different studies.
| Extraction Method | Solvent | Key Parameters | Yield of this compound | Purity | Recovery | Noteworthy Remarks |
| Microwave-Assisted Extraction (MAE) | 40% Methanol | Power: 500 W; Time: 200 s; Solid-to-Liquid Ratio: 1:15 g/mL; Three extraction cycles | 122.3 mg from 500 mg of crude extract | 98.46% | 94.3% | A rapid and efficient method for obtaining high-purity this compound.[1][2] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol as co-solvent | Temperature: 353.15 K (80°C); Pressure: 15 MPa | 6.09% (total extract yield from leaves) | Not specified for this compound | Not specified | Considered a green and efficient method, but specific data on this compound yield and purity is limited. The reported yield is for the total extract from Arctium lappa leaves.[3] |
| Enzyme-Assisted Extraction | Water and Ethanol | Enzyme: β-glucosidase (1.4%); Ultrasound Time: 25 min; Temperature: 45°C | Focuses on the conversion of this compound to Arctigenin, with a reported yield of 19.51 mg/g of Arctigenin. | 99.33% (Arctigenin) | Not specified | Primarily used for producing Arctigenin, the aglycone of this compound, which has different bioavailability and activity.[4][5] |
| Soxhlet Extraction | Chloroform | Time: 3 hours; Temperature: 30°C | Data not directly comparable. Often used as a baseline for comparison with modern techniques. | Not specified | Not specified | A conventional and exhaustive method, but often requires longer extraction times and larger solvent volumes. |
| Ultrasound-Assisted Extraction (UAE) | Water or Ethanol | Varies depending on the study. Often combined with other methods like enzyme-assisted extraction. | Data on direct this compound yield is limited. Studies often focus on related compounds like chlorogenic acid and cynarin. | Not specified | Not specified | A green and efficient method, but its specific effectiveness for this compound extraction requires more direct comparative studies. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key extraction methods discussed.
Microwave-Assisted Extraction (MAE)
The optimal conditions for MAE of this compound from Fructus Arctii were determined through an orthogonal test design.
-
Sample Preparation: Powdered and sieved (50-mesh screen) dried Fructus Arctii is used as the starting material.
-
Extraction Parameters:
-
Solvent: 40% Methanol in water.
-
Microwave Power: 500 W.
-
Solid-to-Liquid Ratio: 1:15 (g/mL).
-
Extraction Time: 200 seconds.
-
Number of Extractions: Three cycles.
-
-
Procedure: The sample is mixed with the solvent and subjected to microwave irradiation under the specified conditions.
-
Post-Extraction: The extract is filtered and concentrated to dryness using a rotary evaporator under reduced pressure.
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that utilizes supercritical fluids, most commonly CO₂, as the solvent.
-
Sample Preparation: Dried and ground plant material (e.g., Arctium lappa leaves) is used.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon Dioxide (CO₂).
-
Co-solvent: Ethanol.
-
Temperature: Varied between 313.15 K and 353.15 K (40°C to 80°C).
-
Pressure: Varied between 15 MPa and 25 MPa.
-
-
Procedure: The sample is placed in an extraction vessel, and supercritical CO₂ with the ethanol co-solvent is passed through the sample matrix.
-
Post-Extraction: The pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds. The extract is then collected.
Enzyme-Assisted Extraction
This method often incorporates ultrasound to enhance the enzymatic hydrolysis of this compound to Arctigenin.
-
Sample Preparation: Pretreated and powdered (60 mesh) Fructus Arctii is used.
-
Enzymatic Hydrolysis:
-
Enzyme: β-D-Glucosidase (1.4% concentration).
-
Solvent: Water.
-
Ultrasound: Applied for 25 minutes at a temperature of 45°C.
-
-
Extraction:
-
Following enzymatic hydrolysis, 90% ethanol is added to the solution.
-
-
Procedure: The powdered sample is mixed with water and β-glucosidase and subjected to ultrasonication. After the specified time and temperature, ethanol is added to extract the resulting Arctigenin.
-
Post-Extraction: The solution is filtered, and the solvent is evaporated to obtain the crude extract. Further purification can be performed using silica gel chromatography.
Soxhlet Extraction
A traditional method used for the exhaustive extraction of compounds from solid materials.
-
Sample Preparation: Dried and powdered plant material is placed in an extraction thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is connected to a flask containing the extraction solvent and a condenser.
-
Extraction Process:
-
Solvent: Chloroform or other suitable organic solvents.
-
The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips onto the sample in the thimble.
-
The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted compounds.
-
This cycle is repeated multiple times to ensure exhaustive extraction.
-
-
Post-Extraction: The solvent in the flask, now containing the extracted this compound, is concentrated to yield the crude extract.
Visualizing the Process and Pathways
To provide a clearer understanding of the experimental workflow and the biological activity of this compound, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the extraction and purification of this compound from plant material.
Caption: this compound's inhibitory effects on key inflammatory signaling pathways.
This compound has been shown to modulate several key signaling pathways involved in inflammation. It exerts its anti-inflammatory effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. By targeting these pathways, this compound can suppress the production of pro-inflammatory cytokines and mediators, highlighting its therapeutic potential.
This guide serves as a valuable resource for optimizing the extraction of this compound, thereby advancing research into its therapeutic applications. The detailed protocols and comparative data will aid in the development of efficient and scalable extraction processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into this compound Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hielscher.com [hielscher.com]
- 5. researchgate.net [researchgate.net]
The Efficacy of Arctiin in Glomerulonephritis: A Comparative Analysis with Curcumin, Resveratrol, and Quercetin
For Immediate Release
Shanghai, China – November 25, 2025 – In the landscape of natural compounds investigated for the treatment of glomerulonephritis, a condition characterized by inflammation of the glomeruli in the kidneys, Arctiin has demonstrated significant therapeutic potential. This guide provides a comparative analysis of this compound's efficacy against other prominent natural compounds—Curcumin, Resveratrol, and Quercetin—supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals actively seeking alternative or complementary therapies for this complex renal disease.
Glomerulonephritis can lead to acute or chronic kidney disease, and while current treatments often involve immunosuppressants with potential side effects, research into phytocompounds offers promising avenues for safer and more targeted interventions.[1][2] This report synthesizes findings from various animal model studies to facilitate an objective comparison of these natural compounds' performance.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters of this compound, Curcumin, Resveratrol, and Quercetin in animal models of glomerulonephritis. It is important to note that the experimental models and conditions may vary between studies, which should be taken into consideration when comparing the data directly.
Table 1: Effect of Natural Compounds on Renal Function Markers
| Compound | Animal Model | Dosage | Duration | Change in Proteinuria | Change in Serum Creatinine | Change in Blood Urea Nitrogen (BUN) |
| This compound | Cationic Bovine Serum Albumin (cBSA)-induced glomerulonephritis in rats | 30, 60, 120 mg/kg/day (oral) | 3 weeks | Marked decrease | Marked decrease | Marked decrease[1] |
| Curcumin | Anti-glomerular basement membrane (GBM)-induced nephritis in mice | Not specified (oral gavage) | Not specified | Reduced | Reduced | Reduced[2][3] |
| Resveratrol | Anti-rat kidney glomerular basement membrane antiserum-induced nephritis in rats | 5 mg/day/100g body weight (oral) | 14 days | Suppressed | Not specified | Not specified |
| Quercetin | Adenine-induced chronic kidney disease in rats | 5, 10 mg/kg/day (oral) | Not specified | Reduced protein-to-creatinine ratio | Reduced | Reduced |
Table 2: Effect of Natural Compounds on Inflammatory and Oxidative Stress Markers
| Compound | Key Inflammatory Markers | Key Oxidative Stress Markers |
| This compound | Decreased IL-6 and TNF-α; Suppressed NF-κB p65 DNA binding activity | Reduced Malondialdehyde (MDA); Enhanced Superoxide Dismutase (SOD) activity |
| Curcumin | Reduced activation of NF-κB, MAPK, AKT pathways | Not specified |
| Resveratrol | Not specified | Not specified |
| Quercetin | Reduced kidney inflammation | Increased urine antioxidants |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
This compound Study Protocol:
-
Animal Model: Male Wistar rats.
-
Induction of Glomerulonephritis: Cationic bovine serum albumin (cBSA) was administered to induce membranous glomerulonephritis.
-
Treatment Groups:
-
Normal control group.
-
Model control group (cBSA-induced).
-
This compound-treated groups (30, 60, and 120 mg/kg/day, administered orally).
-
-
Duration: 3 weeks.
-
Key Parameters Measured: 24-hour urine protein, serum creatinine (Scr), blood urea nitrogen (BUN), endogenous creatinine clearance rate (ECcr), renal histology, kidney malondialdehyde (MDA) levels, superoxide dismutase (SOD) activity, and nuclear factor-kappaB (NF-κB) p65 DNA binding activity.
Curcumin Study Protocol:
-
Animal Model: Female anti-GBM 129/svj mice (for acute kidney injury model) and female MRL.lpr mice (for chronic kidney disease model).
-
Induction of Glomerulonephritis: Anti-glomerular basement membrane (GBM) serum was used to induce acute nephritis. The MRL.lpr mice spontaneously develop a lupus-like disease with glomerulonephritis.
-
Treatment Groups:
-
Placebo-treated group.
-
Curcumin-treated group (dosage and administration details not fully specified in the abstract).
-
-
Duration: Two months for the chronic model.
-
Key Parameters Measured: 24-hour proteinuria, BUN, serum creatinine, glomerulonephritis score, crescent formation, tubulointerstitial disease, renal infiltration by lymphocytes, and activation of NF-κB, MAPK, and AKT pathways.
Resveratrol Study Protocol:
-
Animal Model: Rats.
-
Induction of Glomerulonephritis: Intravenous injection of anti-rat kidney glomerular basement membrane rabbit antiserum.
-
Treatment Groups:
-
Normal control group.
-
Nephritic control group.
-
Resveratrol-treated group (5 mg/day/100 g body weight, oral intubation).
-
-
Duration: 14 days.
-
Key Parameters Measured: Urinary protein excretion, serum albumin concentration, serum triglycerides, and cholesterol.
Quercetin Study Protocol:
-
Animal Model: Rats.
-
Induction of Chronic Kidney Disease: Adenine-induced.
-
Treatment Groups:
-
Normal group.
-
Untreated model group.
-
Quercetin-treated groups (5 mg/kg and 10 mg/kg).
-
-
Key Parameters Measured: Serum creatinine, BUN, urinary uric acid, urine protein-to-creatinine ratio, and renal histopathology.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural compounds in glomerulonephritis are attributed to their modulation of specific signaling pathways involved in inflammation and oxidative stress.
This compound's Mechanism of Action: this compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway. By inhibiting the activation and nuclear translocation of NF-κB, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: this compound inhibits the NF-κB signaling pathway.
Curcumin's Mechanism of Action: Curcumin also demonstrates potent anti-inflammatory properties by inhibiting the NF-κB pathway. Additionally, it has been shown to modulate other signaling cascades, including the MAPK and AKT pathways, which are involved in cell proliferation and survival.
Caption: Curcumin inhibits multiple inflammatory pathways.
Resveratrol's Mechanism of Action: Resveratrol is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular regulation, including inflammation and longevity. By activating SIRT1, Resveratrol can deacetylate and thereby inhibit the activity of pro-inflammatory transcription factors like NF-κB.
Caption: Resveratrol activates SIRT1 to suppress inflammation.
Quercetin's Mechanism of Action: Quercetin's protective effects in the kidney are partly attributed to its ability to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Additionally, Quercetin has been shown to inhibit the TGF-β signaling pathway, which is involved in fibrosis and glomerulosclerosis.
Caption: Quercetin modulates Nrf2 and TGF-β pathways.
Conclusion
This compound, Curcumin, Resveratrol, and Quercetin all demonstrate promising therapeutic potential in experimental models of glomerulonephritis. While all four compounds exhibit anti-inflammatory and renoprotective effects, their primary mechanisms of action appear to differ, targeting various key signaling pathways. This compound and Curcumin show significant efficacy in reducing proteinuria and improving renal function markers, primarily through the inhibition of the NF-κB pathway. Resveratrol's effects are linked to the activation of SIRT1, while Quercetin's benefits are associated with the Nrf2 and TGF-β pathways.
Direct comparative studies under standardized experimental conditions are warranted to definitively establish the relative efficacy of these compounds. However, the existing data strongly support the continued investigation of these natural products as potential therapies for glomerulonephritis, offering multiple targets for intervention in this complex disease. Further research, including clinical trials, is necessary to translate these preclinical findings into effective treatments for patients.
References
Evaluating the Synergistic Potential of Arctiin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Arctiin with Other Compounds
This compound, a lignan found in plants of the Asteraceae family, notably in burdock root (Arctium lappa), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. While its standalone efficacy is well-documented, emerging research highlights its potential to act synergistically with other therapeutic agents, enhancing clinical outcomes and potentially reducing required dosages and associated side effects. This guide provides an objective comparison of this compound's synergistic effects with various compounds, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.
Synergistic Effects of this compound in Oncology
While much of the research on the synergistic anti-cancer effects of Arctium lappa lignans has focused on its aglycone, arctigenin, the potential for this compound to enhance the efficacy of conventional chemotherapeutic agents is an area of active investigation. Studies on arctigenin provide a strong rationale for exploring similar combinations with this compound.
Combination with Platinum-Based Drugs (e.g., Cisplatin)
Arctigenin has been shown to enhance the chemosensitivity of cancer cells to cisplatin. This synergistic effect is attributed to the inhibition of the STAT3 signaling pathway, which is often constitutively activated in cancer cells and contributes to cisplatin resistance. By suppressing STAT3 phosphorylation and nuclear translocation, arctigenin promotes cisplatin-induced apoptosis[1].
Combination with Anthracyclines (e.g., Doxorubicin)
In breast cancer cells, particularly doxorubicin-resistant lines, arctigenin has demonstrated a synergistic cytotoxic effect when combined with doxorubicin. The combination leads to increased intracellular doxorubicin accumulation by downregulating the expression of the multidrug resistance protein 1 (MDR1). This enhanced drug uptake, coupled with the induction of G2/M cell cycle arrest via inhibition of the Cyclin D1/CDK4/RB pathway, results in necrotic cell death[2]. The combination index (CI) values for arctigenin and doxorubicin co-treatment in MDA-MB-231 human triple-negative breast cancer cells were consistently below 1, indicating a synergistic interaction[3].
Combination with Plant-Derived Polyphenols (e.g., Quercetin)
The combination of arctigenin and quercetin has been found to synergistically inhibit the proliferation of prostate cancer cells. This effect is more pronounced in androgen receptor (AR) wild-type cells. The synergistic action is mediated through the significant inhibition of both the AR and PI3K/Akt signaling pathways. Furthermore, the combination has been observed to downregulate the expression of oncogenic microRNAs such as miR-21, miR-19b, and miR-148a[4][5].
Table 1: Synergistic Effects of Arctigenin (Aglycone of this compound) with Anti-Cancer Agents
| Combination | Cell Line | Key Findings | Signaling Pathways | Reference |
| Arctigenin + Cisplatin | Various cancer cells | Enhanced sensitivity to cisplatin-induced apoptosis. | Inhibition of STAT3 phosphorylation and nuclear translocation. | |
| Arctigenin + Doxorubicin | MDA-MB-231 (Breast Cancer) | Synergistic cytotoxicity (CI < 1), increased intracellular doxorubicin. | Downregulation of MDR1, inhibition of Cyclin D1/CDK4/RB pathway. | |
| Arctigenin + Quercetin | LAPC-4, LNCaP (Prostate Cancer) | Synergistic inhibition of cell proliferation. | Inhibition of AR and PI3K/Akt pathways, downregulation of onco-miRs. |
Synergistic Effects of this compound in Infectious Diseases
A notable area where this compound has demonstrated clear synergistic effects is in the treatment of viral infections, particularly influenza.
Combination with Oseltamivir (Tamiflu)
In a study on mice infected with influenza A virus, the combination of orally administered this compound and oseltamivir resulted in a significant reduction in virus yields in both bronchoalveolar lavage fluids and the lungs compared to treatment with either agent alone. This suggests that this compound can enhance the efficacy of standard antiviral medications. Furthermore, oral treatment with this compound in immunocompromised mice did not lead to the development of resistant virus strains, a significant advantage over oseltamivir monotherapy which induced resistance in 50% of cases. The proposed mechanism involves this compound interfering with the early stages of viral replication, complementing the neuraminidase-inhibiting action of oseltamivir. Another study on H9N2 avian influenza virus suggests that this compound's anti-inflammatory effects, mediated through the activation of the Nrf2/HO-1 signaling pathway and subsequent blockade of RIG-I/JNK MAPK signaling, contribute to its antiviral activity.
Table 2: Synergistic Effects of this compound with Antiviral Agents
| Combination | Disease Model | Key Findings | Potential Signaling Pathways | Reference |
| This compound + Oseltamivir | Influenza A Virus (in vivo) | Significantly reduced viral yields compared to monotherapy; prevented the emergence of resistant strains. | Interference with early viral replication; activation of Nrf2/HO-1 and inhibition of RIG-I/JNK MAPK signaling. |
Experimental Protocols
Cell Viability and IC50 Determination: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the combination compound, and their combination for 24, 48, or 72 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Analysis of Synergism: Combination Index (CI) Method
The Chou-Talalay method is widely used to quantify the nature of drug interactions.
-
Dose-Effect Curves: Generate dose-effect curves for each compound individually and for the combination at a constant ratio.
-
Calculation of CI: The Combination Index (CI) is calculated using software like CompuSyn. The CI value provides a quantitative measure of the interaction:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the compounds of interest for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Investigation of Signaling Pathways: Western Blotting
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in relevant signaling pathways.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, MDR1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizing the Mechanisms of Action
Experimental Workflow for Evaluating Synergy
Caption: A typical workflow for assessing the synergistic effects of this compound in vitro.
Arctigenin and Doxorubicin Synergy in Breast Cancer
Caption: Arctigenin enhances doxorubicin efficacy by inhibiting the MDR1 efflux pump.
This compound and Oseltamivir Synergy in Influenza
Caption: this compound and Oseltamivir synergistically inhibit influenza virus at different stages of its lifecycle.
Conclusion
The available evidence strongly suggests that this compound and its aglycone, arctigenin, hold significant promise as synergistic partners in combination therapies. In oncology, the ability to overcome drug resistance and enhance the efficacy of conventional chemotherapeutics like doxorubicin and cisplatin warrants further investigation, with a particular need for studies focusing specifically on this compound. In the realm of infectious diseases, the synergistic effect of this compound with oseltamivir against influenza presents a compelling case for its development as an adjunct antiviral therapy, offering the dual benefits of increased efficacy and reduced potential for drug resistance.
For researchers and drug development professionals, the exploration of this compound in combination therapies represents a promising avenue for creating more effective and safer treatment regimens. Future studies should focus on elucidating the precise molecular mechanisms of synergy, conducting comprehensive in vivo studies, and ultimately, translating these preclinical findings into clinical applications. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for designing and interpreting such studies.
References
- 1. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin Enhances the Cytotoxic Effect of Doxorubicin in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin in combination with quercetin synergistically enhances the anti-proliferative effect in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Arctiin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is of utmost importance. This extends to the proper disposal of chemical compounds such as Arctiin, a lignan found in plants of the Arctium genus. Adherence to correct disposal protocols is essential for minimizing environmental impact and ensuring personnel safety. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound.
Based on available safety data, this compound is not classified as a hazardous substance.[1] However, it is imperative to follow standard laboratory safety protocols and institutional guidelines for the disposal of all chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of this compound should be performed in a well-ventilated area to prevent the inhalation of dust.[1]
In the event of accidental contact, the following first-aid measures should be taken:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
This compound Safety and Handling Data
| Parameter | Information | Source |
| Classification | Not a hazardous substance or mixture | TCI Chemicals SDS[1] |
| Personal Protective Equipment | Protective gloves, clothing, eye and face protection | TCI Chemicals SDS |
| First Aid (Skin) | Wash with plenty of soap and water | TCI Chemicals SDS |
| First Aid (Eyes) | Rinse cautiously with water for several minutes | TCI Chemicals SDS |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | Fisher Scientific |
This compound Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations, as well as institutional policies for non-hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with the chemical name.
-
Do not mix this compound waste with hazardous waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging for Disposal:
-
Collect waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Method:
-
For final disposal, contact your institution's EHS department or a licensed professional waste disposal service to ensure compliance with all regulations.
-
Small quantities of non-hazardous substances like sugars, amino acids, and in this case, this compound, may in some jurisdictions be permissible for drain disposal with copious amounts of water, but this should be confirmed with institutional guidelines.
-
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in the provided search results due to its non-hazardous nature, the general protocol for handling laboratory chemical waste should be followed. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
